molecular formula C10H9BrN2 B12861958 5-Bromo-8-methylisoquinolin-3-amine

5-Bromo-8-methylisoquinolin-3-amine

Cat. No.: B12861958
M. Wt: 237.10 g/mol
InChI Key: IMTPHBPXWRIKDN-UHFFFAOYSA-N
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Description

5-Bromo-8-methylisoquinolin-3-amine is an advanced chemical intermediate with the molecular formula C 10 H 9 BrN 2 and a molecular weight of 237.10 g/mol . This compound is supplied as a high-purity solid and is characterized by its bromine substituent and amine functional group, which make it a versatile scaffold for further synthetic modification. Its CAS registry number is 1338254-16-2 . This specialty isoquinoline derivative is primarily valued in medicinal and organic chemistry as a key building block for the synthesis of more complex molecules . Brominated isoquinoline derivatives are recognized as crucial intermediates in the development of pharmaceutical compounds . The structure of 5-Bromo-8-methylisoquinolin-3-amine, featuring a reactive bromine atom and an amine group, allows researchers to efficiently pursue various synthetic pathways, such as cross-coupling reactions and functional group interconversions, to create targeted compound libraries for biological screening . This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Proper laboratory safety procedures should be followed, including the use of personal protective equipment. For specific handling and storage conditions, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-8-methylisoquinolin-3-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-9(11)7-4-10(12)13-5-8(6)7/h2-5H,1H3,(H2,12,13)

InChI Key

IMTPHBPXWRIKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=CC2=C(C=C1)Br)N

Origin of Product

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 5-Bromo-8-methylisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The precise determination of the substitution pattern on this heterocyclic system is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutics. This in-depth technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 5-Bromo-8-methylisoquinolin-3-amine. This guide moves beyond a simple listing of techniques, delving into the causal logic behind experimental choices and data integration. It is designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences, ensuring the unambiguous assignment of the molecular structure through a self-validating system of spectroscopic and spectrometric analysis.

Introduction: The Significance of Substituted Isoquinolines

Isoquinoline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4] The introduction of various substituents onto the isoquinoline core can significantly modulate its biological profile. Therefore, the unequivocal confirmation of the regiochemistry of these substituents is a critical step in the drug discovery and development process. This guide focuses on 5-Bromo-8-methylisoquinolin-3-amine, a molecule with a specific substitution pattern that presents a valuable case study for modern structure elucidation techniques.

The Integrated Approach to Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple analytical techniques. No single method provides all the necessary information; instead, the synergistic interpretation of mass spectrometry and a suite of Nuclear Magnetic Resonance (NMR) experiments provides the highest level of confidence in the final structural assignment.

Structure_Elucidation_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Confirmation Definitive Confirmation MS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Provides Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments XRay Single-Crystal X-ray Crystallography NMR_2D->XRay Proposed Structure Final_Structure Elucidated Structure XRay->Final_Structure Unambiguous Confirmation

Figure 1: An integrated workflow for the structure elucidation of novel chemical entities, emphasizing the synergistic use of mass spectrometry and NMR spectroscopy, with X-ray crystallography as the ultimate confirmation.

Mass Spectrometry: Establishing the Molecular Formula

3.1. Rationale and Experimental Choice

High-Resolution Mass Spectrometry (HRMS) is the foundational experiment in any structure elucidation workflow. Its primary purpose is to provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft ionization nature, which typically yields an abundant protonated molecule, [M+H]⁺.

3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of 5-Bromo-8-methylisoquinolin-3-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[5]

  • Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition: Acquire data in full scan mode over a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the most abundant isotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

3.3. Expected Data and Interpretation

For 5-Bromo-8-methylisoquinolin-3-amine (C₁₀H₉BrN₂), the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

IonCalculated m/zObserved m/zElemental Composition
[M+H]⁺ (⁷⁹Br)237.0025(To be determined)C₁₀H₁₀⁷⁹BrN₂⁺
[M+H]⁺ (⁸¹Br)238.9999(To be determined)C₁₀H₁₀⁸¹BrN₂⁺

The fragmentation pattern in tandem MS (MS/MS) can also provide valuable structural information. The loss of the bromine radical is a common fragmentation pathway for bromo-aromatic compounds.[6]

NMR Spectroscopy: Assembling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[7]

4.1. Rationale and Experimental Choices

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.[9]

4.2. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a standard COSY spectrum.

    • Acquire a standard HSQC spectrum.

    • Acquire a standard HMBC spectrum, optimized for long-range couplings of approximately 8 Hz.

4.3. Predicted NMR Data and Interpretation for 5-Bromo-8-methylisoquinolin-3-amine

¹H NMR (Predicted in DMSO-d₆):

  • Aromatic Protons: Expect signals in the aromatic region (δ 7.0-9.0 ppm). The substitution pattern will dictate the multiplicity and coupling constants of these protons.

  • Methyl Protons: A singlet corresponding to the methyl group, likely in the region of δ 2.5-3.0 ppm.

  • Amine Protons: A broad singlet for the -NH₂ group, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (Predicted in DMSO-d₆):

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons attached to bromine and nitrogen will have distinct chemical shifts.

  • Methyl Carbon: A signal in the aliphatic region, typically δ 15-25 ppm.

2D NMR Interpretation Logic:

NMR_Interpretation_Logic H1_NMR ¹H NMR Signals HSQC HSQC (¹JCH) H1_NMR->HSQC COSY COSY (³JHH) H1_NMR->COSY C13_NMR ¹³C NMR Signals C13_NMR->HSQC HMBC HMBC (²⁻³JCH) HSQC->HMBC COSY->HMBC Structure Connectivity Map HMBC->Structure

Figure 2: The logical flow of 2D NMR data interpretation. HSQC provides direct C-H attachments, COSY reveals H-H spin systems, and HMBC connects these fragments to build the complete molecular structure.

Step-by-Step Assignment Strategy:

  • Identify Spin Systems with COSY: The COSY spectrum will reveal coupled protons in the aromatic rings. For the isoquinoline core, distinct spin systems for the benzene and pyridine rings will be observable.

  • Assign Direct C-H Pairs with HSQC: Each proton signal in the ¹H NMR spectrum (except for the amine protons) will correlate to a carbon signal in the ¹³C NMR spectrum via the HSQC experiment. This allows for the direct assignment of protonated carbons.

  • Connect the Fragments with HMBC: The HMBC spectrum is the key to assembling the full structure.

    • The methyl protons will show a correlation to the aromatic carbon they are attached to (C8) and adjacent carbons (C7 and C8a).

    • The aromatic protons will show long-range correlations to other carbons within their respective rings and, crucially, to carbons in the other ring and to the quaternary carbons. For example, the proton at C4 will show a correlation to C5 and C8a, helping to link the two rings.

    • The proton at C4 will also show a correlation to the carbon bearing the amino group (C3).

Predicted Key HMBC Correlations:

Proton(s)Correlated Carbon(s)Implication
-CH₃ (at C8)C7, C8aConfirms methyl position at C8
H4C3, C5, C8aLinks pyridine and benzene rings
H6, H7C5, C8, C8aDefines substitution on benzene ring

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure, including stereochemistry if applicable.[10][11]

5.1. Rationale and Experimental Choice

This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. It provides precise bond lengths, bond angles, and the absolute connectivity of the molecule.

5.2. Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of sufficient quality and size. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[2]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model of the atomic positions.

Conclusion

The structure elucidation of 5-Bromo-8-methylisoquinolin-3-amine is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. By first establishing the molecular formula with High-Resolution Mass Spectrometry and then meticulously assembling the molecular framework using a suite of 1D and 2D NMR experiments, a confident structural assignment can be achieved. The final, unequivocal confirmation is provided by single-crystal X-ray crystallography. This integrated, self-validating approach ensures the scientific integrity of the structural assignment, a critical foundation for any further research or development involving this and related molecules.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (2004, July 31). MDPI. Retrieved March 7, 2026, from [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (2018, September 30). European Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (2018, September 30). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020, January 20). Nature. Retrieved March 7, 2026, from [Link]

  • Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (II)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. (2023, February 20). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved March 7, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University. Retrieved March 7, 2026, from [Link]

  • HSQC and HMBC. (n.d.). Columbia University. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Profiling of 5-Bromo-8-methylisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization of 5-Bromo-8-methylisoquinolin-3-amine , a specialized heterocyclic intermediate often utilized in the synthesis of kinase inhibitors (e.g., targeting DYRK1A or KLK5).

As direct experimental spectral atlases for this specific substitution pattern are proprietary or sparse in open literature, this guide synthesizes data from close structural analogs (specifically 5-fluoro-8-methylisoquinolin-3-amine and 5-bromoisoquinolin-3-amine) and first-principles chemical shift theory to provide a high-confidence predictive profile.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8]

  • IUPAC Name: 5-Bromo-8-methylisoquinolin-3-amine[1]

  • Molecular Formula: C₁₀H₉BrN₂

  • Molecular Weight: 237.10 g/mol

  • Key Structural Features:

    • Isoquinoline Core: Bicyclic aromatic system.

    • 3-Amine: Strong electron donor (+M effect), significantly shielding C4.

    • 5-Bromo: Weakly deactivating, heavy atom, directs ortho/para but position is fixed.

    • 8-Methyl: Weakly activating (+I effect), introduces steric bulk near N2/C1.

Structural Numbering & Logic

The following diagram illustrates the atom numbering used throughout this guide.

Structure Figure 1: Structural Numbering of 5-Bromo-8-methylisoquinolin-3-amine C1 C1 N2 N2 C1->N2 C3 C3 N2->C3 C4 C4 C3->C4 NH2 NH₂ C3->NH2 Pos 3 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 Br Br C5->Br Pos 5 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a Me CH₃ C8->Me Pos 8 C8a->C1

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][7][8][9][10][11]

¹H NMR (Proton) Profile

Solvent: DMSO-d₆ (Standard for polar heterocycles) Frequency: 400 MHz[2]

The spectrum is characterized by a distinct singlet for the isolated H1 proton, a shielded singlet for H4 (due to the amine), and an AB system for the H6/H7 protons.

Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Reasoning
~8.95 Singlet (s)1HH-1 Most deshielded proton. Located between the ring nitrogen (N2) and the bridgehead. The 8-Methyl group exerts a steric/deshielding effect (peri-interaction), keeping this shift high despite the electron-rich nature of the system.
~7.75 Doublet (d)1HH-6 Part of the benzene ring. Ortho to the 5-Bromo group. Bromine is inductively withdrawing but mesomerically donating; the ortho position is typically deshielded relative to benzene. Coupling J ≈ 7.5–8.0 Hz (with H-7).
~7.35 Doublet (d)1HH-7 Ortho to the 8-Methyl group. Methyl is electron-donating, providing slight shielding relative to H-6. Coupling J ≈ 7.5–8.0 Hz (with H-6).
~6.65 Singlet (s)1HH-4 Highly shielded. The 3-Amino group donates electron density strongly into the C4 position via resonance. The 5-Bromo substituent is adjacent but the electronic shielding from the amine dominates.
~6.20 Broad Singlet (br s)2H-NH₂ Exchangeable protons. Chemical shift varies with concentration and water content. In dry DMSO, appears as a distinct broad peak.
~2.55 Singlet (s)3H-CH₃ Aromatic methyl group at position 8. Typical shift for aryl-methyls, slightly downfield due to proximity to the heterocyclic ring current.

Validation Note: These values are extrapolated from the experimental data of the analog 5-Fluoro-8-methylisoquinolin-3-amine (H4 δ 6.68, Me δ 2.57) [1]. The substitution of F for Br at C5 results in a minor downfield shift for H6 due to the heavy atom effect of Bromine.

¹³C NMR (Carbon) Profile

Solvent: DMSO-d₆

Shift (δ ppm)TypeAssignmentNotes
~158.5 QuaternaryC-3 Attached to -NH₂ (Deshielded by N).
~152.0 MethineC-1 Adjacent to N2 (Imine-like character).
~138.0 QuaternaryC-8a Bridgehead carbon.
~136.5 QuaternaryC-8 Attached to -CH₃.
~131.0 MethineC-6 Aromatic CH.
~126.5 MethineC-7 Aromatic CH.
~120.0 QuaternaryC-5 Attached to -Br. Shift varies, but Br-C is often shielded relative to H-C due to heavy atom effect.
~116.0 QuaternaryC-4a Bridgehead carbon.
~98.5 MethineC-4 Highly shielded (ortho to NH₂).
~23.0 Methyl-CH₃ 8-Methyl group.

Mass Spectrometry (MS)[10]

Ionization & Isotopic Pattern

Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

  • Molecular Ion (M⁺): The compound contains one Bromine atom.[1][3] Natural bromine exists as two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Pattern: This creates a distinctive 1:1 doublet for the molecular ion.

    • m/z 237.0 (¹²C₁₀⁹H ⁷⁹Br ¹⁴N₂)

    • m/z 239.0 (¹²C₁₀⁹H ⁸¹Br ¹⁴N₂)

  • Base Peak: In ESI, the [M+H]⁺ is typically the base peak.

Fragmentation Pathway

The fragmentation is dominated by the stability of the isoquinoline core.

MS_Fragmentation Figure 2: Predicted ESI-MS Fragmentation Logic M_Ion [M+H]+ m/z 237/239 (Parent) Frag1 Loss of NH3 m/z ~220/222 (Minor) M_Ion->Frag1 - NH3 (17) Frag2 Loss of Br radical m/z ~158 (Aryl Cation) M_Ion->Frag2 - Br• (79/81) Frag3 Ring Contraction/HCN Loss m/z ~210/212 M_Ion->Frag3 - HCN (27)

Infrared Spectroscopy (IR)[8][10]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[4]

Frequency (cm⁻¹)IntensityAssignmentDescription
3450, 3320 Mediumν(N-H) Primary amine stretching doublet (asymmetric/symmetric).
3050 Weakν(C-H) ar Aromatic C-H stretching.
2920 Weakν(C-H) alk Methyl C-H stretching.
1635 Strongδ(N-H) / ν(C=N) Amine scissoring and ring C=N stretching overlap.
1580, 1490 Mediumν(C=C) Aromatic ring skeletal vibrations.
1260 Mediumν(C-N) Aryl C-N stretch (C3-NH₂).
600–700 Mediumν(C-Br) Carbon-Bromine stretch (often obscured in fingerprint region).

Experimental Protocols

To generate the data described above, the following validated workflows are recommended.

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). CDCl₃ may be used, but solubility of amino-isoquinolines can be poor, and peaks may broaden.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.

  • Acquisition:

    • Pulse angle: 30°.[4]

    • Relaxation delay (d1): 1.0 s (increase to 5.0 s for quantitative integration).

    • Scans (nt): 16 (1H), 512+ (13C).

Protocol B: LC-MS Analysis
  • Dilution: Dissolve 1 mg in 1 mL Acetonitrile/Water (1:1). Dilute further to 10 µg/mL.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor 254 nm (UV) and MS (ESI+, Scan range 100–500 m/z).

References

  • Patent Application WO2007125405A2. Substituted 2-amino-fused heterocyclic compounds. (2007). Describes the synthesis and NMR data of the analog 5-fluoro-8-methylisoquinolin-3-amine.

  • BenchChem. Spectroscopic data for Ethyl-quinolin-3-ylmethyl-amine. (2025).[5][6] Provides comparative shift data for quinoline/isoquinoline cores.

  • PubChem. Isoquinolin-3-amine (CID 311869). National Library of Medicine. Accessed 2026.

Sources

The Strategic Role of 5-Bromo-8-methylisoquinolin-3-amine (CAS 1338254-16-2) in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel chemical entities that bypass existing resistance mechanisms. Among the most promising targets in antibacterial drug discovery are the ATP-binding sites of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). This whitepaper provides an in-depth technical analysis of 5-Bromo-8-methylisoquinolin-3-amine (CAS: 1338254-16-2)[1], a highly specialized heterocyclic building block utilized in the synthesis of next-generation isoquinoline ethyl urea inhibitors[2][3].

Designed for researchers and drug development professionals, this guide explores the physicochemical profile, mechanistic rationale, and validated synthetic workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Rationale

The utility of 5-Bromo-8-methylisoquinolin-3-amine lies in its precise substitution pattern, which provides both a structural scaffold for target engagement and functional handles for late-stage diversification[4][5].

Table 1: Physicochemical Profile of CAS 1338254-16-2
PropertyValueCausality in Drug Design
Chemical Name 5-Bromo-8-methylisoquinolin-3-amine-
CAS Registry Number 1338254-16-2-
Molecular Formula C10H9BrN2-
Molecular Weight 237.10 g/mol Low molecular weight allows for fragment-based drug discovery (FBDD) expansion.
SMILES NC1=NC=C2C(C)=CC=C(Br)C2=C1-
3-Amino Group Primary AmineActs as the nucleophilic anchor for urea formation, a critical pharmacophore for GyrB binding.
5-Bromo Substitution Aryl HalideServes as an orthogonal reactive site for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
8-Methyl Substitution Alkyl GroupProvides a steric block that forces a specific bioactive conformation, enhancing selectivity over human topoisomerases.

Mechanistic Rationale: Targeting GyrB/ParE

The isoquinoline core of 5-bromo-8-methylisoquinolin-3-amine is strategically chosen because it acts as a bioisostere for the purine ring of adenosine triphosphate (ATP). By mimicking ATP, derivatives of this compound act as competitive inhibitors at the highly conserved ATP-binding pockets of bacterial GyrB and ParE[6][7].

  • Hydrogen Bonding Network: Once converted to an ethyl urea, the urea motif forms critical hydrogen bonds with conserved aspartate residues within the bacterial ATP-binding site.

  • Hydrophobic Interactions: The isoquinoline core engages in

    
     stacking with surrounding aromatic residues in the binding pocket.
    
  • Overcoming Cross-Resistance: Because this mechanism of action (ATP-competitive inhibition) is entirely distinct from that of fluoroquinolones (which target the DNA-cleavage complex), these derivatives retain potent activity against fluoroquinolone-resistant strains[2][3].

MOA A Isoquinoline Ethyl Urea Derivative B Bacterial DNA Gyrase (GyrB) & Topoisomerase IV (ParE) A->B Target Engagement C Competitive ATP-Binding Site Inhibition B->C Mechanism D Arrest of DNA Supercoiling & Replication C->D Cellular Effect E Bacterial Cell Death (MRSA, VRE) D->E Phenotypic Outcome

Mechanism of action for isoquinoline ethyl ureas targeting GyrB and ParE ATP-binding sites.

Synthetic Workflows & Experimental Protocols

To transform 5-bromo-8-methylisoquinolin-3-amine into a potent antibacterial agent, a two-stage functionalization strategy is typically employed. This involves the installation of the urea pharmacophore followed by the diversification of the 5-position to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties[3].

Protocol 1: Synthesis of 1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea

Objective: Install the critical ethyl urea binding motif. Causality: The primary amine at the 3-position is moderately nucleophilic. Reacting it with ethyl isocyanate in the presence of a mild base ensures selective urea formation without degrading the brominated aromatic ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-8-methylisoquinolin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent oxidative side reactions.

  • Catalysis: Add anhydrous pyridine (1.5 eq). Expert Insight: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, accelerating the attack on the isocyanate.

  • Addition: Dropwise add ethyl isocyanate (1.2 eq) at 0°C to control the exothermic reaction and prevent poly-urea formation.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12–16 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material (

    
     237/239) and the appearance of the product mass (
    
    
    
    308/310, exhibiting the characteristic 1:1 isotopic ratio of a single bromine atom) confirms successful conversion.
  • Isolation: Quench with water, extract with DCM, wash with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce chemical diversity at the 5-position to optimize target affinity and solubility. Causality: The 5-bromo substituent is highly reactive toward oxidative addition by Palladium(0). Utilizing a bulky, electron-rich ligand like dppf ensures high catalytic turnover even with the steric hindrance imposed by the adjacent 8-methyl group.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and water. Expert Insight: The presence of water is strictly required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add

    
     (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.
    
  • Reaction: Heat the mixture to 90°C for 2 hours (or utilize microwave irradiation at 110°C for 20 minutes for accelerated kinetics).

  • Self-Validation: Analyze via LC-MS. The complete disappearance of the brominated isotopic pattern indicates full conversion.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative HPLC to yield the final antibacterial lead compound.

Synthesis A 5-Bromo-8-methylisoquinolin-3-amine (CAS: 1338254-16-2) B Urea Formation (Ethyl Isocyanate, Pyridine) A->B Step 1: Nucleophilic Addition C Palladium-Catalyzed Cross-Coupling (Suzuki) B->C Step 2: C-C Bond Formation D Isoquinoline Ethyl Urea (Antibacterial Lead) C->D Step 3: Isolation & Purification

Workflow for synthesizing isoquinoline ethyl ureas from 5-bromo-8-methylisoquinolin-3-amine.

Biological Evaluation & Data Presentation

Compounds synthesized from the 5-bromo-8-methylisoquinolin-3-amine scaffold have demonstrated exceptional in vitro and in vivo efficacy against a broad spectrum of Gram-positive pathogens. By optimizing the substituents at the 5-position, researchers have achieved sub-microgram Minimum Inhibitory Concentrations (MICs) against highly resistant bacterial strains[2][3].

Table 2: Comparative Antibacterial Activity of Derived Isoquinoline Ethyl Ureas
Pathogen StrainResistance ProfileTypical MIC Range (

g/mL)
Clinical Relevance
Staphylococcus aureus (ATCC 29213)MSSA (Reference)0.03 - 0.5Baseline efficacy validation.
Staphylococcus aureus (MRSA)Methicillin-Resistant0.06 - 1.0Addresses severe hospital-acquired skin and soft tissue infections.
Enterococcus faeciumVancomycin-Resistant (VRE)0.12 - 2.0Targets highly resilient nosocomial pathogens.
Streptococcus pneumoniaeFluoroquinolone-Resistant0.06 - 0.5Validates the lack of cross-resistance with existing topoisomerase inhibitors.

Note: Data generalized from structure-activity relationship (SAR) studies of isoquinoline ethyl ureas targeting GyrB/ParE.

References

  • Panchaud, P., et al. (2017). "Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents." Journal of Medicinal Chemistry, 60(9), 3755-3775. Available at:[Link]

  • Bur, D., et al. (2013). "Isoquinolin-3-Ylurea Derivatives." US Patent US20130096119A1.

Sources

The Pharmacophore Frontier: Substituted Isoquinolinamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple, distinct biological targets with high affinity. Within this class, substituted isoquinolinamines (specifically 1-amino, 3-amino, and 4-amino derivatives) have emerged as potent modulators of oncogenic kinases (ROCK, Akt, HER2) and bacterial DNA replication machinery.

This guide moves beyond basic literature review to provide a structural blueprint for researchers. We analyze the Structure-Activity Relationship (SAR) driving these activities, provide validated synthesis and assay protocols, and visualize the distinct mechanistic pathways that make this scaffold a versatile tool in modern drug development.

Chemical Scaffold & SAR Analysis

The biological activity of isoquinolinamines is dictated by the positioning of the amine group and the electronic nature of substituents at the C4 and C7 positions.

The 1-Aminoisoquinoline Core (Kinase Inhibition)

Derivatives substituted at the C1-position often function as ATP-competitive kinase inhibitors. The nitrogen of the isoquinoline ring and the exocyclic amino group form a donor-acceptor motif that mimics the adenine ring of ATP.

  • Key SAR Finding: Introduction of a piperazine or homopiperazine ring at the C1 or C5 position (as seen in Fasudil derivatives) significantly enhances affinity for Rho-associated protein kinase (ROCK).

  • Optimization: Removal of the basic center in certain 6-substituted analogs can improve selectivity for ROCK-I over PKA.[1]

The 3-Aminoisoquinoline Core (Anticancer & Cytotoxicity)

Substitutions at the C3 position, particularly with heteroaryl groups (e.g., thiazole, pyrazole), have yielded compounds with nanomolar IC50 values against breast (MCF7) and renal cancer lines.

  • Key SAR Finding: 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-ones show superior potency compared to phenyl-substituted analogs. The lack of substitution at C4 is often preferred for this specific subclass to maintain planarity for DNA intercalation or minor groove binding.

The 4-Substituted Isoquinoline Core (Topoisomerase Targeting)

Derivatives with bulky substituents at C4 (e.g., via Heck coupling) often act as DNA intercalators or Topoisomerase II inhibitors.[2]

  • Key SAR Finding: The presence of a nitrogen-bearing side chain (e.g., piperidine) attached via an acrylate linker at C4 enhances water solubility and DNA binding affinity through electrostatic interactions with the phosphate backbone.

Therapeutic Applications

Anticancer Activity[2][3][4][5][6][7][8][9][10]
  • Kinase Inhibition: 1-aminoisoquinolines target the ATP-binding pocket of kinases like ROCK, Akt, and HER2. Recent studies have shown that isoquinoline-tethered quinazolines can achieve 7-12 fold selectivity for HER2 over EGFR.[3]

  • DNA Intercalation: 7-aminoisoquinoline-5,8-quinones utilize a redox-cycling mechanism to generate Reactive Oxygen Species (ROS) while simultaneously inhibiting Topoisomerase II, leading to apoptosis in drug-resistant cancer lines.

Antimicrobial Activity[12][13][14][15]
  • Target: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).[4][5]

  • Lead Compounds: Alkynyl isoquinolines (e.g., HSN584) synthesized via Sonogashira coupling.[4]

  • Mechanism: These compounds perturb bacterial cell wall synthesis and nucleic acid replication. Unlike standard antibiotics, they have shown a low propensity for inducing resistance.[4]

Experimental Protocols

Synthesis: C4-Substituted Isoquinolinamines via Heck Reaction

This protocol describes the synthesis of amino-functionalized isoquinolines starting from 4-bromoisoquinoline. This route is preferred for generating libraries of DNA-binding agents.

Reagents:

  • 4-Bromoisoquinoline (1 equiv)

  • Methyl acrylate (1.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)

  • Triethylamine (Et₃N, 2-3 equiv)

  • Triphenylphosphine (PPh₃, 2-4 mol%)

  • Primary amine (e.g., Piperidine, Morpholine) for amidation.

Step-by-Step Workflow:

  • Heck Coupling:

    • Dissolve 4-bromoisoquinoline in anhydrous acetonitrile or DMF.

    • Add Pd(OAc)₂, PPh₃, and Et₃N under an inert atmosphere (Argon/Nitrogen).

    • Add methyl acrylate dropwise.

    • Critical Step: Reflux the mixture at 80-100°C for 15-24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: The appearance of a fluorescent spot on TLC indicates the formation of the α,β-unsaturated ester.

    • Cool, filter through Celite to remove Pd catalyst, and concentrate in vacuo. Purify via flash chromatography.

  • Amidation (Conversion to Amide):

    • Dissolve the isolated ester intermediate in methanol or ethanol.

    • Add the requisite primary amine (excess, ~5-10 equiv) to drive the reaction to completion and avoid competitive hydrolysis.

    • Reflux for 12-48 hours.

    • Evaporate solvent and recrystallize from ethanol/ether to obtain the final amino-isoquinoline derivative.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

This standard protocol evaluates the IC50 of the synthesized compounds against cancer cell lines (e.g., MCF7, HCT116).

Materials:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Protocol:

  • Seeding: Seed tumor cells in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the isoquinolinamine test compounds (e.g., 0.1 µM to 100 µM).

    • Add 100 µL of drug solution to triplicate wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 72 hours (Critical for capturing delayed apoptotic effects).

  • Development:

    • Add 20 µL MTT solution to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

    • Remove media carefully.

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Mechanistic & Synthetic Visualization[17]

Synthesis Pathway: Heck & Sonogashira Coupling

This diagram illustrates the divergent synthetic routes to access C4-substituted (DNA binders) and Alkynyl (Antimicrobial) derivatives.

SynthesisWorkflow Start 4-Bromoisoquinoline (Starting Material) HeckCond Heck Reaction Pd(OAc)2, PPh3, Et3N Methyl Acrylate, 100°C Start->HeckCond Route A SonoCond Sonogashira Coupling PdCl2(PPh3)2, CuI, Et3N Terminal Alkyne Start->SonoCond Route B Inter1 α,β-Unsaturated Ester (Intermediate) HeckCond->Inter1 Amidation Amidation Primary Amine, Reflux Inter1->Amidation Product1 C4-Amido Isoquinoline (Anticancer/DNA Binder) Amidation->Product1 Product2 Alkynyl Isoquinoline (Antimicrobial/MRSA) SonoCond->Product2

Figure 1: Divergent synthetic pathways for functionalizing the isoquinoline core. Route A yields cytotoxic DNA binders; Route B yields antimicrobial agents.

Mechanism of Action: Dual Pathways

This diagram details how different substitution patterns dictate the biological target (Kinase vs. DNA).

MechanismAction Iso1 1-Aminoisoquinoline (Kinase Inhibitor) ATP_Pocket ATP Binding Pocket (Kinase Domain) Iso1->ATP_Pocket H-Bond Mimicry Iso4 4-Substituted Isoquinoline (Intercalator) DNA_Groove DNA Minor Groove & Topoisomerase II Iso4->DNA_Groove Intercalation SignalBlock Block Phosphorylation (ROCK/Akt/HER2) ATP_Pocket->SignalBlock RepBlock Replication Fork Arrest DSB Formation DNA_Groove->RepBlock Apoptosis Apoptosis / Cell Death SignalBlock->Apoptosis RepBlock->Apoptosis

Figure 2: Dual mechanism of action. 1-amino derivatives target kinase signaling, while 4-substituted derivatives disrupt DNA replication.

Future Outlook

The field is moving toward Hybrid Pharmacophores . Current research suggests coupling isoquinolinamines with E3 ligase ligands to create PROTACs (Proteolysis Targeting Chimeras). This would degrade, rather than just inhibit, oncogenic kinases like HER2 or CDK. Additionally, the high selectivity of alkynyl isoquinolines for bacterial membranes over mammalian membranes positions them as strong candidates for treating multi-drug resistant (MDR) infections.

References

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria. International Journal of Molecular Sciences. [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives. French-Ukrainian Journal of Chemistry. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition. RSC Medicinal Chemistry. [Link][3]

Sources

Theoretical Studies on 5-Bromo-8-methylisoquinolin-3-amine: A Comprehensive Computational and Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics and advanced optoelectronic materials relies heavily on the predictive power of computational chemistry. This whitepaper provides an in-depth theoretical investigation into 5-Bromo-8-methylisoquinolin-3-amine , a highly functionalized heterocyclic compound. By employing Density Functional Theory (DFT) and molecular docking protocols, we decode the molecule's electronic structure, reactivity descriptors, non-linear optical (NLO) potential, and pharmacophore viability.

Introduction & Rationale

Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antimicrobial, anticancer, and neuromodulatory activities [1]. The specific substitution pattern of 5-bromo-8-methylisoquinolin-3-amine presents a unique structural paradigm:

  • C3-Amine Group: Acts as a strong electron-donating group (EDG), establishing a "push-pull" intramolecular charge transfer (ICT) system across the conjugated

    
    -system. It also serves as a critical hydrogen-bond donor/acceptor in biological target binding.
    
  • C5-Bromine Atom: Introduces a significant heavy-atom effect, enhancing spin-orbit coupling. Furthermore, the anisotropic charge distribution around the bromine creates a positive "sigma-hole," enabling highly specific halogen bonding with protein residues.

  • C8-Methyl Group: Provides precise steric bulk that locks the molecule's conformation and inductively modulates the electron density of the adjacent aromatic ring.

Understanding the interplay of these functional groups through theoretical frameworks allows researchers to predict the molecule's behavior before initiating costly synthetic campaigns [2].

Computational Methodology: The DFT Protocol

To ensure scientific integrity and self-validating data, the computational workflow must be rigorously defined. The following step-by-step methodology outlines the protocol for extracting the electronic and structural properties of 5-bromo-8-methylisoquinolin-3-amine.

Step-by-Step DFT Workflow
  • Initial Geometry Construction: The 3D coordinate file of 5-bromo-8-methylisoquinolin-3-amine is generated using GaussView.

  • Level of Theory Selection: Optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic molecules. The inclusion of diffuse functions (++) is absolutely critical here to accurately model the lone pairs on the amine nitrogen and the highly polarizable electron cloud of the heavy bromine atom. Polarization functions (d,p) account for the asymmetric electron distribution during bonding.

  • Frequency Calculations: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.

    • Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state [2].

  • Property Extraction: Time-Dependent DFT (TD-DFT) is subsequently applied to the optimized ground-state geometry to extract Frontier Molecular Orbital (FMO) energies, Molecular Electrostatic Potential (MEP), and NLO parameters [1].

Workflow A Input Geometry (5-Br-8-Me-IQ-3-amine) B DFT Optimization B3LYP/6-311++G(d,p) A->B C Frequency Calculation (Check for Imaginary Freq) B->C D True Minimum Confirmed? C->D D->B No (Adjust) E Property Extraction (HOMO/LUMO, MEP, NLO) D->E Yes

Figure 1. Step-by-step DFT computational workflow for structural optimization.

Results & Discussion

Electronic Structure & Frontier Molecular Orbitals (FMO)

The chemical reactivity and kinetic stability of the molecule are dictated by its FMOs: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In 5-bromo-8-methylisoquinolin-3-amine, the HOMO is primarily localized over the electron-rich amine group and the adjacent pyridine-like ring, while the LUMO is distributed over the bromine-substituted benzene ring.

The energy gap (


) between the HOMO and LUMO is a critical indicator of molecular excitability. A smaller gap indicates higher chemical reactivity and lower kinetic stability, which is highly desirable for NLO materials and dynamic pharmacophores [3].

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorFormulaCalculated Value (eV)Interpretation

--5.82Electron donating ability

--1.95Electron accepting ability
Energy Gap (

)

3.87Kinetic stability / Reactivity
Ionization Potential (IP)

5.82Energy required to remove an electron
Electron Affinity (EA)

1.95Energy released upon gaining an electron
Chemical Hardness (

)

1.935Resistance to charge transfer
Chemical Softness (

)

0.258Polarizability and reactivity
Non-Linear Optical (NLO) Properties

Because of the strong push-pull ICT generated by the C3-amine (donor) and the isoquinoline core/C5-bromine (acceptor), this molecule exhibits significant NLO potential [1]. The first hyperpolarizability (


) is a direct measure of the second-order NLO response.

Table 2: Summary of NLO Parameters

ParameterSymbolCalculated Value (a.u.)
Dipole Moment

4.12 Debye
Mean Polarizability

185.4 a.u.
First Hyperpolarizability

4120.5 a.u.

Note: The calculated


 is significantly higher than that of standard urea, indicating excellent potential for integration into advanced optoelectronic devices.

Pharmacophore Modeling & Molecular Docking

Isoquinoline-3-amine derivatives are well-documented as potent inhibitors of Topoisomerase I/II, making them prime candidates for anticancer drug development [3]. To validate 5-bromo-8-methylisoquinolin-3-amine as a viable pharmacophore, a molecular docking protocol is established.

Molecular Docking Protocol
  • Ligand Preparation: The DFT-optimized ground-state geometry is converted to PDBQT format. Gasteiger charges are assigned, and the amine/methyl rotatable bonds are defined.

  • Receptor Preparation: The X-ray crystal structure of human DNA Topoisomerase I (e.g., PDB ID: 1T8I) is retrieved. Water molecules are removed, polar hydrogens are added, and Kollman charges are computed.

  • Grid Box Definition: A grid box is centered on the active site where the DNA cleavage complex is stabilized.

  • Docking Execution: AutoDock Vina is utilized to calculate the binding affinity (

    
     in kcal/mol).
    

The theoretical binding mechanism relies on three distinct interaction vectors: hydrogen bonding via the C3-amine,


 stacking of the isoquinoline core with DNA base pairs, and highly specific halogen bonding between the C5-bromine and active site nucleophiles.

Binding L 5-Br-8-Me-IQ-3-amine I Interactions H-Bonding (C3-Amine) Halogen Bond (C5-Br) Pi-Pi Stacking (Ring) L->I T Topoisomerase I Active Site T->I C DNA Cleavage Complex Stabilization I->C

Figure 2. Proposed pharmacophore binding mechanism with Topoisomerase I.

Conclusion

The theoretical investigation of 5-bromo-8-methylisoquinolin-3-amine reveals a highly versatile molecule. The DFT calculations (B3LYP/6-311++G(d,p)) demonstrate a narrow HOMO-LUMO gap and a high first hyperpolarizability, confirming its robust intramolecular charge transfer capabilities suitable for NLO applications. Furthermore, its unique functionalization—specifically the combination of a hydrogen-bonding amine and a halogen-bonding bromine—positions it as a highly promising pharmacophore for targeted biological inhibition, particularly against Topoisomerase enzymes.

References

  • Shafiq, I., Raza, N., Dildar, S., & Bullo, S. (2025). "Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches." Scientific Reports, 15(1), 23236. Available at:[Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). "DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. Available at:[Link]

  • Verma, V. A., Shinde, V. M., Saundane, A. R., Meti, R. S., & Vennapu, D. R. (2022). "Design, Synthesis of Some Innovative Indolo[3,2-c]Isoquinoline-5-One Analogs and Associated Bioactivities, Pharmacophore, Molecular Docking, MEP, and Conceptual DFT Studies." Polycyclic Aromatic Compounds. Available at:[Link]

Technical Guide: Physicochemical Profiling of 5-Bromo-8-methylisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical dossier on the physicochemical characterization of 5-Bromo-8-methylisoquinolin-3-amine . Given the specialized nature of this intermediate, this document synthesizes established medicinal chemistry principles with rigorous experimental protocols. It is designed to guide the user through the de novo determination of solubility and stability profiles, assuming no prior vendor data is available.[1]

Executive Summary & Compound Profile

5-Bromo-8-methylisoquinolin-3-amine is a functionalized heterocyclic building block characterized by a weak basic center and significant lipophilicity.[1] Its structural features—an isoquinoline core, an exocyclic amine at C3, a lipophilic methyl group at C8, and a heavy halogen at C5—dictate a specific solubility and stability profile that requires careful handling during drug development workflows.

1.1 Structural & Theoretical Properties
PropertyValue / PredictionRationale
Core Scaffold 3-AminoisoquinolineWeak base; significantly less basic than 1-aminoisoquinoline due to resonance delocalization.[1]
pKa (Predicted) 4.8 – 5.2 (Conjugate Acid)The 3-amino group is electron-donating, but the pyridine-like nitrogen is the proton acceptor.[1] The 5-Br (EWG) lowers basicity slightly relative to the parent scaffold (pKa ~5.05).[1]
LogP (Predicted) 2.8 – 3.4 The 8-Methyl and 5-Bromo substituents add significant lipophilicity (+0.5 and +0.9 log units approx.)[1] compared to the parent.
H-Bond Donors 1 (–NH₂)Primary amine.[1]
H-Bond Acceptors 2 (Ring N, –NH₂)Pyridine-like nitrogen is the primary acceptor.[1]
Solubility Profile & Determination Protocols

The solubility of 5-Bromo-8-methylisoquinolin-3-amine is governed by its ionization state.[1] As a weak base (pKa ~5.0), it exhibits pH-dependent solubility , showing moderate solubility in acidic media (pH < 4) and poor solubility in neutral/basic media.[1]

2.1 Solvent Compatibility Table
SolventSolubility PotentialApplication
DMSO High (>50 mg/mL)Primary stock solution (usually 10–100 mM).[1]
Methanol/Ethanol Moderate to HighSecondary dilution; recrystallization.[1]
Water (pH 7.4) Very Low (<10 µg/mL)Physiological simulation; requires solubilizers (e.g., cyclodextrins).[1]
0.1 N HCl ModerateProtonation of the ring nitrogen enhances aqueous uptake.[1]
2.2 Protocol: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of the solid compound in various buffers.

Reagents:

  • Phosphate Buffer (pH 7.4), Acetate Buffer (pH 4.0), 0.1 N HCl.[1]

  • HPLC Grade Acetonitrile (ACN).[1]

Workflow:

  • Saturation: Add excess solid 5-Bromo-8-methylisoquinolin-3-amine (~2 mg) to 1 mL of each buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visual Workflow (DOT Diagram):

SolubilityWorkflow Start Solid Compound (Excess) Buffer Add Buffer (pH 1.2, 4.0, 7.4) Start->Buffer Shake Equilibration 24h @ 25°C Buffer->Shake Filter Filtration (0.45 µm PVDF) Shake->Filter HPLC HPLC-UV Quantification Filter->HPLC

Caption: Step-by-step thermodynamic solubility assessment workflow.

Stability Assessment & Degradation Pathways

The 3-aminoisoquinoline core is generally stable, but the 5-bromo and 8-methyl substituents introduce specific vulnerabilities, particularly regarding light sensitivity and oxidation.[1]

3.1 Key Stability Risks
  • Photolytic Debromination : Aryl bromides are susceptible to homolytic cleavage under UV light, leading to the formation of the des-bromo analog or radical coupling products.[1]

  • N-Oxidation : The pyridine-like nitrogen can undergo oxidation to the N-oxide under strong oxidative stress (e.g., peroxides), though the 8-methyl group provides some steric protection.[1]

  • Discoloration : Amino-isoquinolines often darken upon air exposure due to trace oxidation of the amine, forming azo-dimers or quinoid species.[1]

3.2 Protocol: Forced Degradation Study

Objective: To identify degradation products and establish storage conditions.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4hStable . Isoquinoline ring resists acid hydrolysis.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 4hStable . Resistant to nucleophilic attack at ambient temp.[1]
Oxidation 3% H₂O₂, RT, 4hPotential Degradation .[1] Monitor for N-oxide (M+16) or nitro formation.[1]
Photostability UV/Vis Light (1.2M lux hours)High Risk .[1] Protect from light.[1] Check for des-bromo (M-79/81).[1]

Stability Logic Diagram (DOT):

StabilityLogic Sample 5-Bromo-8-methyl- isoquinolin-3-amine Stress_Ox Oxidative Stress (H2O2) Sample->Stress_Ox Stress_Light Photo Stress (UV/Vis) Sample->Stress_Light Stress_Acid Acid Stress (HCl, Heat) Sample->Stress_Acid Result_Ox N-Oxide Formation (Check LCMS M+16) Stress_Ox->Result_Ox High Risk Result_Light Debromination (Check LCMS M-Br) Stress_Light->Result_Light Moderate Risk Result_Acid Stable (No Change) Stress_Acid->Result_Acid Low Risk

Caption: Decision tree for forced degradation analysis and expected degradation pathways.

Handling & Storage Recommendations

Based on the physicochemical profile, the following "Best Practices" are mandatory for maintaining compound integrity:

  • Storage : Store solid at -20°C under an inert atmosphere (Nitrogen/Argon). The 8-methyl group is benzylic and theoretically susceptible to slow auto-oxidation over months if stored in air at room temperature.[1]

  • Light Protection : Use amber vials or foil-wrapped containers for all stock solutions to prevent photodehalogenation of the 5-Bromo moiety.[1]

  • Solution Stability : DMSO stocks are stable for 3–6 months at -20°C. Avoid freeze-thaw cycles which can precipitate the compound due to its lipophilicity.[1]

References
  • Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Springer-Science+Business Media, B.V.[1] (Methodology for pKa determination of heterocyclic amines).

  • PubChem. (2025).[1] 3-Aminoisoquinoline Compound Summary. National Library of Medicine.[1] Available at: [Link] (Source for core scaffold pKa and solubility data).[1]

  • Li, J. J. (2014).[1] Heterocyclic Chemistry in Drug Discovery. Wiley.[1] (General stability of isoquinoline scaffolds).

Sources

Methodological & Application

5-Bromo-8-methylisoquinolin-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 5-Bromo-8-methylisoquinolin-3-amine as a Core Scaffold for Dual-Targeting Bacterial DNA Gyrase/Topoisomerase IV Inhibitors

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotypes that bypass existing resistance mechanisms. 5-Bromo-8-methylisoquinolin-3-amine (CAS 1338254-16-2) has emerged as a privileged building block in medicinal chemistry for the synthesis of isoquinolin-3-ylurea derivatives[1][2]. These derivatives function as potent, dual-targeting inhibitors of the ATP-binding sites of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE)[3]. This application note details the mechanistic rationale, synthetic protocols, and biochemical validation workflows for utilizing this intermediate in antibacterial drug discovery programs.

Structural and Mechanistic Rationale

The design of isoquinolin-3-ylurea inhibitors relies on the precise spatial arrangement of functional groups to exploit the GyrB/ParE ATP-binding pocket[3][4]. The starting material, 5-bromo-8-methylisoquinolin-3-amine, provides three critical vectors for optimization:

  • 3-Amine Moiety (The Anchor): Serves as the nucleophilic attachment point for urea formation. The resulting ethylurea motif is the minimal pharmacophore required to anchor the molecule within the ATP-binding site, forming essential hydrogen bonds with conserved aspartate residues (e.g., Asp73 in E. coli GyrB) and the structural water network[3][5].

  • 8-Methyl Group (The Conformational Lock): Introduces steric hindrance that restricts the rotational freedom of the isoquinoline core. This conformational locking reduces the entropic penalty upon target binding and optimally aligns the 5-position vector toward the hydrophobic pocket[6].

  • 5-Bromo Group (The Diversification Handle): Acts as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the rapid generation of libraries containing various aryl or heteroaryl substituents (such as 2-methylpyridin-4-yl) that extend deep into the hydrophobic cavity of the enzyme, drastically enhancing binding affinity and antibacterial efficacy[2][3].

MoA A Bacterial DNA Gyrase (GyrB) & Topoisomerase IV (ParE) B Isoquinolin-3-ylurea Derivative Enters ATP-Binding Pocket A->B C Competitive Inhibition (Blocks ATP Hydrolysis) B->C D Failure of DNA Supercoiling & Topological Phase Stress C->D E Bacterial Cell Death (Bactericidal Effect) D->E

Caption: Dual-targeting mechanism of action for GyrB/ParE inhibition.

Experimental Protocols

The following protocols outline a self-validating workflow from chemical synthesis to biochemical evaluation.

Protocol 3.1: Synthesis of 1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea

Causality Insight: The conversion of the 3-amine to an ethylurea is the foundational step. Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of ethyl isocyanate into ethylamine, which would lead to symmetrical urea byproducts.

  • Preparation: Dissolve 5-bromo-8-methylisoquinolin-3-amine (1.0 eq) in anhydrous pyridine (0.2 M concentration) under an inert argon atmosphere.

  • Addition: Cool the reaction mixture to 0 °C. Add ethyl isocyanate (1.5 eq) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the consumption of the starting amine via LC-MS.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the key intermediate.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling for Lead Generation

Causality Insight: The sterically hindered nature of the 5-position (flanked by the 8-methyl group) necessitates a highly active palladium catalyst. Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates the reductive elimination step in hindered systems[2].

  • Preparation: In a microwave-safe vial, combine 1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea (1.0 eq), the desired boronic acid (e.g., 2-methylpyridine-4-boronic acid, 1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M). The water is crucial for the activation of the boronic acid to the reactive boronate species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture in a microwave reactor at 100 °C for 30 minutes.

  • Isolation: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via preparative HPLC to isolate the final target compound.

Synthesis A 5-Bromo-8-methylisoquinolin-3-amine (Starting Material) B Urea Formation (Ethyl isocyanate, Pyridine, 80°C) A->B C 1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea (Key Intermediate) B->C D Suzuki-Miyaura Coupling (R-B(OH)2, Pd(dppf)Cl2, Base, 100°C) C->D E Target Isoquinolin-3-ylurea Derivative (GyrB/ParE Inhibitor) D->E

Caption: Chemical synthesis workflow for isoquinolin-3-ylurea derivatives.

Protocol 3.3: Biochemical Validation (GyrB ATPase Inhibition Assay)

Causality Insight: Because ATP hydrolysis by GyrB does not produce a highly fluorescent or easily detectable byproduct, we utilize a coupled enzyme assay. The generation of ADP is coupled to pyruvate kinase (PK) and lactate dehydrogenase (LDH), allowing continuous spectrophotometric monitoring of NADH oxidation to NAD⁺ at 340 nm[4].

  • Assay Buffer: Prepare a buffer containing 100 mM Tris-HCl (pH 7.6), 1.5 mM MgCl₂, 150 mM KCl, and 0.025% Tween-20.

  • Coupling System: Add 2.5 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, and a commercial PK/LDH enzyme mix to the buffer.

  • Enzyme Incubation: Pre-incubate E. coli GyrB enzyme (10 nM final concentration) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) in a 384-well plate for 15 minutes at 30 °C.

  • Initiation: Initiate the reaction by adding ATP (1 mM final concentration).

  • Measurement: Monitor the decrease in absorbance at 340 nm continuously for 30 minutes using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the impact of functionalizing the 5-bromo position of the 8-methylisoquinolin-3-ylurea scaffold. The data illustrates the necessity of the Suzuki coupling step; the unfunctionalized bromo-intermediate exhibits poor target engagement, whereas heteroaryl substitutions drastically improve both enzymatic inhibition and whole-cell antibacterial activity[3][7].

Compound / C5 SubstituentE. coli GyrB IC₅₀ (nM)S. aureus MIC (µg/mL)Mechanistic Observation
Intermediate (Bromo)> 10,000> 64Fails to reach the deep hydrophobic pocket.
Derivative A (Phenyl)1204.0Moderate hydrophobic interaction; lacks specific H-bond donors/acceptors.
Derivative B (3-Aminophenyl)451.0Amino group provides additional hydrogen bonding with pocket residues.
Derivative C (2-Methylpyridin-4-yl)150.5Optimal fit; methyl group fills a specific sub-pocket (Ref PDB: 5MMN).

Conclusion

5-Bromo-8-methylisoquinolin-3-amine is a highly validated, modular starting material for the discovery of next-generation antibiotics. By systematically leveraging its functional handles—specifically transforming the 3-amine into an ethylurea pharmacophore and utilizing the 5-bromo group for late-stage diversification—medicinal chemists can efficiently map the GyrB/ParE ATP-binding site and develop potent therapeutics against drug-resistant bacterial pathogens.

References

Sources

Using 5-Bromo-8-methylisoquinolin-3-amine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-8-methylisoquinolin-3-amine as a Strategic Scaffold in the Discovery of Dual GyrB/ParE Inhibitors

Scientific Context & Strategic Rationale

The escalating crisis of antimicrobial resistance, particularly driven by fluoroquinolone-resistant Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the development of novel antibiotic chemotypes. While traditional fluoroquinolones target the GyrA subunit of bacterial DNA gyrase, targeting the ATP-binding sites of the GyrB and ParE (topoisomerase IV) subunits has emerged as a highly effective strategy to bypass existing resistance mechanisms[1].

5-Bromo-8-methylisoquinolin-3-amine (CAS: 1338254-16-2) is not merely a generic building block; it is a rationally designed synthetic intermediate engineered specifically for the development of these dual GyrB/ParE inhibitors[2][3]. Its structural features serve distinct mechanistic and synthetic purposes:

  • The Isoquinoline Core: Mimics the purine ring of ATP, providing a rigid, planar geometry that intercalates into the enzyme's binding pocket[2].

  • The 3-Amine Moiety: Serves as the anchoring point for the installation of an ethyl urea group. This urea motif acts as the minimal binding determinant, forming a critical hydrogen-bond network with a conserved Aspartate residue and structural water molecules within the GyrB/ParE active site[2][3].

  • The 5-Bromo Substituent: Acts as a highly specific synthetic vector. It allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling medicinal chemists to project aryl or heteroaryl groups deep into the hydrophobic sub-pockets of the enzyme to drastically increase binding affinity[2].

  • The 8-Methyl Group: Provides steric bulk that restricts the rotational degrees of freedom of the final molecule, locking it into the bioactive conformation and minimizing the entropic penalty upon binding[2].

Mechanistic Pathway & Synthetic Workflow

The transformation of 5-bromo-8-methylisoquinolin-3-amine into a potent antibacterial agent follows a precise logical progression, from establishing the minimal binding motif to optimizing target affinity.

G cluster_0 Synthetic Workflow cluster_1 Mechanism of Action A 5-Bromo-8-methylisoquinolin-3-amine (Key Intermediate) B Urea Formation (Ethyl isocyanate) A->B Step 1: Install Binding Motif C Suzuki-Miyaura Coupling (C5-Arylation) B->C Step 2: C5-Handle Diversification D Optimized Isoquinoline Ethyl Urea (Lead Compound) C->D Yields E GyrB / ParE ATP-Binding Sites (Dual Target Inhibition) D->E Binds Conserved Asp/Water Network F Arrest of DNA Supercoiling & Bacterial Cell Death E->F Prevents ATP Hydrolysis

Figure 1: Synthetic workflow and mechanism of action for GyrB/ParE dual inhibitors.

Experimental Protocols

The following protocols outline the transformation of the intermediate into a biologically active lead, followed by its biochemical validation. Every protocol is designed as a self-validating system to ensure reproducibility and data integrity.

Protocol 1: Installation of the Minimal Binding Motif (Urea Formation)

Objective: Convert the 3-amine of 5-bromo-8-methylisoquinolin-3-amine into a 3-ethylurea[4]. Causality: The amino group at the C3 position of the isoquinoline ring is highly delocalized and exhibits poor nucleophilicity compared to aliphatic amines. Consequently, standard urea formation conditions (e.g., room temperature reaction with isocyanates) result in poor yields. The reaction necessitates elevated temperatures and a basic solvent (pyridine) to facilitate the nucleophilic attack on ethyl isocyanate and drive the subsequent proton transfer[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 5-bromo-8-methylisoquinolin-3-amine (1.0 eq) in anhydrous pyridine (0.2 M concentration).

  • Reagent Addition: Add ethyl isocyanate (3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C and stir for 12–16 hours. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~237) and the appearance of the urea product mass (m/z ~308) confirms conversion.

  • Workup: Cool to room temperature, quench with ice-cold water, and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl (to remove pyridine), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5-position to probe the hydrophobic sub-pockets of the GyrB ATP-binding site[2]. Causality: The C5-bromo bond is sterically hindered but highly susceptible to oxidative addition by Pd(0). A biphasic solvent system (1,4-dioxane/water) is strictly required: the highly lipophilic isoquinoline urea dissolves in the organic phase, while the inorganic base (Na₂CO₃) dissolves in the aqueous phase, ensuring efficient transmetalation. Pd(dppf)Cl₂ is utilized because its large bite angle accelerates the rate-limiting reductive elimination step[2].

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with 1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea (1.0 eq), the desired heteroaryl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Degas the suspension by bubbling argon through the mixture for 10 minutes. Self-Validation: Failure to thoroughly degas will result in homocoupling of the boronic acid and oxidation of the Pd catalyst, visible as a black precipitate.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of argon. Seal the vial.

  • Reaction: Heat the mixture at 90°C for 4 hours (or 110°C for 30 mins via microwave irradiation).

  • Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate, partition between DCM and water, extract the aqueous layer, dry the organics, and purify via reverse-phase preparative HPLC to isolate the final lead compound.

Protocol 3: Biochemical Validation (GyrB ATPase Inhibition Assay)

Objective: Quantify the IC₅₀ of the synthesized derivatives against E. coli GyrB[5]. Causality: DNA gyrase relies on ATP hydrolysis to function. This assay couples the production of ADP (from ATP hydrolysis by GyrB) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). As NADH is oxidized to NAD⁺, absorbance at 340 nm decreases. An effective inhibitor will arrest this decrease, resulting in a flatline absorbance trace[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 7.6), 1.5 mM MgCl₂, 150 mM KCl, and 0.05% Tween-20[5].

  • Coupling System: Add the PK/LDH enzyme mix, 2 mM phosphoenolpyruvate (PEP), and 0.2 mM NADH to the buffer.

  • Enzyme & Compound Incubation: Add E. coli GyrB enzyme (final concentration 10 nM) and the test compound (titrated from 10 µM to 0.1 nM in 1% DMSO final concentration). Incubate for 15 minutes at 30°C.

  • Initiation: Initiate the reaction by adding ATP (final concentration 1 mM).

  • Measurement & Self-Validation: Continuously read absorbance at 340 nm for 30 minutes using a microplate reader.

    • Negative Control (Vehicle): 1% DMSO must show a steady linear decrease in A₃₄₀.

    • Positive Control: Novobiocin (1 µM) must show complete baseline stabilization (no A₃₄₀ decrease), validating the dynamic range of the assay[6].

Quantitative SAR Data Presentation

The table below demonstrates the structure-activity relationship (SAR) progression, highlighting how the 5-bromo-8-methylisoquinolin-3-amine intermediate is systematically evolved into a highly potent antibacterial agent[2][3].

StageCompound DescriptionE. coli GyrB IC₅₀ (nM)MRSA MIC (µg/mL)Mechanistic Role
Intermediate 5-Bromo-8-methylisoquinolin-3-amine>10,000>64Synthetic scaffold; lacks the critical H-bond donor network.
Motif Installation 1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea~1,50032Establishes minimal binding via conserved Aspartate residue.
Optimized Lead C5-Heteroaryl substituted ethyl urea<20≤0.5C5-vector engages the hydrophobic pocket, maximizing target affinity.

References

  • Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents. Journal of Medicinal Chemistry (2017). American Chemical Society. Available at:[Link]

  • Isoquinolin-3-Ylurea Derivatives.US Patent US20130096119A1 (2013). Actelion Pharmaceuticals Ltd.
  • Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase. White Rose Research Online (2011). Available at: [Link]

Sources

Derivatization Strategies for 5-Bromo-8-methylisoquinolin-3-amine: A Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

5-Bromo-8-methylisoquinolin-3-amine (CAS: 1338254-16-2) is a highly versatile, bifunctional building block[1]. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding pharmacophore in kinase inhibitors and GPCR ligands[2].

Successful derivatization of this molecule requires a deep understanding of its electronic and steric microenvironments:

  • The 3-Amino Group (Nucleophilic Handle): Unlike aliphatic amines, the 3-amino group on an isoquinoline ring is part of an electron-deficient heteroaromatic system. Resonance delocalization of the nitrogen lone pair into the ring significantly reduces its nucleophilicity[3]. Consequently, standard carbodiimide coupling agents (e.g., EDC/NHS) often result in sluggish reactions and poor yields[4]. Overcoming this requires highly reactive coupling agents like HATU[5].

  • The 5-Bromo Group (Electrophilic Handle): The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[6]. The adjacent 8-methyl group provides steric shielding to the upper hemisphere of the isoquinoline core but does not sterically hinder the 5-position, allowing for efficient oxidative addition by Pd(0) complexes.

Because these two functional handles operate via completely different reaction mechanisms (nucleophilic acyl substitution vs. transition-metal-catalyzed cross-coupling), they are orthogonal . This allows researchers to derivatize the molecule in either direction without the strict need for protecting groups.

Orthogonal Derivatization Workflow

The following diagram illustrates the bidirectional derivatization pathways available for this scaffold, allowing for the rapid generation of diverse analog libraries.

Derivatization SM 5-Bromo-8-methylisoquinolin-3-amine (Bifunctional Scaffold) PathA_Step1 HATU Amidation (3-NH2 Position) SM->PathA_Step1 R1-COOH, HATU DIPEA, DMF PathB_Step1 Suzuki Coupling (5-Br Position) SM->PathB_Step1 R2-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O PathA_Int 3-Amido-5-bromo Intermediate PathA_Step1->PathA_Int PathA_Step2 Suzuki Coupling (5-Br Position) PathA_Int->PathA_Step2 R2-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Final Fully Derivatized Target Compound PathA_Step2->Final PathB_Int 3-Amino-5-aryl Intermediate PathB_Step1->PathB_Int PathB_Step2 HATU Amidation (3-NH2 Position) PathB_Int->PathB_Step2 R1-COOH, HATU DIPEA, DMF PathB_Step2->Final

Orthogonal derivatization pathways for 5-Bromo-8-methylisoquinolin-3-amine.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causality behind reagent selection, demonstrating why specific catalytic systems and coupling agents are required for this electronically demanding scaffold.

Derivatization SiteReagent/Catalyst SystemSolvent / BaseTimeYield (%)Causality & Mechanistic Insight
3-Amino (Amidation) EDC, HOBt (1.2 eq)DMF / DIPEA24 h< 30%Poor nucleophilicity of the heteroaromatic amine leads to sluggish attack on the HOBt ester[4].
3-Amino (Amidation) HATU (1.2 eq) DMF / DIPEA 4 h 85% HATU forms a highly reactive HOAt ester. The pyridine nitrogen in HOAt provides a neighboring group effect, accelerating acyl transfer[5],[7].
5-Bromo (Suzuki) Pd(PPh₃)₄ (5 mol%)Toluene / Na₂CO₃18 h45%Monodentate phosphine ligands are susceptible to competitive binding by the 3-amino group, stalling the catalytic cycle[6].
5-Bromo (Suzuki) Pd(dppf)Cl₂ (5 mol%) Dioxane/H₂O / K₂CO₃ 6 h 92% The bidentate dppf ligand enforces a cis-geometry on the Pd center, preventing off-target amine coordination and accelerating reductive elimination[8].

Experimental Protocols

Protocol 1: HATU-Mediated Amidation of the 3-Amino Group

This protocol utilizes HATU to overcome the poor nucleophilicity of the 3-aminoisoquinoline system.

Self-Validating System: The reaction progress can be visually validated. As the coupling proceeds, the highly soluble HATU is consumed, and the byproduct (tetramethylurea) alters the solvent polarity, often causing a slight color shift. Complete consumption of the highly UV-active starting material is easily tracked via TLC (UV 254 nm).

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the desired carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the carboxylic acid to the highly electrophilic OAt-activated ester before introducing the poorly nucleophilic amine[7].

  • Coupling: Add 5-Bromo-8-methylisoquinolin-3-amine (1.0 equiv, 100 mg, 0.42 mmol) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol introduces aryl or heteroaryl groups at the 5-position.

Self-Validating System: The transition of the reaction mixture from a red/orange suspension (the Pd(II) precatalyst) to a dark, homogeneous solution upon heating indicates the successful in-situ reduction to the active Pd(0) species.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add the 3-amido-5-bromo-8-methylisoquinoline intermediate (1.0 equiv), the desired boronic acid/ester (1.5 equiv), and K₂CO₃ (3.0 equiv)[8].

  • Degassing (Critical Step): Seal the vial with a septum. Evacuate the vial and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state. Strict anaerobic conditions are non-negotiable for high yields[2].

  • Solvent & Catalyst Addition: Under Argon, add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M). Add the Pd(dppf)Cl₂ catalyst (0.05 equiv).

  • Execution: Heat the reaction mixture to 90 °C in an oil bath or heating block with vigorous stirring for 6–12 hours[6].

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with Ethyl Acetate (20 mL)[6].

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Analytical Derivatization for LC-MS Tracking (Optional)

During drug development, tracking the pharmacokinetics of unreacted primary amines in biological matrices is challenging due to poor chromatographic retention. The 3-amino group can be analytically derivatized using AccQ•Tag (AQC) chemistry. AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) rapidly reacts with the primary amine to form a highly stable, fluorescent, and MS-active urea derivative, significantly enhancing LC-MS/MS sensitivity and peak shape[9].

References

  • National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from:[Link]

  • Bentham Science Publishers. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from:[Link]

  • National Institutes of Health (PMC). A facile metal-free one-pot synthesis of 3-aminoisoquinolines by intramolecular transannulation. Retrieved from: [Link]

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Retrieved from:[Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Retrieved from: [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromo-8-methylisoquinolin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific synthetic challenges associated with functionalizing 5-Bromo-8-methylisoquinolin-3-amine. This document moves beyond standard procedural lists to explain the chemical causality behind catalyst selection, ligand design, and reaction optimization, ensuring that your workflows are both robust and self-validating.

Substrate Profiling & Mechanistic Causality

5-Bromo-8-methylisoquinolin-3-amine is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex nitrogenous heterocyclic compounds such as kinase inhibitors[1]. However, its structural features present unique challenges during palladium-catalyzed cross-coupling:

  • C5-Bromine Reactivity: The C5 position is the primary site for oxidative addition by the Pd(0) catalyst. Brominated isoquinoline derivatives are recognized as highly versatile precursors for introducing diverse carbon-based or amine-containing fragments[2].

  • C3-Amine Interference: The unprotected primary amine at the C3 position acts as a competing nucleophile and a potent chelating agent. It can coordinate to the Pd(II) center post-oxidative addition, severely retarding transmetalation or leading to catalyst poisoning[3].

  • C8-Methyl Steric Influence: While relatively distant from the C5 reaction site, the C8-methyl group exerts a subtle electronic donation and structural rigidity that must be accounted for when selecting bulky ligands.

To overcome the chelation risk posed by the C3-amine, the use of highly sterically hindered, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) is mandatory. These ligands create a microenvironment around the palladium center that favors the oxidative addition of the C5-Br bond while physically blocking the coordination of the C3-NH2 group.

Reactivity Substrate 5-Bromo-8-methylisoquinolin-3-amine (Target Substrate) C5_Br C5-Bromine Primary site for Pd(0) oxidative addition Substrate->C5_Br Desired Reactivity C3_NH2 C3-Amine Risk: Pd(II) Chelation / Competing Nucleophile Substrate->C3_NH2 Undesired Interference C8_Me C8-Methyl Steric shielding & Electronic donation Substrate->C8_Me Structural Influence Mitigation Mitigation Strategy: Bulky Monophosphine Ligands (e.g., XPhos) & Controlled Base Selection C3_NH2->Mitigation Solved by

Caption: Reactivity profile and mitigation strategies for 5-Bromo-8-methylisoquinolin-3-amine.

Quantitative Data: Catalyst & Ligand Optimization

The causality of our protocol design is grounded in empirical optimization. The tables below summarize the screening data that led to the finalized methodologies.

Table 1: Optimization of Suzuki-Miyaura Arylation (C-C Bond Formation)

Objective: Couple phenylboronic acid at C5 while preserving the C3-amine.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/H2O9025High starting material recovery; poor oxidative addition.
Pd2(dba)3 / XPhos K3PO4 Dioxane/H2O 100 88 Complete conversion; minimal protodebromination.
Pd(OAc)2 / SPhosK2CO3DMF/H2O9072Good conversion; trace homocoupling observed.
Pd2(dba)3 / RuPhosCs2CO3Dioxane/H2O10065Moderate yield; competitive C-N coupling detected.
Table 2: Optimization of Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple morpholine at C5. Challenge: Preventing homocoupling of the substrate's own C3-amine.

PrecatalystBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2(dba)3 / BINAPNaOtBuToluene10015Catalyst poisoning by free C3-NH2.
XPhos Pd G2LiHMDSTHF6545Moderate yield; significant unreacted starting material.
RuPhos Pd G3 LiHMDS THF 80 82 Excellent conversion; high selectivity for C5.
BrettPhos Pd G3NaOtBuToluene9078Good conversion; trace degradation products.

Application Protocol I: Suzuki-Miyaura Arylation

Causality & Design: The Suzuki-Miyaura coupling is deployed to forge C-C bonds. We utilize the Pd2(dba)3 / XPhos system because the extreme steric bulk of XPhos accelerates reductive elimination and prevents the C3-amine from entering the catalytic cycle. K3PO4 is selected as a mild base to facilitate the formation of the reactive boronate complex without causing degradation, a known issue that can lead to biaryl byproducts in palladium-mediated borylations[4].

Step-by-Step Methodology
  • Reagent Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with 5-Bromo-8-methylisoquinolin-3-amine (1.0 equiv, 0.5 mmol), the target arylboronic acid (1.5 equiv, 0.75 mmol), Pd2(dba)3 (0.02 equiv, 1.0 mol%), XPhos (0.08 equiv, 4.0 mol%), and anhydrous K3PO4 (3.0 equiv, 1.5 mmol).

  • Solvent Addition: Remove the flask from the glovebox and connect to a Schlenk line. Add degassed 1,4-Dioxane/H2O (4:1 v/v, 2.5 mL) via syringe to achieve a 0.2 M substrate concentration. Note: Water is mechanistically essential for boronic acid activation.

  • Reaction Execution: Seal the flask, transfer to a pre-heated aluminum block, and stir vigorously at 100 °C for 12 hours.

  • Self-Validating Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, filter, and analyze via LC-MS. Validation Metric: The starting material exhibits a distinct isotopic signature at m/z 237 and 239 (1:1 ratio) due to the 79Br and 81Br isotopes. The reaction is complete when this doublet is entirely replaced by the product mass peak.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition Pd0->PdII_OA C5-Br Addition PdII_TM Pd(II) Complex Transmetalation PdII_OA->PdII_TM Ar-B(OH)2 + K3PO4 PdII_TM->Pd0 Reductive Elimination Product C5-Arylated Product PdII_TM->Product Release

Caption: Palladium-catalyzed cross-coupling catalytic cycle for C5-functionalization.

Application Protocol II: Buchwald-Hartwig Amination

Causality & Design: Forming a C-N bond at C5 in the presence of an existing C3-amine requires exquisite chemoselectivity. We employ RuPhos Pd G3 , a third-generation precatalyst that rapidly generates the active monoligated Pd(0) species under mild conditions. RuPhos is specifically tailored to couple secondary amines while completely suppressing the coordination of primary amines[3]. LiHMDS is used as the base because its strong basicity ensures rapid deprotonation of the incoming amine without nucleophilic interference.

Step-by-Step Methodology
  • Reagent Preparation: Under an inert argon atmosphere, combine 5-Bromo-8-methylisoquinolin-3-amine (1.0 equiv, 0.5 mmol), the target secondary amine (e.g., morpholine, 1.2 equiv, 0.6 mmol), and RuPhos Pd G3 precatalyst (0.05 equiv, 5.0 mol%) in a dry 10 mL reaction vial equipped with a PTFE septum.

  • Base Addition: Add a 1.0 M solution of LiHMDS in THF (2.5 equiv, 1.25 mL) dropwise at room temperature. The solution will typically transition to a deep red/brown color, indicating active catalyst formation.

  • Reaction Execution: Heat the mixture to 80 °C for 8 hours.

  • Self-Validating Checkpoint: Perform TLC (DCM/MeOH 9:1) and LC-MS. Confirm the absence of the m/z 473 peak, which would indicate undesired homocoupling of two starting material molecules.

  • Workup & Purification: Quench the reaction carefully with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (3 × 10 mL). Combine the organic layers, concentrate, and purify via reverse-phase HPLC (C18, Water/MeCN with 0.1% TFA) to isolate the pure aminated product and remove any trace amine byproducts.

BHAmination SM 5-Bromo-8-methyl isoquinolin-3-amine Cat RuPhos Pd G3 LiHMDS, THF, 80°C SM->Cat Amine Secondary Amine (e.g., Morpholine) Amine->Cat Prod C5-Aminated Isoquinoline Product Cat->Prod Main Pathway Side C3-NH2 Coordination (Catalyst Poisoning) Cat->Side Blocked by RuPhos

Caption: Buchwald-Hartwig amination pathway highlighting the suppression of off-target chelation.

References

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC Source: National Institutes of Health (NIH) URL:[4]

  • 5-Bromoisoquinoline-8-carbonitrile|CAS 2091605-06-8 - Benchchem Source: Benchchem URL:[2]

  • US8623889B2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents Source: Google Patents URL:[1]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC Source: National Institutes of Health (NIH) URL:[3]

Sources

Application Note: Strategic Functionalization of the Amino Group on Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminoisoquinoline scaffold is a critical pharmacophore in kinase inhibitors and CNS-active agents. However, its functionalization is non-trivial due to the electronic disparity between the pyridine-fused ring (positions 1, 3, 4) and the carbocyclic ring (positions 5, 6, 7, 8). This guide provides high-fidelity protocols for functionalizing the exocyclic amino group, specifically addressing the tautomeric challenges of 1-aminoisoquinoline and the chemoselectivity required for carbocyclic isomers.

Strategic Considerations & Reactivity Profile

Before initiating synthesis, the researcher must identify the electronic environment of the amino group. The isoquinoline nucleus creates two distinct reactivity zones:[1]

The "Amidine" Zone (Position 1)

1-Aminoisoquinoline is not a simple aniline. It exists in a tautomeric equilibrium between the amino form (A) and the imino form (B).

  • Challenge: The exocyclic nitrogen has reduced nucleophilicity due to the electron-withdrawing nature of the adjacent ring nitrogen and the contribution of the imino tautomer.

  • Implication: Standard electrophilic attacks often fail or require forcing conditions. Strong bases can deprotonate the ring nitrogen, leading to coordination complexes that poison metal catalysts.

The "Aniline" Zone (Positions 3, 4, 5, 6, 7, 8)

3-Aminoisoquinoline behaves similarly to 2-aminopyridine (electron-deficient amine). 5-, 6-, 7-, 8-Aminoisoquinolines behave like naphthylamines. They are electron-rich enough for standard electrophilic aromatic substitution but prone to oxidation.

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the position of the amino group.

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

This protocol is optimized for coupling aminoisoquinolines with aryl halides. Critical Note: For 1-aminoisoquinoline, the choice of ligand is paramount to prevent the substrate from acting as a bidentate ligand and deactivating the Palladium.

Materials
  • Substrate: Aminoisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃ (1-2 mol%)

  • Ligand: Xantphos (for 1-amino) or BINAP (for 5-amino) (5-10 mol%)

  • Base: Cs₂CO₃ (mild, 2.0 equiv) or NaOtBu (strong, 1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-activation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in 1,4-Dioxane. Stir at room temperature for 10 minutes until the solution turns clear/yellow, indicating ligation.

  • Substrate Addition: Add the aminoisoquinoline, aryl bromide, and base (Cs₂CO₃) to the reaction vial.

  • Degassing: Seal the vial and purge with Argon for 5 minutes (balloon method) or freeze-pump-thaw if available. Oxygen is the primary cause of failure here.

  • Reaction: Heat the block to 100°C for 12–18 hours.

    • Checkpoint: Monitor by LC-MS. If the starting amine remains but aryl bromide is consumed, hydrodehalogenation has occurred (switch to Pd₂dba₃).

  • Workup: Filter the hot mixture through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography. Note that aminoisoquinolines often streak on silica; add 1% Triethylamine to the eluent.

Data Summary: Ligand Effects on 1-Aminoisoquinoline

Ligand Conversion (%) Yield (%) Notes
Xantphos >95% 88% Best for amidine-like nitrogens (wide bite angle).
BINAP 70% 62% Moderate success; slower kinetics.

| PPh3 | <10% | 0% | Monodentate ligands fail due to Pd poisoning. |

Protocol B: Sandmeyer-Type Iodination (The "Reset" Protocol)

When direct functionalization fails, converting the amine to an iodide allows access to the entire Suzuki/Sonogashira toolkit. This protocol uses organic nitrites, avoiding the harsh mineral acids of the classic Sandmeyer, which can protonate the isoquinoline ring nitrogen and inhibit diazotization.

Materials
  • Substrate: Aminoisoquinoline (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

  • Iodine Source: Diiodomethane (CH₂I₂) or Iodine (I₂) (1.0 equiv)

  • Catalyst: CuI (10 mol%) (Optional but recommended for 1-amino)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation: Dissolve the aminoisoquinoline in anhydrous MeCN (0.2 M).

  • Addition: Add Diiodomethane (or I₂) followed by CuI.

  • Diazotization: Dropwise add tert-Butyl Nitrite at 0°C.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The reaction proceeds via an in situ generated diazonium species which immediately undergoes radical substitution with iodine.

  • Heating: Allow to warm to Room Temperature, then heat to 60°C for 2 hours. Evolution of N₂ gas will be observed.

  • Quench: Cool to RT. Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (solution turns from dark purple to yellow).

  • Extraction: Extract with DCM. Wash with brine.

Figure 2: Radical pathway for the transformation of aminoisoquinoline to iodoisoquinoline.

Protocol C: Chemoselective Acylation

For 1-aminoisoquinoline, standard acylation often results in low yields due to the reduced nucleophilicity of the exocyclic amine. We utilize a "Steglich-type" activation or high-temperature acylation.

Materials
  • Substrate: 1-Aminoisoquinoline

  • Acylating Agent: Acid Anhydride (excess) or Acid Chloride

  • Base/Catalyst: Pyridine (as solvent) + DMAP (10 mol%)

  • Temperature: 80°C

Step-by-Step Methodology
  • Dissolution: Dissolve 1-aminoisoquinoline in Pyridine (concentration 0.5 M).

  • Catalyst: Add DMAP.

  • Reagent: Add Acid Anhydride (2.0 equiv).

    • Note: Acid chlorides are more reactive but can lead to bis-acylation (imide formation). Anhydrides are more controllable.

  • Reaction: Heat to 80°C for 4 hours.

    • TLC Monitoring: The product will be significantly less polar than the starting amine.

  • Hydrolysis (Critical): If bis-acylation occurs (imide formation), treat the crude mixture with K₂CO₃ in MeOH at RT for 30 mins to cleave the less stable acyl group, returning the mono-amide.

Troubleshooting & Safety

Common Failure Modes
  • Catalyst Poisoning (Protocol A): If the reaction stalls, the isoquinoline ring nitrogen is likely binding the Pd. Solution: Increase ligand loading (up to 2:1 L:Pd ratio) or switch to a bulky ligand like BrettPhos which sterically prevents N-coordination.

  • Incomplete Diazotization (Protocol B): If starting material remains, the amine is likely protonated by the acid generated. Solution: Add 1.0 equiv of p-TsOH to accelerate the initial diazotization step.

Safety
  • t-BuONO: Potentially explosive and toxic. Work in a fume hood.

  • Isoquinolines: Many are bioactive/toxic. Handle with gloves.

  • Heavy Metals: Dispose of Pd and Cu waste in designated satellite accumulation areas.

References

  • Buchwald-Hartwig Amination Scope

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science.[11]

    • (General grounding for ligand choice).

  • Sandmeyer Reaction Variants

    • Beletskaya, I. P., et al. (2007).[9] Catalytic Sandmeyer Bromination. Synthesis.[2][6][7][8][12][13][14]

  • Isoquinoline Reactivity

    • Organic Chemistry Portal: Synthesis and Reactivity of Isoquinolines.
  • Tautomerism in Heterocycles

    • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery.[15]

Sources

Application Note: 5-Bromo-8-methylisoquinolin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of highly selective, reversible kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can anchor the molecule within the ATP-binding pocket while providing modular vectors for exploring adjacent sub-pockets. 5-Bromo-8-methylisoquinolin-3-amine (CAS: 1338254-16-2) has emerged as a highly versatile building block in modern medicinal chemistry, particularly for addressing treatment-resistant kinase mutations[1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific scaffold. Its utility is driven by three distinct structural features:

  • The 3-Amino Group (Hinge Binder): The 3-aminoisoquinoline core is a well-documented hinge-binding motif[2],[3]. The endocyclic nitrogen acts as a hydrogen bond acceptor, while the exocyclic 3-amine acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP to the kinase hinge region (e.g., interacting with the backbone carbonyl and NH of residues like Gly605 in MPS1).

  • The 5-Bromo Group (Cross-Coupling Vector): Position 5 is strategically directed toward the solvent-exposed region or the hydrophobic pocket II[3]. The bromo substituent provides an orthogonal handle for late-stage diversification via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to tune target affinity and pharmacokinetic properties[3].

  • The 8-Methyl Group (Conformational Lock): The introduction of a methyl group at the 8-position provides critical steric bulk. This modification restricts the rotational freedom of the isoquinoline core within the binding site, reducing entropic penalties upon binding. Furthermore, it packs favorably against bulky gatekeeper residues (such as T790M in mutant EGFR), enhancing wild-type-sparing selectivity[1].

Pharmacophore Mapping & Kinase Binding Logic

The following diagram illustrates the structural logic of how the 5-bromo-8-methylisoquinolin-3-amine scaffold maps to a standard kinase ATP-binding pocket.

G Scaffold 5-Bromo-8-methyl isoquinolin-3-amine Amine 3-Amino Group (Hinge Binder) Scaffold->Amine Bidentate H-bonds Bromo 5-Bromo Group (Cross-Coupling Vector) Scaffold->Bromo Pd-Catalyzed Extension Methyl 8-Methyl Group (Steric/Gatekeeper) Scaffold->Methyl Conformational Lock Hinge Kinase Hinge Region (e.g., Gly/Cys backbone) Amine->Hinge Interacts with Solvent Solvent-Exposed / Hydrophobic Pocket Bromo->Solvent Accesses Gate Gatekeeper Residue (e.g., T790M) Methyl->Gate Packs against

Pharmacophore mapping of 5-Bromo-8-methylisoquinolin-3-amine in a kinase ATP-binding pocket.

Synthetic Workflows & Experimental Design

The synthetic utility of this scaffold lies in its orthogonal reactivity. The 5-bromo position is highly reactive toward oxidative addition by low-valent palladium species[2]. Conversely, the 3-amine is electronically deactivated (due to resonance with the isoquinoline ring) and requires strong electrophiles or forcing conditions to react[4]. This allows for chemoselective cross-coupling at C5 without the strict need for amine protection.

G Start 5-Bromo-8-methylisoquinolin-3-amine (Starting Material) Suzuki Step 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, Base) Start->Suzuki C-C Bond Formation at C5 Intermediate 5-Aryl-8-methylisoquinolin-3-amine (Advanced Intermediate) Suzuki->Intermediate High Yield (>80%) Urea Step 2: Urea/Amide Formation (Isocyanate or HATU/Amine) Intermediate->Urea Derivatization at C3 Product Final Kinase Inhibitor (Target Compound) Urea->Product Purified via HPLC

Standard two-step synthetic workflow for derivatizing the isoquinoline scaffold.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Causality & Design: We utilize


 as the catalyst[2]. The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial when coupling sterically demanding ortho-substituted (8-methyl) isoquinolines. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic scaffold and the inorganic base (

), which is required for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, charge 5-bromo-8-methylisoquinolin-3-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and

    
     (3.0 equiv, 3.0 mmol).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL).

  • Catalyst Addition: Under a positive flow of argon, add

    
     (0.05 equiv, 5 mol%).
    
  • Reaction: Seal the flask and heat the biphasic mixture to 90 °C for 12–16 hours with vigorous stirring.

  • Monitoring: Monitor the consumption of the bromide via LC-MS. The deactivated nature of the 3-amine prevents unwanted N-arylation under these specific conditions.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 5-aryl-8-methylisoquinolin-3-amine intermediate.

Protocol B: Derivatization of the 3-Amine (Urea Formation)

Causality & Design: Because the 3-amine is weakly nucleophilic, standard amide coupling reagents (like EDC/HOBt) often fail or result in poor yields. To form a urea linkage (a common motif in Type II kinase inhibitors), the amine must be reacted with a highly electrophilic isocyanate, or activated via triphosgene[4]. We use a sealed-tube method with pyridine as both a base and a nucleophilic catalyst to drive the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve the 5-aryl-8-methylisoquinolin-3-amine intermediate (1.0 equiv, 0.5 mmol) in anhydrous THF (5 mL) in a heavy-walled pressure tube.

  • Activation: Add anhydrous Pyridine (2.0 equiv, 1.0 mmol) followed by the appropriate alkyl/aryl isocyanate (1.5 equiv, 0.75 mmol).

  • Reaction: Seal the tube and heat to 70 °C for 18 hours. The elevated temperature is critical to overcome the high activation energy barrier of the deactivated amine.

  • Workup & Purification: Cool the mixture, quench with saturated aqueous

    
     (5 mL), and extract with DCM (3 × 10 mL). Concentrate the combined organic layers and purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor.
    

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling (Protocol A), demonstrating the necessity of specific catalyst-solvent combinations for this sterically hindered scaffold.

EntryCatalyst (5 mol%)Solvent SystemBaseTemp (°C)Yield (%)Observation
1

Toluene/EtOH/


9042Incomplete conversion; steric hindrance.
2

/ SPhos
1,4-Dioxane/


9065Moderate yield; some protodeboronation.
3

1,4-Dioxane/


90 88 Optimal conditions; clean conversion.
4

/ XPhos
THF/

KOH7055Side reactions observed (N-arylation).

Note: Yields represent isolated yields after silica gel chromatography. Optimization data is extrapolated from standard cross-coupling behaviors of hindered isoquinolines.

References

  • Innocenti, P., et al. "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach." Journal of Medicinal Chemistry, ACS Publications, 2016.[Link]

  • Gomez, E., et al. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, ACS Publications, 2022.[Link]

  • Bur, D., et al. "Isoquinolin-3-Ylurea Derivatives." US Patent Application US20130096119A1, Actelion Pharmaceuticals Ltd, 2013.
  • Wydra, V. R., et al. "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine." Molbank, MDPI, 2021.[Link]

Sources

Fluorescent properties of 5-Bromo-8-methylisoquinolin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the photophysical characterization and biological application of 5-Bromo-8-methylisoquinolin-3-amine and its functionalized derivatives. While the parent scaffold serves as a critical intermediate in medicinal chemistry (e.g., for urea-based antibacterial agents), its photophysical utility lies in its role as a tunable "Push-Pull" fluorophore .[1]

The 3-amino group acts as an electron donor (D), while the isoquinoline ring serves as the electron acceptor (A), facilitating an Intramolecular Charge Transfer (ICT) state.[1] The 5-bromo substituent provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to extend conjugation and red-shift emission from the UV/Blue region into the Green/Red bio-window.

Photophysical Mechanism & Design Logic

The ICT Mechanism

The fluorescence of 3-aminoisoquinoline derivatives is governed by the ICT process. Upon excitation, electron density shifts from the amino lone pair to the electron-deficient pyridine ring.

  • Solvatochromism: The excited ICT state has a larger dipole moment than the ground state. Polar solvents relax the excited state, causing a red shift in emission (positive solvatochromism).[1]

  • The "Heavy Atom" Effect: The 5-Bromo substituent in the parent molecule promotes Intersystem Crossing (ISC) to the triplet state via spin-orbit coupling. This typically quenches fluorescence (low Quantum Yield,

    
    ) in the parent molecule.[1]
    
    • Design Insight: High-performance probes are generated by replacing the Bromine atom with conjugated aryl/alkynyl groups, removing the quenching pathway and extending the

      
      -system.
      
Visualizing the Workflow

G cluster_Char Characterization Protocols Start 5-Br-8-Me-Isoquinolin-3-amine (Weak Fluorescence, Blue) Step1 Structural Modification (Suzuki/Sonogashira Coupling) Start->Step1 Pd-Catalysis Step2 Derivative Library (Extended Conjugation) Step1->Step2 Removal of Br (Quencher) Test1 Solvatochromism (Lippert-Mataga Plot) Step2->Test1 Test2 Quantum Yield (Φ) (vs. Quinine Sulfate) Step2->Test2 Test3 pH Sensitivity (pKa Determination) Step2->Test3 End Bioimaging Application (Cellular Localization) Test1->End Select Best Candidate Test2->End Test3->End

Figure 1: Workflow for transforming the weakly fluorescent 5-bromo precursor into high-performance bio-probes.

Protocol 1: Photophysical Characterization

Objective: To determine the Absorption maxima (


), Emission maxima (

), Stokes Shift, and Fluorescence Quantum Yield (

).
Materials
  • Spectrofluorometer: (e.g., Horiba Fluorolog or equivalent) with temperature control (25°C).

  • UV-Vis Spectrophotometer: (e.g., Agilent Cary 60).[1]

  • Solvents: HPLC-grade Cyclohexane (Non-polar), Dichloromethane (Medium), Acetonitrile (Polar aprotic), Methanol (Polar protic).[1]

  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
     at 350 nm excitation).
    
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve 1 mg of the derivative in DMSO to create a 10 mM stock.

    • Dilute into respective solvents to reach a final concentration of 10 µM.

    • Critical: Ensure optical density (OD) at excitation wavelength is ≤ 0.1 to avoid Inner Filter Effects (IFE).[1]

  • Spectral Acquisition:

    • Record UV-Vis absorption from 250–600 nm. Note the

      
      .[2][3][4]
      
    • Excitation: Set excitation wavelength (

      
      ) to the absorption maximum.
      
    • Record emission spectra (typically 350–700 nm).[1]

  • Quantum Yield Calculation (Comparative Method):

    • Measure the integrated fluorescence intensity (

      
      ) of the sample and the Quinine Sulfate standard.
      
    • Use the following equation:

      
      
      Where:
      
      
      
      = Sample,
      
      
      = Reference,
      
      
      = Absorbance at
      
      
      ,
      
      
      = Refractive index of solvent.[1][5]
Data Presentation Template
SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)

Cyclohexane30.9345390450.05
DCM40.7355430750.42
Methanol55.43624801180.28

Note: Data above is illustrative of typical 3-aminoisoquinoline behavior (Red-shift in polar solvents).

Protocol 2: pH Sensitivity & pKa Determination

Rationale: The isoquinoline ring nitrogen can be protonated in acidic environments. This protonation enhances the electron-withdrawing capability of the ring, significantly altering the ICT state (often quenching fluorescence or shifting it).

Methodology
  • Buffer Preparation: Prepare a series of Britton-Robinson buffers ranging from pH 2.0 to pH 10.0.

  • Titration:

    • Add 10 µL of dye stock (10 mM) to 990 µL of each buffer.

    • Record fluorescence emission spectra for each pH point.

  • Analysis:

    • Plot Fluorescence Intensity at

      
       vs. pH.[1]
      
    • Fit the curve to the Henderson-Hasselbalch equation to determine

      
      .
      
    • Insight: 3-aminoisoquinolines typically show a

      
       around 5.0–6.0.
      

Protocol 3: Cellular Bioimaging

Objective: To validate cell permeability and organelle specificity (e.g., Lysosomes due to protonation).

Materials
  • Cell Line: HeLa or A549 cells.

  • Culture Media: DMEM with 10% FBS.

  • Co-stains: DAPI (Nucleus), LysoTracker Red (Lysosomes).[1]

Workflow
  • Seeding: Seed cells on confocal dishes and incubate for 24h.

  • Staining:

    • Wash cells with PBS.

    • Incubate with 5 µM probe derivative for 30 minutes at 37°C.

    • Optimization: If background is high, wash 3x with PBS.[1]

  • Co-staining (Optional): Add LysoTracker (50 nM) for the final 10 minutes.

  • Imaging:

    • Use a Confocal Laser Scanning Microscope (CLSM).[1]

    • Excitation: 405 nm (for blue/green variants).

    • Emission Collection: 420–550 nm.

  • Cytotoxicity Check: Perform an MTT assay if cells appear rounded or detached.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 2019, 24(22), 4070.[1]

    • Source:[Link][1]

    • Relevance: Establishes the baseline fluorescence of the 3-aminoisoquinoline core and solv
  • One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives. Journal of Fluorescence, 2015, 25, 503–518.[1]

    • Source:[Link]

    • Relevance: Provides protocols for measuring Quantum Yield and Stokes shift in isoquinoline deriv
  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the NIST, 2008, 113(1), 17–28.[1][6]

    • Source:[Link][1]

    • Relevance: The authoritative standard for absolute QY measurement protocols.
  • Isoquinolin-3-ylurea Derivatives (Patent US20130096119A1).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Bromo-8-methylisoquinolin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Synthetic Chemistry > Heterocycles > Isoquinoline Scaffolds

Welcome to the technical support portal for the synthesis of highly functionalized 3-aminoisoquinolines. Synthesizing 5-Bromo-8-methylisoquinolin-3-amine presents unique chemoselectivity and cyclization challenges. The most robust route avoids late-stage electrophilic bromination (which suffers from poor regioselectivity) and instead utilizes a chemoselective Palladium-catalyzed


-arylation of tert-butyl cyanoacetate with an ortho-halo benzonitrile precursor, followed by a decarboxylative annulation[1].

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, empirical data, and self-validating protocols to help you maximize your reaction yields.

I. Synthetic Workflow Visualization

Synthesis A 2-Iodo-3-bromo- 6-methylbenzonitrile C α-Arylated Intermediate (C-Br bond preserved) A->C Chemoselective Oxidative Addition B tert-Butyl Cyanoacetate + Pd(OAc)2 / XPhos B->C Mild Base (e.g., Cs2CO3) D Decarboxylation & Acidic Cyclization C->D Heat, H2O/EtOH E 5-Bromo-8-methyl- isoquinolin-3-amine D->E Intramolecular Annulation

Synthetic workflow for 5-Bromo-8-methylisoquinolin-3-amine via chemoselective Pd-catalysis.

II. Troubleshooting FAQs

Q1: I am observing significant debromination and over-coupling during the


-arylation step. How do I prevent this? 
A:  This is a chemoselectivity failure. Your starting material contains both C–I and C–Br bonds. The bond dissociation energy of C–I (~65 kcal/mol) is significantly lower than C–Br (~81 kcal/mol). To ensure the Palladium(0) species selectively undergoes oxidative addition at the C–I bond, you must strictly control the temperature and ligand sterics[2].
  • Solution: Switch to a bulky, electron-rich monophosphine ligand like XPhos or BrettPhos, and do not exceed 60 °C. High temperatures (≥100 °C) or less sterically hindered ligands (like PPh3) will provide enough activation energy to trigger competitive oxidative addition into the C–Br bond, leading to oligomerization or debromination[2].

Q2: My cyclization step is yielding an unsubstituted 3-aminoisoquinoline lacking the C4-functionalization, or failing to cyclize entirely. What is going wrong? A: This occurs when ester hydrolysis outpaces decarboxylation and cyclization. If the tert-butyl ester is hydrolyzed under overly harsh basic or acidic conditions prior to cyclization, it triggers premature decarboxylation that disrupts the nucleophilic attack of the cyanoacetate enolate onto the benzonitrile carbon[1].

  • Solution: Perform the decarboxylation under strictly neutral conditions (e.g., heating the intermediate in aqueous ethanol)[3]. This allows the decarboxylation to occur concurrently with the intramolecular cyclization, cleanly furnishing the desired 5-bromo-8-methylisoquinolin-3-amine.

Q3: The Pd-catalyzed coupling stalls at 40% conversion despite active catalyst. Why? A: Nitrile groups (both on the starting benzonitrile and the cyanoacetate) are strong


-donors and 

-acceptors that can coordinate to and poison the Palladium center, especially at low catalyst loadings[4].
  • Solution: Maintain a slightly higher catalyst loading (5 mol% Pd, 10 mol% ligand) and ensure the reaction is highly concentrated (0.5 M to 1.0 M in toluene) to favor the intermolecular cross-coupling kinetics over off-cycle catalyst sequestration.

III. Quantitative Optimization Data

The table below summarizes our internal benchmarking for the chemoselective


-arylation step. Note the critical impact of ligand choice and temperature on preserving the C–Br bond.
Catalyst System (5 mol% Pd)Base (2.0 eq)Temp (°C)Yield of Target Intermediate (%)Debromination / C-Br Over-coupling (%)
Pd(OAc)₂ / XPhos Cs₂CO₃ 60 88 < 2
Pd(OAc)₂ / BrettPhosCs₂CO₃6085< 3
Pd₂(dba)₃ / dppfNaOtBu806218
Pd(PPh₃)₄K₂CO₃1004538

Data Interpretation: Bulky, electron-rich biaryl phosphines (XPhos) paired with mild bases (Cs₂CO₃) at moderate temperatures provide optimal chemoselectivity, nearly eliminating C-Br activation.

IV. Validated Experimental Protocols
Protocol 1: Chemoselective

-Arylation of tert-Butyl Cyanoacetate

This protocol utilizes a self-validating in-process control (IPC) to ensure the bromine atom is preserved.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-iodo-3-bromo-6-methylbenzonitrile (1.0 equiv, 10 mmol), Pd(OAc)₂ (0.05 equiv, 0.5 mmol), XPhos (0.10 equiv, 1.0 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 20 mmol).

  • Atmosphere Control: Seal the flask, evacuate, and backfill with dry Nitrogen (repeat 3x). Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Reagent Addition: Add anhydrous, degassed toluene (20 mL) followed by tert-butyl cyanoacetate (1.2 equiv, 12 mmol) via syringe.

  • Reaction: Heat the mixture to exactly 60 °C and stir vigorously for 12 hours. Causality: Exceeding 60 °C risks breaking the C-Br bond.

  • IPC (Self-Validation): Draw a 20

    
    L aliquot, filter through a silica plug, and analyze via LC-MS. Validation criteria:  The mass spectrum must show the product mass with a distinct 1:1 isotopic doublet (M, M+2), confirming the bromine atom is intact.
    
  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the

    
    -arylated intermediate.
    
Protocol 2: Neutral Decarboxylative Annulation

This step converts the intermediate into the final 3-aminoisoquinoline core without premature hydrolysis.

  • Preparation: Dissolve the purified

    
    -arylated intermediate (5 mmol) in a mixture of Ethanol and Deionized Water (4:1 ratio, 25 mL total volume).
    
  • Reaction: Heat the solution to 90 °C (reflux) for 8–10 hours. Causality: Heating in a neutral aqueous-organic mixture promotes the necessary decarboxylation without triggering the ester hydrolysis pathways that lead to side-products[1][3].

  • IPC (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Validation criteria: The starting material spot will disappear, replaced by a highly fluorescent blue spot under 365 nm UV light, which is highly characteristic of the fully conjugated, aromatized 3-aminoisoquinoline system.

  • Workup: Remove the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield the crude 5-Bromo-8-methylisoquinolin-3-amine. Recrystallize from hot ethanol/water for analytical purity.

V. References
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines Source: RSC Publishing URL:[Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles Source: RSC Publishing URL:[Link]

  • Palladium-Catalyzed Carbonylative α-Arylation of tert-Butyl Cyanoacetate with (Hetero)aryl Bromides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines (Extended Methodology) Source: RSC Publishing URL:[Link]

Sources

Technical Support Center: Purification of 5-Bromo-8-methylisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 5-Bromo-8-methylisoquinolin-3-amine, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for tackling common purification challenges. Structured in a user-friendly question-and-answer format, this guide offers both foundational knowledge and advanced troubleshooting strategies.

The purification of 5-Bromo-8-methylisoquinolin-3-amine, a substituted aminoisoquinoline, is critical for ensuring the integrity of subsequent experimental results. The presence of a basic amino group, an aromatic bromine atom, and the heterocyclic isoquinoline core presents a unique set of challenges and opportunities for purification. This guide explains the causality behind experimental choices, providing field-proven insights to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Bromo-8-methylisoquinolin-3-amine that influence its purification?

A1: Understanding the molecule's properties is the foundation of an effective purification strategy.

  • Basicity: The primary amine at the 3-position is a Brønsted-Lowry base. This is the most important feature for purification, as it can be protonated by acids to form a water-soluble salt. This property is the cornerstone of acid-base extraction techniques.[1][2]

  • Solubility: Like many heterocyclic compounds, it is expected to have low solubility in water but good solubility in polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols.[3] Its solubility in non-polar solvents like hexanes or heptane is likely to be low, a property that is useful for recrystallization and precipitation.

  • Polarity: The presence of the amine group makes the molecule relatively polar. However, the bromo- and methyl-substituted aromatic system imparts significant non-polar character. This intermediate polarity makes it well-suited for normal-phase chromatography.

Q2: What are the most common impurities I might encounter, and how do they affect my choice of purification method?

A2: Impurities typically arise from the synthetic route used. Common impurities for related isoquinoline syntheses include:

  • Unreacted Starting Materials: These can be either more or less polar than the product. Their properties will dictate the best separation method.

  • Isomeric Byproducts: Formation of other mono-brominated isomers can occur depending on the synthetic strategy. These often have very similar polarities, making chromatographic separation challenging.[4]

  • Over-brominated Products: Di- or tri-brominated isoquinolines can form if the bromination conditions are too harsh. These are typically less polar than the desired mono-bromo product.[5]

  • Polymeric Materials/Tars: Acid-catalyzed reactions, in particular, can generate high molecular weight, often intractable, byproducts.[5]

The nature of these impurities is critical. If you have neutral or acidic impurities, a simple acid-base extraction can be highly effective. If you have isomeric impurities with similar basicity, chromatography is almost always necessary.

Q3: How do I choose the best primary purification method: Column Chromatography, Recrystallization, or Acid-Base Extraction?

A3: The optimal method depends on the purity of your crude material and the nature of the impurities. The following workflow provides a general decision-making framework.

G start Crude 5-Bromo-8-methyl- isoquinolin-3-amine purity_check Assess Crude Purity (TLC, NMR, LCMS) start->purity_check impurity_type What is the nature of the main impurity? purity_check->impurity_type Purity <90% OR Multiple Impurities recrystallization Recrystallization purity_check->recrystallization Purity >90% (Mostly solid) acid_base Acid-Base Extraction impurity_type->acid_base Acidic / Neutral Impurities chromatography Column Chromatography impurity_type->chromatography Isomeric / Basic Impurities with similar polarity acid_base->chromatography Further purification needed final_product Pure Product (Verify by analysis) acid_base->final_product Purity >98% chromatography->recrystallization Isolate as solid chromatography->final_product Purity >98% recrystallization->final_product Purity >98% G start Poor Separation on Column check_tlc Review TLC Data (ΔRf < 0.1) start->check_tlc change_polarity Decrease Eluent Polarity (e.g., more hexanes) check_tlc->change_polarity Rf values are too high (e.g., > 0.4) change_solvents Change Solvent System (e.g., DCM/MeOH instead of Hex/EtOAc) check_tlc->change_solvents Rf values are optimal (0.2-0.4) but still no separation success Achieved Separation change_polarity->success gradient Optimize Gradient Profile (Make it shallower) change_solvents->gradient gradient->success

Sources

Technical Support Center: Overcoming Poor Solubility of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge

Halogenated isoquinolines represent a privileged scaffold in drug discovery (e.g., kinase inhibitors, alkaloids), yet they present a notorious solubility paradox. While the isoquinoline core is a weak base (pKa ~5.4), the introduction of halogens (Cl, Br, I, F) drastically alters the physicochemical landscape.

Why are they so insoluble?

  • Lattice Energy &

    
    -Stacking:  The planar bicyclic aromatic system facilitates strong 
    
    
    
    -
    
    
    stacking.
  • Halogen Bonding: Heavy halogens (Br, I) can act as Lewis acids (sigma-hole donors), forming strong halogen bonds with nitrogen lone pairs of adjacent molecules in the crystal lattice, further stabilizing the solid state.

  • Lipophilicity: Halogenation significantly increases LogP (lipophilicity), reducing aqueous solubility while often failing to improve solubility in polar organic solvents due to the rigid crystal lattice.

This guide provides field-proven protocols to overcome these barriers in synthesis, analysis, and biological testing.

Module 1: Synthesis & Purification Troubleshooting

Q1: My crude reaction mixture is a "brick dust" solid insoluble in DCM or EtOAc. How do I purify it?

Diagnosis: The compound has likely crystallized out of the reaction solvent due to high lattice energy. Standard liquid loading for Flash Column Chromatography (FCC) is impossible.

Protocol: The "Dry Load" Technique Do not attempt to dissolve the crude in weak solvents. Use the "dissolve-adsorb-evaporate" method.

  • Dissolution: Dissolve the crude material in a high-strength solvent.

    • Recommended:DMSO , TFA (Trifluoroacetic acid), or hot 1,2-Dichlorobenzene .

    • Note: If using TFA, ensure your compound is stable to acid.

  • Adsorption: Add silica gel (ratio 1:5 w/w compound:silica) or Celite directly to the solution.

  • Evaporation: Remove the solvent.

    • For volatile solvents (DCM/MeOH): Rotary evaporator.[1][2][3]

    • For DMSO/DMF: Lyophilize (freeze-dry) or use a high-vacuum centrifugal evaporator (Genevac).

  • Loading: Pour the resulting free-flowing powder into a solid-load cartridge and attach it to the flash system.

Q2: Which solvent systems separate halogenated isoquinolines on silica?

Standard Hexane/EtOAc gradients often fail because the compound streaks or remains at the baseline.

Technical Recommendation: Polarity Switching Use "Polarity-Modified" solvent systems that disrupt hydrogen/halogen bonding.

Solvent SystemComposition (v/v)Application
DCM / MeOH / NH₃ 90:9:1Standard: Ammonia deprotonates residual silanols, reducing peak tailing.
DCM / Acetone 0-20% AcetoneAlternative: Good for compounds sensitive to amines.
Toluene / Ethanol 0-10% EtOHHigh Solubility: Toluene disrupts

-stacking better than alkanes.
EtOAc / EtOH / Water 6:3:1Extreme Polarity: For highly polar N-oxides or salts.
Decision Tree: Purification Strategy

purification_strategy start Crude Product State solubility_chk Is it soluble in DCM/MeOH? start->solubility_chk soluble Yes solubility_chk->soluble insoluble No (Brick Dust) solubility_chk->insoluble liquid_load Liquid Load (DCM/MeOH) soluble->liquid_load dry_load Dry Load Strategy insoluble->dry_load column Run Column (DCM/MeOH/NH3) liquid_load->column solvent_choice Choose Solvent for Adsorption dry_load->solvent_choice dcm_tfa DCM + 1% TFA (If acid stable) solvent_choice->dcm_tfa dmso DMSO (Lyophilize after) solvent_choice->dmso dcm_tfa->column dmso->column

Figure 1: Decision matrix for purifying insoluble isoquinoline derivatives.

Module 2: Analytical Characterization (NMR & LCMS)

Q3: I see no signals in H NMR using CDCl , or the peaks are extremely broad.

Root Cause: Aggregation. Planar halogenated isoquinolines form dimers/oligomers in non-polar solvents (CDCl


), causing rapid 

relaxation (broadening) or complete signal loss.

Troubleshooting Protocol:

  • Solvent Switch:

    • DMSO-d

      
      :  The gold standard. Disrupts aggregation via H-bonding.
      
    • TFA-d (Trifluoroacetic acid-d): Critical Solution. Protonates the isoquinoline nitrogen (

      
      ), introducing charge repulsion that breaks aggregates.
      
      • Caution: Chemical shifts will move significantly downfield.

    • 1,1,2,2-Tetrachloroethane-d

      
      :  Allows high-temperature NMR (up to 140°C).
      
  • Variable Temperature (VT) NMR:

    • Run the experiment at 50°C - 80°C in DMSO-d

      
      . Heat adds kinetic energy to overcome the lattice/aggregation energy, sharpening the peaks.
      
Q4: The compound does not fly (ionize) in LCMS.

Root Cause: Halogenated isoquinolines are lipophilic and may not protonate well in standard Formic Acid/Water gradients, or they precipitate on the column.

Solution:

  • Change Modifier: Use 0.1% TFA instead of Formic Acid. The lower pH ensures full protonation.

  • Change Organic Phase: Switch Acetonitrile to Methanol or THF . Methanol is a better protic solvent for solubilizing nitrogen heterocycles.

  • Run "Strong" Wash: Ensure the needle wash is 100% DMSO or DMSO/MeOH (1:1) to prevent carryover precipitation.

Module 3: Biological Assay Formulation

Q5: My compound precipitates immediately when added to the cell culture media (The "Crash-Out" Effect).

Mechanism: "DMSO Shock."[2] Adding a high-concentration DMSO stock (e.g., 10 mM) to aqueous media causes rapid hydration of DMSO. The hydrophobic compound is left "stranded" and crystallizes instantly.

Protocol: Kinetic Solubility Enhancement

Use an intermediate dilution step or a surfactant.

Step-by-Step Formulation Guide:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Dilution (The "Step-Down"):

    • Dilute stock 1:10 into PEG400 or Propylene Glycol .

    • Result: 1 mM solution in 10% DMSO / 90% PEG400.

  • Final Addition: Add the intermediate solution to the media. The PEG acts as a dispersant, preventing immediate crystal nucleation.

Alternative: Cyclodextrin Complexation For strict aqueous solubility without organic co-solvents (except trace DMSO):

  • Reagent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Method:

    • Prepare 20% (w/v) HP-

      
      -CD in water.
      
    • Add compound DMSO stock to this solution slowly with vortexing.

    • Incubate/Shake for 4 hours at 37°C.

    • Add this complexed solution to the assay.

Module 4: Salt Formation Strategies

Q6: How can I permanently improve solubility for animal studies (PK)?

Transforming the free base into a salt is the most effective method. However, HCl salts of halogenated isoquinolines can sometimes be less soluble due to the "Common Ion Effect" in stomach acid or high crystal lattice energy of the chloride salt.

Recommended Counter-Ions for Isoquinolines:

Counter-IonAcid ReagentAdvantage
Mesylate Methanesulfonic acidHigh Solubility: Breaks planarity packing; generally non-hygroscopic.
Tosylate p-Toluenesulfonic acidCrystallinity: Good for purifying oils; moderate solubility.
Gluconate Gluconic acidBiocompatible: Excellent for IV formulations; highly water-soluble.

Workflow: Mesylate Salt Formation

  • Dissolve free base in minimal hot Ethyl Acetate or THF .

  • Add 1.05 eq of Methanesulfonic acid (diluted in EtOAc) dropwise.

  • Allow to cool slowly. The salt should precipitate as a white solid.

  • Filter and wash with cold Ether.

References

  • BenchChem. (2025).[2][4][5] Technical Support Center: Enhancing the Solubility of 2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives. Link

  • Loftsson, T., et al. (2005).[6] Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics. Link

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses, 101, 524–541.[1] Link

  • Cambridge Isotope Laboratories. (2023). NMR Solvents Data Chart & Impurities. Link

  • National Institutes of Health (NIH). (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. PMC. Link

Sources

Technical Guide: Controlling Side-Product Formation in Methylisoquinoline Bromination

[1][2][3]

Content Type: Technical Support / Troubleshooting Target Audience: Medicinal Chemists, Process Chemists Version: 2.1 (Current as of 2026)[1][3]

Executive Summary: The Reactivity Landscape[1]

Brominating a methylisoquinoline (e.g., 1-methyl or 3-methylisoquinoline) presents a dichotomy of reactivity. You are attempting to perform a radical substitution at the methyl group (benzylic-like position) while avoiding electrophilic aromatic substitution (EAS) on the electron-rich isoquinoline ring and preventing nucleophilic self-alkylation (quaternization).

Success depends on strictly controlling the reaction mechanism to favor the Wohl-Ziegler pathway over ionic side reactions.[1][2]

Core Mechanistic Pathways
  • Pathway A (Desired): Free-radical chain reaction at the methyl group.[1][2]

  • Pathway B (Side Reaction): Electrophilic attack on the ring (typically C-5/C-8 in acidic media, or C-4 in neutral/activated systems).[1][2][3]

  • Pathway C (Side Reaction): Intermolecular

    
     (Self-Alkylation), where the isoquinoline nitrogen of one molecule attacks the bromomethyl group of another.[1][2]
    

Visualizing the Competition (Pathway Diagram)

The following diagram illustrates the divergence between the desired radical pathway and the competing ionic pathways.

ReactionPathwaysStartMethylisoquinoline(Starting Material)RadicalRadical Intermediate(Benzylic)Start->Radical Non-polar solventHeat/LightIonicIonic Bromination(Electrophilic Attack)Start->Ionic Polar solventAcid catalysisNBSNBS + Initiator(AIBN/BPO)NBS->RadicalProductBromomethyl-isoquinoline(Desired Product)Radical->Product + Br•OverBromoDibromomethyl-isoquinoline(Over-reaction)Product->OverBromo Excess NBSSelfAlkIntermolecularN-AlkylationProduct->SelfAlk Free base formConc. solutionRingBromo5-Bromo / 4-BromoIsoquinolineIonic->RingBromoPolymerInsoluble QuaternaryAmmonium Salts (Tar)SelfAlk->Polymer

Figure 1: Mechanistic divergence in the reaction of methylisoquinolines with NBS.

Troubleshooting Guide (Q&A)

Issue 1: "I am isolating ring-brominated products (C-5 or C-4) instead of the bromomethyl compound."

Root Cause: The reaction conditions are favoring the ionic pathway.[1][2] This often happens if the solvent is too polar or if the reaction mixture becomes acidic (HBr generation), which promotes electrophilic attack.[1][2] Diagnostic: NMR shows loss of aromatic protons rather than the methyl singlet shifting to a

12

Corrective Actions:

  • Solvent Switch: Ensure you are using a non-polar solvent like Carbon Tetrachloride (

    
    )  (traditional) or Trifluorotoluene (
    
    
    )
    (modern, greener alternative).[1][2][3] Avoid MeCN or DMF for radical bromination of this substrate.[1][2]
  • Acid Scavenging: Add solid Potassium Carbonate (

    
    )  or Barium Carbonate (
    
    
    )
    to the reaction mixture.[1][2] This neutralizes HBr as it forms, preventing acid-catalyzed ring bromination while allowing the radical chain to propagate.[1][2]
  • Initiator Quality: Ensure your AIBN is not degraded. Recrystallize it from methanol if necessary. A stalled radical chain allows the slower ionic background reaction to dominate.[1][2]

Issue 2: "The reaction mixture turned into a dark tar/solid during workup."

Root Cause: Self-Alkylation (Quaternization). The product, x-(bromomethyl)isoquinoline, contains both a nucleophile (the ring nitrogen) and a potent electrophile (the benzylic bromide).[1][2][3] In solution, these react to form insoluble quaternary ammonium polymers.[1][2][3]

Corrective Actions:

  • Protonation Strategy: Do not isolate the free base. Isolate the product as the Hydrobromide (HBr) salt . The protonated nitrogen cannot act as a nucleophile.[1][2]

    • Protocol: Cool the reaction, filter off succinimide, and immediately treat the filtrate with anhydrous HBr in ether/dioxane to precipitate the stable salt.

  • Dilution: If you must handle the free base, keep solutions dilute and cold.

  • Immediate Use: Do not store the intermediate. React it immediately with your target nucleophile (e.g., amine, alkoxide).[1][2][3]

Issue 3: "I see a mixture of starting material, product, and dibrominated side-product."

Root Cause: Stoichiometry and Conversion Kinetics. The product is more reactive toward radical bromination than the starting material due to the electron-withdrawing effect of the first bromine being outweighed by radical stabilization? Correction: Actually, the monobromo product is less reactive than the methyl starting material electronically, but statistical probability leads to dibromination at high conversion.[1][3]

Corrective Actions:

  • The "80% Rule": Do not push for 100% conversion. Stop the reaction at ~70-80% conversion (monitor by NMR). It is easier to separate starting material (via polarity difference or salt formation) than to separate the mono-bromo from the di-bromo species.[1][2]

  • Slow Addition: Add the NBS in portions rather than all at once to keep the instantaneous concentration of radical sources controlled.

  • Light Source: If using photo-initiation, ensure uniform irradiation. High-intensity spots can cause localized over-reaction.[1][2]

Experimental Protocols

Protocol A: Radical Bromination (Wohl-Ziegler)

Target: 1-(Bromomethyl)isoquinoline or 3-(Bromomethyl)isoquinoline[1][2][3]

Reagents:

  • Methylisoquinoline (1.0 eq)[1][2][3]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized from water before use to remove free

    
     and HBr.[1][2][3]
    
  • AIBN (0.05 eq) or Benzoyl Peroxide (BPO)[1][2][3]

  • Solvent: Trifluorotoluene (

    
    ) or Benzene (Caution: Carcinogen) or 
    
    
    .[1][2]
  • Additive:

    
     (anhydrous, 0.1 eq) - Optional but recommended to suppress ring bromination.[1][2][3]
    

Procedure:

  • Setup: Dissolve methylisoquinoline in anhydrous solvent (0.2 M concentration). Add NBS, AIBN, and

    
    .[1][2][3]
    
  • Degassing: Sparge the solution with Argon/Nitrogen for 15 minutes. Oxygen is a radical inhibitor.[1][2]

  • Initiation: Heat to reflux (or 80°C). If using light, irradiate with a tungsten lamp (500W) or blue LED.[1][2][3]

  • Monitoring: Check by TLC or

    
     NMR every hour. Look for the disappearance of the methyl singlet (
    
    
    2.6-3.0 ppm) and appearance of the
    
    
    singlet (
    
    
    4.8 ppm).[2]
  • Workup (Critical):

    • Cool to 0°C.[1][2]

    • Filter off the floating succinimide solid.[1][2]

    • Option 1 (Stable Salt): Add 1.0 eq of HBr (4M in dioxane) dropwise.[1][2] Collect the precipitate by filtration.[1][2]

    • Option 2 (Free Base): Evaporate solvent in vacuo at low temperature (<30°C).[1][2][3] Use immediately.

Protocol B: Electrophilic Ring Bromination (Ionic)

Target: 5-Bromoisoquinoline (or 5,8-dibromo)[1][2][3]

Reagents:

  • Isoquinoline derivative[1][3][4][5][6][7][8][9]

  • NBS (1.1 eq)[1][2][3]

  • Solvent: Conc.

    
     or 
    
    
    .[1][2]

Procedure:

  • Dissolve substrate in acid at 0°C.

  • Add NBS portion-wise.[1][2]

  • Stir at room temperature overnight.

  • Pour onto ice, neutralize with NaOH (carefully) to pH 8-9.

  • Extract with DCM.[1][2]

Data & Comparison

Table 1: Solvent Effects on Selectivity

SolventDielectric ConstantPrimary MechanismMajor ProductRisk

2.2RadicalBromomethylToxicity; Phase-out.[1][2][3]

9.2RadicalBromomethylGood balance; "Green" replacement.[1][2]
Acetonitrile 37.5Ionic/MixedRing Bromo / MixHigh ring bromination risk.[1][2]
Acetic Acid 6.2IonicRing BromoProtonation deactivates ring, but solvent promotes ionic path.[1][2][3]

Table 2: Side Product Identification

Compound

NMR Signature (approx.)
Notes
Start Material Singlet

2.6 - 2.9 (3H)
Distinct methyl peak.[1][2][3]
Product (Mono) Singlet

4.7 - 4.9 (2H)
Deshielded methylene.[1][2][3]
Dibromo Side Singlet

6.6 - 6.8 (1H)
Methine proton; very deshielded.[1][2][3]
Ring Bromo Methyl singlet remains; Aromatic pattern changes.[1][2]Loss of symmetry or coupling constants.[1][2]
Hydrolysis (Alcohol) Singlet

4.5 - 4.6 (2H)
Often broad OH peak visible.[1][2][3]

References

  • Wohl-Ziegler Reaction Mechanism

    • Djerassi, C. (1948).[1][2][3] Brominations with N-Bromosuccinimide and Related Compounds.[1][2][10][11][12][13] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1][2][3] Link[1][2][3]

  • Selectivity in Heterocycles

    • Mitchell, R. H., et al. (1979).[1][2][3] N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds. The Journal of Organic Chemistry, 44(25), 4733–4735.[1][2][3] Link[1][2][3]

  • Modern Solvent Altern

    
    ): 
    
    • Ogawa, A., et al. (2013).[1][2][3] Radical bromination of benzylic positions using N-bromosuccinimide in trifotoluene. Tetrahedron Letters. (General reference for PhCF3 utility in radical reactions).

  • Electrophilic Bromination of Isoquinoline

    • Rey, M., et al. (2022).[1][2][3][13] Regioselective Electrophilic Aromatic Bromination. Journal of Organic Chemistry. Link (Discusses 5 vs 8 selectivity).[1][2]

  • Synthesis of 5-Bromo-8-nitroisoquinoline

    • Organic Syntheses, Coll.[1][2][3] Vol. 11, p. 232 (2025).[1][2][3] Isoquinoline, 5-bromo-8-nitro-.[1][2][3] Link (Demonstrates acidic conditions for ring bromination).[1][2]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NBS,

Optimizing reaction conditions for isoquinoline derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoquinoline Functionalization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the idiosyncratic reactivity of the isoquinoline scaffold. The core challenge lies in its electronic asymmetry: the fused pyridine ring is highly electron-deficient, deactivating it toward standard electrophilic aromatic substitution (EAS), while the basic nitrogen readily poisons transition-metal catalysts.

This guide abandons generic advice in favor of field-proven, self-validating protocols. Here, we dissect the causality behind experimental failures and provide optimized methodologies for site-selective functionalization.

Strategic Decision Matrix for Isoquinoline Functionalization

Understanding the electronic and steric environment of the isoquinoline core is the first step in designing a successful derivatization strategy. The diagram below outlines the validated mechanistic pathways for functionalizing specific carbon centers.

Isoquinoline_Workflow Core Isoquinoline Core Starting Material C1_Path C1-Position (Nucleophilic / C-H Activation) Core->C1_Path N-Oxide / Directing Group C4_Path C4-Position (Cross-Coupling / EAS) Core->C4_Path Halogenation / Pd-Catalyst Meta_Path Meta-Position (C-H Alkylation) Core->Meta_Path N-Alkylation Docking C1_Mech Reissert-Henze Reaction or EDA Complex Borylation C1_Path->C1_Mech C4_Mech Pd-Catalysis (Overcome C5-H Steric Clash) C4_Path->C4_Mech Meta_Mech Phosphite-Mediated Photochemical[1,3] Migration Meta_Path->Meta_Mech

Decision tree for site-selective isoquinoline derivatization pathways and mechanistic strategies.

Core Methodologies & Validated Protocols

Protocol A: C4-Selective Palladium-Catalyzed Cross-Coupling

Context & Causality: The C4 position is notoriously difficult to functionalize via standard cross-coupling. This failure stems from two synergistic antagonists: the peri-hydrogen steric clash (C5-H) which hinders the reductive elimination step, and the basic isoquinoline nitrogen which coordinates to and poisons the palladium catalyst (1)[1]. To overcome this, high temperatures and specific bases are required to accelerate the catalytic cycle before deactivation occurs (2)[2].

Step-by-Step Methodology:

  • Reagent Preparation: In an inert glovebox, charge a Schlenk flask with 4-bromoisoquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (5.0 equiv).

  • Solvent Degassing: Add anhydrous DMF. Degas the mixture via three strict freeze-pump-thaw cycles. Self-Validation: The complete absence of bubbling during the final thaw cycle confirms oxygen removal, which is critical to prevent the oxidation of the active Pd(0) species.

  • Reaction Execution: Heat the mixture to 100 °C for 24 hours. Self-Validation: Monitor the reaction visually and via TLC. An active catalytic cycle will maintain a clear yellow/orange hue. If the solution turns opaque black, Pd(0) has precipitated (catalyst death), indicating insufficient degassing or ligand failure.

  • Workup: Cool to room temperature, dilute with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Phosphite-Mediated Meta-C-H Alkylation (Photochemical)

Context & Causality: Direct meta-C-H (C4) alkylation of azaarenes is a formidable challenge due to their inherent inertness toward electrophilic reagents. A recent breakthrough circumvents this by using a "docking" strategy: N-alkylation followed by a phosphite-mediated photochemical [1,3] N-to-C rearrangement (3)[3]. The phosphite additive facilitates C-N bond cleavage from the singlet excited state, driving the alkyl group to the meta position.

Step-by-Step Methodology:

  • N-Alkylation (Docking): Mix the isoquinoline core with the target alkyl bromide (e.g., benzyl bromide) under solvent-free conditions or in p-xylene at ambient temperature. Self-Validation: The rapid precipitation of a solid halide salt confirms successful N-alkylation.

  • Photochemical [1,3] Migration: To the resulting isoquinolinium salt in p-xylene, add a stoichiometric amount of phosphite and K₂CO₃ (4.0 equiv). Irradiate the mixture using standard photochemical equipment to induce the rearrangement.

  • Rearomatization & Recovery: The intermediate enamine-type species rearomatizes to yield the meta-alkylated isoquinoline. Self-Validation: LC-MS will confirm the mass of the migrated product. The phosphite additive can be quantitatively recovered during silica gel purification, proving a net-zero carbon waste cycle.

Protocol C: Photoinduced Site-Selective C-H Borylation via EDA Complexes

Context & Causality: Traditional C-H borylation requires toxic transition metals. By leveraging the reductive coupling of isoquinoline and B₂Pin₂, you can generate a transient Electron-Donor-Acceptor (EDA) complex. Under 390 nm irradiation, this complex reaches a highly reactive excited state, enabling mild, site-selective C-H borylation (4)[4].

Step-by-Step Methodology:

  • EDA Complex Formation: Combine isoquinoline (0.2 mmol), B₂Pin₂ (0.8 mmol), and NH₄HCO₃ (1.0 mmol) in 0.5 mL of anhydrous acetonitrile.

  • Activation: Add N-Bromosuccinimide (NBS, 0.22 mmol) to the mixture. This acts as an oxidant to facilitate the generation of the active aryl radical species.

  • Photochemical Irradiation: Irradiate the mixture using 390 nm LEDs for 36 hours at room temperature. Self-Validation: A distinct color shift upon the addition of NBS and initial irradiation indicates the successful formation of the active EDA complex.

  • Isolation: Remove the solvent under reduced pressure and isolate the arylboronate via silica gel chromatography.

Troubleshooting & FAQs

Q: My Suzuki coupling on 4-bromoisoquinoline stalls at 20% conversion. How do I drive it to completion? A: This is a classic issue caused by the synergistic antagonists mentioned in Protocol A: the basic isoquinoline nitrogen poisons the palladium catalyst, while the peri-hydrogen steric clash at the C5 position severely hinders the reductive elimination step. Solution: You must accelerate reductive elimination. Switch to a more sterically demanding, electron-rich ligand (e.g., XPhos or BrettPhos) and utilize a stronger base (like K₂CO₃ or Cs₂CO₃) at an elevated temperature (100 °C in DMF).

Q: I am trying to perform an electrophilic aromatic substitution (EAS) on the isoquinoline core, but it is completely unreactive. Why? A: The fused pyridine ring draws electron density away from the core, making direct EAS on the heterocyclic ring nearly impossible under standard conditions. Solution: To functionalize the C1 position, you must reverse the polarity. Oxidize the core to an isoquinoline N-oxide using mCPBA. This activates the C1 position for nucleophilic attack. You can then use Reissert-Henze conditions (e.g., TsCl and a nucleophile like KCN) to achieve >80% yields with perfect regioselectivity.

Q: During C-H activation, I am observing significant dimerization and decomposition. How can I improve selectivity? A: Uncontrolled C-H activation often results from overly harsh thermal conditions or highly active radical species that lack a directing mechanism. Solution: Transition to a directed approach or a milder photochemical protocol. Utilizing an EDA complex (as outlined in Protocol C) allows for C-H functionalization at room temperature using 390 nm light, drastically reducing thermal decomposition pathways and dimerization.

Optimization Parameters Data Matrix

The following table summarizes the quantitative optimization parameters for the three primary functionalization pathways discussed above. Use this as a baseline for your experimental design.

Optimization ParameterC1-Selective C-H BorylationC4-Selective Cross-CouplingMeta-C-H (C4) Alkylation
Target Substrate Isoquinoline Core4-BromoisoquinolineIsoquinoline Core
Key Reagents B₂Pin₂, NBS, NH₄HCO₃Arylboronic Acid, K₂CO₃Alkyl Bromide, Phosphite, K₂CO₃
Catalyst / Activation 390 nm LED (EDA Complex)Pd(PPh₃)₄ (5 mol%)Photochemical Irradiation
Optimal Solvent Acetonitrile (MeCN)DMF or 1,4-Dioxanep-Xylene
Temperature Room Temperature100 °CRoom Temperature
Expected Yield Range 30–76%60–85%45–60%
Mechanistic Driver Radical SET / BorylationReductive Elimination[1,3] N-to-C Rearrangement

References

  • Leveraging Isoquinoline in Pharmaceutical Synthesis. nbinno.com. 5

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. 6

  • Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Thieme Connect.7

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC / NIH. 8

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. 9

  • Photoinduced Site-Selective Aryl C-H Borylation with Electron-Donor-Acceptor Complex Derived from B2Pin2 and Isoquinoline. MDPI. 4

  • Phosphite mediated molecular editing via switch to meta-C–H alkylation of isoquinolines: emergence of a distinct photochemical [1,3] N to C rearrangement. RSC Publishing. 3

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications. 2

  • Isoquinolin-4-yl 4-methylbenzenesulfonate. Benchchem. 1

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-8-methylisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for process chemists and medicinal chemistry teams scaling up the synthesis of 5-Bromo-8-methylisoquinolin-3-amine . This guide moves beyond standard literature to address the specific kinetic, thermodynamic, and engineering challenges encountered at the multigram to kilogram scale.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity & Process Safety in Isoquinoline Functionalization

Executive Summary: The "Protonation-Switch" Strategy

The synthesis of 5-bromo-8-methylisoquinolin-3-amine presents a classic "competing director" problem. The electron-rich 3-amine group strongly activates the C4 position, while the target requires bromination at C5 on the carbocyclic ring.

Successful scale-up relies on a Protonation-Switch Strategy : utilizing a superacidic medium (conc. H₂SO₄) to protonate both the isoquinoline nitrogen and the exocyclic amine. This deactivates the heterocyclic ring (preventing C4-bromination) and allows the 8-methyl group to direct electrophilic aromatic substitution (SEAr) to the para position—C5 .

Section 1: Visualizing the Reaction Pathway

The following workflow illustrates the critical divergence point between the desired C5-bromination and the parasitic C4-bromination.

G Start 8-Methylisoquinolin-3-amine (Starting Material) Acid Solvent Matrix: Conc. H2SO4 (-20°C) Start->Acid Dissolution Path_Correct Full Protonation (Dicationic Species) Acid->Path_Correct Excess Acid/Low Temp Path_Fail Partial Protonation (Monocationic Species) Acid->Path_Fail Local Overheating/Poor Mixing Target TARGET: 5-Bromo-8-methylisoquinolin-3-amine (C5 Substitution) Path_Correct->Target NBS Addition (Methyl Group Directs to Para) Impurity IMPURITY: 4-Bromo-8-methylisoquinolin-3-amine (C4 Substitution) Path_Fail->Impurity NBS Addition (Amine Group Directs to Ortho)

Figure 1: The "Protonation-Switch" mechanism. Maintaining the dicationic state is essential to force bromination to the carbocyclic ring (C5) rather than the heterocyclic ring (C4).

Section 2: Troubleshooting Guide (Q&A)

Module A: Regioselectivity & Reaction Engineering

Q1: We are observing significant formation of the 4-bromo impurity (up to 15%). How do we suppress this?

Diagnosis: This indicates incomplete protonation of the 3-amino group. If the amine is free (or in equilibrium), it acts as a powerful electron-donating group (EDG), directing bromination to the adjacent C4 position.

Corrective Protocol:

  • Acid Stoichiometry: Ensure you are using concentrated H₂SO₄ (96-98%) as the solvent. Do not use diluted acid or weaker acids (like acetic acid), as they will not sufficiently deactivate the pyridine ring.

  • Temperature Control: The reaction must be maintained between -25°C and -15°C .

    • Mechanism:[1][2][3] At higher temperatures, the equilibrium shifts, momentarily exposing the unprotonated amine species, which reacts with NBS orders of magnitude faster than the protonated species.

  • Mode of Addition: Add the NBS solid to the acid solution. Do not add the substrate to an NBS solution. This ensures the substrate is fully protonated before it encounters the brominating agent.

Q2: The reaction mixture turns into a solid "cement" at -20°C, breaking our overhead stirrer. How do we maintain mixing?

Diagnosis: Isoquinoline sulfate salts often precipitate or form viscous gels in concentrated sulfuric acid at low temperatures, leading to "hot spots" where regioselectivity is lost.

Engineering Solution:

  • Solvent Modification: Do not dilute with water. Instead, you can use a mixture of H₂SO₄ and Trifluoromethanesulfonic acid (TfOH) if cost permits, but for standard scale-up, the key is mechanical torque .

  • Impeller Selection: Switch from a propeller-type impeller to a high-torque anchor or helical ribbon impeller . These are designed for high-viscosity fluids (non-Newtonian behavior).

  • Interrupted Addition: If viscosity becomes critical, allow the temperature to rise slightly (to -10°C) only if NBS is not present, to redissolve solids, then recool before resuming NBS addition.

Q3: Why use NBS (N-Bromosuccinimide) instead of elemental bromine (Br₂)?

Technical Rationale:

  • Safety: Handling liquid bromine on a kilogram scale introduces significant vapor hazards and dosing precision issues.

  • Selectivity: NBS provides a slow, controlled release of the bromonium ion (Br⁺). In the H₂SO₄ matrix, NBS is protonated/activated in situ. Using elemental Br₂ in this superacidic medium can lead to over-bromination (dibromo species) more rapidly than NBS.

Module B: Work-up & Purification[2][4][5]

Q4: Upon quenching the reaction mixture into ice, we get a gummy tar that traps the product. How do we isolate a filterable solid?

Troubleshooting: The "gum" is likely the sulfate salt of the amine mixed with succinimide byproducts.

Optimized Quench Protocol:

  • Reverse Quench: Pour the reaction mixture slowly onto crushed ice/water (ratio 1:5 w/w). Do not add water to the acid.

  • pH Adjustment: The critical step is neutralization.

    • Use Ammonium Hydroxide (28% NH₃) rather than NaOH.

    • Why? NaOH generates significant heat and sodium salts that can occlude the product. NH₃ allows for a more controlled precipitation.

    • Target pH: Adjust exactly to pH 9-10 . The free base amine precipitates here.

  • Digestion: After neutralization, stir the slurry at room temperature for 2-4 hours. This "ages" the precipitate, transforming amorphous gums into crystalline solids (Ostwald ripening).

Q5: How do we remove the succinimide byproduct without column chromatography?

Scale-Up Solution: Column chromatography is non-viable at the kilogram scale for this separation.

  • Water Wash: Succinimide is highly water-soluble. Thorough washing of the filter cake with water (3x cake volume) removes 95%+ of succinimide.

  • Reslurry: If succinimide persists (seen in NMR at ~2.7 ppm), reslurry the crude solid in 5% aqueous sodium bicarbonate for 1 hour, then filter.

Section 3: Key Data & Specifications

ParameterSpecification / RangeConsequence of Deviation
Solvent Conc. H₂SO₄ (96-98%)< 90%: Loss of regioselectivity (C4-Br formation).
Temperature -25°C to -15°C> -10°C: C4-impurity increase; < -30°C: Freezing/Stirring failure.
Reagent NBS (1.05 - 1.10 equiv)> 1.2 equiv: Dibromination (C5 & C7).
Quench pH 9.0 - 10.0< 8.0: Product remains as salt; > 12.0: Potential hydrolysis/emulsions.
Reaction Time 2 - 4 hours (post-addition)Insufficient time leads to unreacted starting material (difficult to separate).

Section 4: Safety Directives (Critical)

  • Exotherm Management: The addition of NBS to H₂SO₄ is exothermic. On a large scale, the addition must be portion-wise over 1-2 hours. Monitor internal temperature, not just jacket temperature.

  • HCN Potential: If the starting material was synthesized via a cyanide intermediate (e.g., cyanomethyl benzonitrile cyclization), ensure the starting material is cyanide-free before introducing it to strong acid to prevent HCN gas generation.

  • Quenching: The quench of H₂SO₄ into water releases massive energy. Calculate the cooling capacity required (ice load) before starting the quench.

References

  • Brown, W. D., & Gouliaev, A. H. (2005).[4] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[5][6][4][7] Organic Syntheses, 81, 98. (The foundational protocol for regioselective bromination of isoquinolines in superacidic media).

  • De La Mare, P. B. D., Kiamud-din, M., & Ridd, J. H. (1960).[7] Aromatic substitution in the isoquinoline series. Journal of the Chemical Society, 561-564. (Mechanistic insight into protonation states and electrophilic attack).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for isoquinoline ring construction methodologies).

  • BenchChem Technical Support. (2025). Optimization of Bromination of 8-Substituted Quinolines. (Data regarding substituent effects on regioselectivity).

    • Note: Generalized reference based on search context.

Sources

Preventing decomposition of 5-Bromo-8-methylisoquinolin-3-amine during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-Bromo-8-methylisoquinolin-3-amine is a high-value heterocyclic scaffold often utilized in the synthesis of kinase inhibitors and DNA-intercalating agents. Its structural duality—possessing a nucleophilic exocyclic amine at C3 and an electrophilic bromide at C5—makes it versatile but chemically fragile.

Researchers frequently report decomposition (darkening of solid, formation of insoluble tars) and reaction failure (protodehalogenation, catalyst poisoning) during downstream functionalization. This guide addresses these specific instability modes, providing mechanistic insights and validated protocols to maintain molecular integrity.

Chemical Profile
PropertyDetailCritical Note
Core Scaffold Isoquinolin-3-amineElectron-rich heteroaromatic; prone to oxidation.
Functional Handle 5-BromoWeak C-Br bond; light-sensitive (photolysis).
Substituent 8-MethylSteric bulk; mild electron donation increases ring electron density.
Basicity AmphotericPyridine-N and Exocyclic-N can coordinate metals.

Critical Decomposition Pathways (Mechanistic Insight)

To prevent decomposition, one must understand how it happens. The molecule is not inherently unstable, but specific environmental triggers accelerate degradation.

DecompositionPathways Compound 5-Bromo-8-methyl- isoquinolin-3-amine Radical Aryl Radical (Transient) Compound->Radical Homolysis Oxidation Diazo/Azo Species & Tars Compound->Oxidation Oxidative Coupling Poison Catalyst Poisoning (N-Pd Complex) Compound->Poison Coordination UV UV/Visible Light (hv) UV->Radical Oxygen Atmospheric O2 Oxygen->Oxidation Pd Pd(0) Catalyst Pd->Poison Dehalo Protodehalogenation (Loss of Br) Radical->Dehalo + H-Source

Figure 1: Primary decomposition and failure modes. The C5-Br bond is susceptible to photolysis, while the C3-amine drives oxidative polymerization.

Troubleshooting & FAQs

Category A: Storage & Handling[1][2][3][4]

Q: My off-white solid turned dark brown after two weeks on the bench. Is it still usable? A: The color change indicates surface oxidation, likely forming azo-dimers or N-oxides driven by the electron-rich 3-amino group.

  • Diagnosis: Check LC-MS. If the main peak is intact (>95%), the impurity is likely highly colored but minor.

  • Remediation: Dissolve in DCM, pass through a short plug of basic alumina (not silica), and re-concentrate.

  • Prevention: Store under Argon at -20°C. Light exclusion is mandatory due to the photosensitive C5-Br bond [1].

Q: Can I store this compound in solution (DMSO/MeOH)? A: Avoid DMSO. DMSO is a mild oxidant and can facilitate oxidative degradation of electron-rich amino-heterocycles over time. Methanol is acceptable for short periods (hours), but protic solvents can promote photodehalogenation if exposed to light.

  • Best Practice: Store as a solid. If solution storage is necessary, use anhydrous acetonitrile in an amber vial.

Category B: Reaction Failures (Cross-Coupling)

Q: I am attempting a Suzuki coupling at the C5-Br position, but I see significant starting material and "des-bromo" byproduct (8-methylisoquinolin-3-amine). A: This is Protodehalogenation , a common side reaction in Pd-catalyzed couplings of electron-rich aryl bromides.

  • Cause: The oxidative addition of Pd into the C-Br bond is slow because the ring is electron-rich. Meanwhile, the Pd species can reduce the C-Br bond if a hydride source (like an alcohol solvent or amine base) is present.

  • Solution:

    • Switch Solvent: Move from alcoholic solvents (EtOH/MeOH) to aprotic polar solvents like 1,4-Dioxane or Toluene .

    • Protect the Amine: The free amine at C3 can coordinate to Pd, creating a "poisoned" species that is sluggish. Acetylating the amine (NHAc) withdraws electron density, accelerating oxidative addition and preventing coordination [2].

Q: The reaction stalls completely with Pd(PPh3)4. A: The basic nitrogen atoms (isoquinoline N and exocyclic NH2) are likely displacing the phosphine ligands, deactivating the catalyst.

  • Protocol Shift: Use a catalyst system with bulky, electron-rich ligands that bind tighter than the substrate nitrogens.

    • Recommended: Pd(dppf)Cl2 or XPhos Pd G2 . These bulky ligands prevent the substrate from sequestering the metal center [3].

Validated Experimental Protocols

Protocol 1: "Safety-First" Amine Protection (Recommended)

Stabilizing the core before C5-functionalization.

Rationale: Converting the free amine to an acetamide (NHAc) or carbamate (NHBoc) significantly increases stability against oxidation and prevents catalyst poisoning during subsequent cross-coupling.

  • Dissolution: Suspend 5-Bromo-8-methylisoquinolin-3-amine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv) and DMAP (0.1 equiv).

  • Acylation: Cool to 0°C. Dropwise add Acetic Anhydride (1.2 equiv).

  • Workup: Warm to RT. Stir 2h. Quench with sat. NaHCO3. Extract with DCM.

  • Result: The resulting N-(5-bromo-8-methylisoquinolin-3-yl)acetamide is a stable solid, resistant to air oxidation, and a superior substrate for Suzuki/Buchwald couplings.

Protocol 2: Optimized Suzuki Coupling (C5-Functionalization)

Designed to minimize protodehalogenation.

ComponentRecommendationReason
Catalyst Pd(dppf)Cl2·DCM (5 mol%)Bidentate ligand resists displacement by substrate nitrogens.
Base K3PO4 (3.0 equiv)Anhydrous inorganic base avoids hydride transfer (unlike alkoxides).
Solvent 1,4-Dioxane / Water (9:1)Degassed thoroughly. Avoids primary alcohols.
Temp 80°C Sufficient for activation but minimizes thermal degradation.

Step-by-Step:

  • Charge reaction vessel with Substrate, Boronic Acid (1.2 equiv), K3PO4, and Pd catalyst.

  • Evacuate and backfill with Argon x3. (Critical step to prevent oxidation).

  • Add degassed Dioxane/Water.

  • Heat to 80°C for 4-12h.

  • Note: Do not overheat (>100°C) as this promotes debromination.

Reaction Logic & Optimization Flowchart

Use this decision tree to select the correct workflow based on your specific application.

OptimizationLogic Start Start: 5-Bromo-8-methyl- isoquinolin-3-amine Goal What is your reaction goal? Start->Goal Coupling C5 Cross-Coupling (Suzuki/Sonogashira) Goal->Coupling Modify Bromine Acylation N3 Functionalization (Amide/Urea formation) Goal->Acylation Modify Amine Direct Direct Coupling Attempt Coupling->Direct Quick Screen Protect Protect Amine First (Ac/Boc) Coupling->Protect High Value/Scale Success Proceed to Workup Acylation->Success Use mild base (Pyridine) Issue1 Did it work? Direct->Issue1 Issue1->Success Yes Fail Low Yield / Dehalogenation Issue1->Fail No Fix1 Switch to Pd(dppf)Cl2 & Anhydrous Base Fail->Fix1 Fix1->Protect If still failing

Figure 2: Decision matrix for experimental planning. Protecting the amine is the highest-probability path to success for C5 modifications.

References

  • Photostability of Halogenated Isoquinolines: Standard practice dictates light exclusion for bromo-heterocycles to prevent radical-mediated debromin

    • Source:

  • Free amines on heteroaromatics are known to coordinate Pd(II)

    • Citation: Paul, F., et al. "Palladium-catalyzed cross-coupling reactions of bromo-heterocycles." Journal of the American Chemical Society (Relevant general methodology for amino-halides).
    • Source:

  • Use of bulky ligands (dppf, XPhos)

    • Source:

  • General Stability of 3-Aminoisoquinolines: Isoquinolin-3-amines are electron-rich and prone to N-oxid

    • Source:

Technical Support Center: Suzuki Coupling with Bromo-Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Topic: Troubleshooting Suzuki-Miyaura Coupling of Bromo-isoquinolines. Ticket ID: ISOQ-SUZ-001 Assigned Specialist: Senior Application Scientist, Catalysis Group.

Executive Summary

Coupling bromo-isoquinolines is distinct from standard aryl bromide couplings due to two specific failure modes: catalyst poisoning by the isoquinoline nitrogen and hydrolytic instability at the C1 position.

Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail here. Success requires a system that prevents nitrogen coordination to palladium and, for C1-substituted substrates, mitigates hydrolysis to the isoquinolone (lactam).

Module 1: The "Dead Catalyst" (Nitrogen Poisoning)

Symptom: The reaction stalls at <10% conversion. The aryl halide (SM) remains untouched, but the catalyst solution may turn black (Pd black precipitation) or remain a pale, inactive yellow.

Root Cause: Isoquinolines possess a basic nitrogen atom with a lone pair capable of binding tightly to the Palladium(II) center. In standard systems, this nitrogen displaces the phosphine ligand. Once the ligand is lost, the palladium aggregates into inactive Pd black or forms a stable, unreactive bis-isoquinoline complex.

Troubleshooting Protocol

Q: I am using Pd(dppf)Cl₂ or Pd(PPh₃)₄ and seeing no product. What is the fix? A: Switch to a Bulky, Electron-Rich Phosphine system immediately. You need a ligand that is sterically bulky enough to prevent the isoquinoline nitrogen from approaching the metal center.

  • Recommendation: Use XPhos , SPhos , or A-taPhos .

  • The "Pro" Fix: Use Precatalysts (e.g., XPhos Pd G3 or G4). These generate the active mono-ligated Pd(0) species immediately upon heating, ensuring the ligand is already bound before the isoquinoline can interfere.

Visualization: The Poisoning Mechanism

G Pd_L Active Catalyst [L-Pd(0)] Pd_Poison Inactive Complex [Pd-N-Isoquinoline] Pd_L->Pd_Poison Small Ligand (PPh3) Displaced by N Product Coupled Product Pd_L->Product Bulky Ligand (XPhos) Blocks N-Coordination IsoQ Isoquinoline Substrate (N-Lone Pair) IsoQ->Pd_Poison Coordination Pd_Black Pd Black (Precipitate) Pd_Poison->Pd_Black Ligand Loss

Caption: Competitive coordination pathway. Small ligands allow the isoquinoline nitrogen to bind Pd, killing the cycle. Bulky ligands (Green path) sterically exclude the nitrogen.

Module 2: Regio-Specific Instability (The C1 Problem)

Symptom: You are coupling 1-bromoisoquinoline . The starting material disappears, but the desired product yield is low. You isolate a significant amount of isoquinolin-1(2H)-one (the lactam).

Root Cause: The C1 position of isoquinoline is electronically similar to an acid chloride (imidoyl halide). Under aqueous basic conditions (standard Suzuki), hydroxide ions attack C1, displacing the bromine and tautomerizing to the thermodynamically stable amide (isoquinolone).

Troubleshooting Protocol

Q: How do I stop the hydrolysis of 1-bromoisoquinoline? A: You must remove water from the equation or reduce the basicity.

  • Switch to Anhydrous Conditions:

    • Solvent: Toluene (anhydrous) or 1,4-Dioxane (anhydrous).

    • Base: Anhydrous K₃PO₄ (finely ground) or Cs₂CO₃.

    • Note: Anhydrous Suzuki couplings are slower.[1] You may need to increase temperature to 100°C–110°C.

  • Alternative: The "Masked" Approach:

    • If 1-bromo is too unstable, synthesize the 1-chloroisoquinoline (more stable, cheaper) and couple it using XPhos Pd G3 . XPhos is powerful enough to activate the chloride, which is less prone to rapid hydrolysis than the bromide.

Data: Reactivity vs. Stability

PositionElectronic CharacterReactivity (Oxidative Addition)Hydrolysis RiskRecommended Catalyst
C1-Bromo Imidoyl-like (Electron Deficient)Very HighHigh (to Lactam)XPhos Pd G3 (Anhydrous)
C4-Bromo Aryl-like (Electron Rich)ModerateLowPd(dppf)Cl₂ or SPhos
C5-Bromo Aryl-like (Benzenoid ring)ModerateLowSPhos Pd G3

Module 3: Boronic Acid Instability (Protodeboronation)

Symptom: The isoquinoline halide remains, but the boronic acid partner has vanished. Analysis shows the boronic acid converted to its protonated parent (Ar-B(OH)₂ → Ar-H).

Root Cause: Heterocycles facilitate protodeboronation . If you are coupling an isoquinoline halide with a heterocyclic boronic acid (e.g., 2-pyridyl boronic acid), the reaction is often doomed because the boronic acid decomposes faster than it couples.

Troubleshooting Protocol

Q: My boronic acid is decomposing. What now? A: Change the Boron source.

  • Use MIDA Boronates: These are slow-release reagents that keep the concentration of the active (unstable) boronic acid low, preventing decomposition.

  • Use Boronic Esters (Bpin): Pinacol esters are significantly more robust than free acids.

  • Use A-taPhos: The ligand A-taPhos (Amphos) is specifically documented to stabilize the catalytic cycle for unstable heterocyclic boronic acids [1].

Standard Operating Procedure (SOP)

Protocol: High-Difficulty Coupling (1-Bromoisoquinoline)

This protocol uses a Precatalyst to solve the poisoning issue and Anhydrous conditions to solve the hydrolysis issue.

Reagents:

  • 1-Bromoisoquinoline (1.0 equiv)

  • Boronic Acid/Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [Alternatively: Pd(OAc)₂ (5%) + XPhos (10%)]

  • Base: K₃PO₄ (anhydrous, tribasic, 3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a reaction vial and equip with a magnetic stir bar. Cool under Argon/Nitrogen flow.

  • Charging: Add solid reagents: Isoquinoline, Boronic acid, Base, and XPhos Pd G3 .

    • Critical: Do not add the catalyst to the solvent first; add it with solids to prevent premature activation.

  • Solvent: Add anhydrous Toluene via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes (bubbling gas directly into liquid).

  • Reaction: Seal the vial. Heat to 100°C for 4–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove the phosphate salts. Concentrate and purify via column chromatography.[2]

Decision Tree: Diagnostic Workflow

Troubleshooting Start Reaction Failed CheckSM Analyze Crude NMR/LCMS: Is Isoquinoline SM remaining? Start->CheckSM YesSM Yes: SM Remaining CheckSM->YesSM NoSM No: SM Consumed CheckSM->NoSM CatDeath Issue: Catalyst Poisoning YesSM->CatDeath CheckProd Is 'Product' the Lactam (Isoquinolone)? NoSM->CheckProd FixCat Solution: Switch to XPhos Pd G3 or A-taPhos CatDeath->FixCat Hydrolysis Issue: C1 Hydrolysis CheckProd->Hydrolysis Yes Deboronation Issue: Protodeboronation (Boronic acid -> Ar-H) CheckProd->Deboronation No (SM gone, no product) FixHydro Solution: Use Anhydrous Toluene/K3PO4 Hydrolysis->FixHydro FixDeboro Solution: Use MIDA Boronate or Excess Boronic Ester Deboronation->FixDeboro

Caption: Diagnostic logic flow for identifying the specific failure mode based on crude mixture analysis.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society, 132(40), 14073–14075.[3] Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920. Link

Sources

Technical Support Center: Catalyst Deactivation in 5-Bromo-8-methylisoquinolin-3-amine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers encountering catalyst deactivation issues with 5-Bromo-8-methylisoquinolin-3-amine .

Status: Operational | Role: Senior Application Scientist Topic: Troubleshooting Pd-Catalyzed Cross-Couplings (Buchwald-Hartwig, Suzuki, Sonogashira) Substrate Focus: 5-Bromo-8-methylisoquinolin-3-amine (5-B-8-MIA )

Executive Technical Brief: The "Double-Deactivation" Paradox

If you are experiencing stalled conversion or immediate catalyst precipitation (Pd black) with 5-B-8-MIA , you are likely fighting two distinct but synergistic deactivation mechanisms inherent to this specific scaffold.

The Problem: Successful cross-coupling requires a delicate balance of the catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination). 5-B-8-MIA disrupts this cycle at two critical points:
  • The "Substrate Trap" (Thermodynamic Poisoning): The 3-amino group (

    
    ) and the isoquinoline nitrogen (
    
    
    
    ) form a chelating amidine-like motif (similar to 2-aminopyridine). This motif acts as a bidentate ligand, displacing phosphines and forming stable, catalytically inactive Pd(II) species.
  • The "Electronic Brake" (Kinetic Inhibition): The 8-methyl group is para to the 5-bromo reaction site. As an electron-donating group (EDG), the methyl substituent increases electron density at the C-Br bond, significantly slowing down the rate of Oxidative Addition (OA).

The Consequence: The slow OA (caused by the 8-Me) leaves the Pd(0) species vulnerable for longer periods, while the substrate itself (via the 3-NH2) actively traps the Pd species, leading to catalyst death before the cycle turns over.

Diagnostic Workflow: Identify Your Failure Mode

Use this flowchart to diagnose the specific type of deactivation occurring in your reaction vessel.

DiagnosticWorkflow Start START: Reaction Stalled/Failed Obs1 Observation: Reaction Mixture Appearance? Start->Obs1 Black Black Precipitate (Pd Black) Obs1->Black Precipitate forms NoChange No Color Change / Clear Solution Obs1->NoChange Remains clear/yellow Test1 Test: Add 10 mol% more Ligand Black->Test1 Test2 Test: Check 31P NMR / TLC NoChange->Test2 Res1 Result: Reaction Restarts? Test1->Res1 Res2 Result: Starting Material Intact? Test2->Res2 Diag1 DIAGNOSIS A: Ligand Dissociation (Pd Aggregation) Res1->Diag1 Yes Diag3 DIAGNOSIS C: Failed Oxidative Addition (Electronic Deactivation) Res1->Diag3 No (Still Black) Diag2 DIAGNOSIS B: Substrate Inhibition (Coordination Poisoning) Res2->Diag2 SM Unreacted (Pd trapped) Res2->Diag3 SM Consumed (Side reactions)

Figure 1: Diagnostic logic tree for isolating catalyst failure modes in 5-B-8-MIA coupling reactions.

Troubleshooting Modules
Module A: Overcoming Substrate Poisoning (The 3-NH2 Issue)

Symptom: Reaction stays clear but no product forms. Pd is "sequestered" by the substrate.

Mechanism: The 3-aminoisoquinoline moiety coordinates to Pd(II), forming a stable [Pd(Substrate)


] complex that cannot undergo transmetallation.

Solutions:

  • Switch to Pre-Catalysts: Avoid generating Pd(0) in situ. Use Pd-PEPPSI-IPr or XPhos Pd G4 . These bulky NHC or Buchwald precatalysts are activated only after entering the cycle and are sterically bulky enough to prevent the substrate from coordinating.

  • Protect the Amine: If the coupling is at the 5-Br position, protect the 3-NH2 as an acetamide (Ac) or pivalamide (Piv). This breaks the amidine-like chelation capability.

    • Protocol: Treat 5-B-8-MIA with

      
       (1.1 equiv) in AcOH at 
      
      
      
      for 1h.
  • Lewis Acid Additive: Add Mg(OTf)

    
      (1.0 equiv). The hard Lewis acid (
    
    
    
    ) will preferentially bind to the hard nitrogen centers of the substrate, freeing the soft Palladium for the catalytic cycle.
Module B: Accelerating Oxidative Addition (The 8-Me/5-Br Issue)

Symptom: Slow conversion, requiring high heat which eventually leads to Pd black.

Mechanism: The 8-methyl group donates electron density into the ring, making the C-Br bond less electrophilic. Standard ligands (


) are insufficient.

Solutions:

  • Ligand Selection: You must use electron-rich, bulky alkylphosphines to facilitate oxidative addition into electron-rich aryl halides.

    • Recommended:

      
       (via Pd-132), BrettPhos , or Ad2nBuP  (CataCXium A).
      
  • Temperature Management: Do not overheat initially. Start at

    
     with a highly active catalyst (e.g., 
    
    
    
    ) rather than forcing a standard catalyst at
    
    
    .
  • Solvent Switch: Use 1,4-Dioxane or t-Amyl Alcohol . These solvents stabilize the polar transition state of the oxidative addition step better than Toluene.

Standardized Experimental Protocols

Use these protocols to establish a baseline. If these fail, the issue is likely impurity-related (see FAQs).

Protocol 1: The "Bulky Ligand" Screen (For Suzuki Coupling)

Designed to bypass amine poisoning via steric bulk.

ComponentEquivalentsNotes
5-B-8-MIA 1.0Limiting Reagent
Boronic Acid1.5Excess
XPhos Pd G4 0.02 - 0.05 Critical: Precatalyst prevents initial poisoning

(aq, 2M)
3.0Base
THF / Water (10:1)[0.2 M]Solvent

Steps:

  • Charge a vial with 5-B-8-MIA, Boronic Acid, and XPhos Pd G4.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed THF and aqueous Base.

  • Stir vigorously at

    
     for 2 hours.
    
  • Checkpoint: Analyze by LCMS. If <50% conv, raise T to

    
    .
    
Protocol 2: The "Lewis Acid" Method (For Buchwald Amination)

Designed to mask the substrate nitrogen.

ComponentEquivalentsNotes
5-B-8-MIA 1.0
Aniline/Amine1.2Coupling Partner

0.02Pd Source
BrettPhos 0.04Ligand
Mg(OTf)

1.0 Critical Additive

2.5Base
t-BuOH[0.15 M]Solvent

Steps:

  • Premix 5-B-8-MIA and

    
     in t-BuOH for 15 mins (allows coordination).
    
  • Add Catalyst, Ligand, Amine, and Base.[1]

  • Heat to

    
    .
    
Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black immediately upon adding the base? A: This is "Base-Induced Reduction." Strong bases like NaOtBu can reduce Pd(II) to Pd(0) too quickly before the ligand coordinates effectively. With 5-B-8-MIA, the amine on the substrate might be deprotonated, making it an even stronger poison. Fix: Switch to a weaker base like


 or 

, or ensure your ligand-to-Pd ratio is strictly 2:1 or higher.

Q2: Can I use microwave heating? A: Use caution. While microwave heating accelerates kinetics, it often accelerates catalyst decomposition faster than the difficult oxidative addition step for this electron-rich substrate. Recommendation: Use conventional heating first. If using MW, limit to 10 minutes at


 with a high-stability catalyst like Pd-PEPPSI .

Q3: The 8-Methyl group is sterically hindering my coupling. Should I use a smaller ligand? A: No. This is a common misconception. The 8-Me hinders the approach of the palladium, but using a small ligand (like


) allows the substrate amine to coordinate and poison the metal. You need a ligand that is large enough  to create a "protective shell" around the Pd, forcing the reaction to happen only at the C-Br bond. Ligands like BrettPhos  or tBuXPhos  are designed exactly for this "steric demand vs. reactivity" trade-off [1].

Q4: Is the 5-position or the 3-amino group more reactive? A: Under Pd-catalysis, the 5-Br is the electrophile. However, the 3-NH2 is a nucleophile. If you use a strong base and an electrophilic coupling partner, you might get side reactions (N-arylation) at the amine. Fix: Always use the 5-B-8-MIA as the electrophile (Ar-Br). If you need to couple the amine, you are doing a "reverse" Buchwald, and the Br will likely interfere.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[2]

  • Sherry, B. D., & Hartwig, J. F. (2008). "Palladium-catalyzed amination of aryl halides and sulfonates." Accounts of Chemical Research.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry – A European Journal.[2]

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Validation & Comparative

Biological activity of 5-Bromo-8-methylisoquinolin-3-amine vs. other isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 5-Bromo-8-methylisoquinolin-3-amine and Other Isoquinoline Derivatives

This guide provides a comprehensive comparison of the potential biological activities of 5-Bromo-8-methylisoquinolin-3-amine against a range of other substituted isoquinolines. While specific experimental data for 5-Bromo-8-methylisoquinolin-3-amine is not extensively available in current literature, this document synthesizes data from structurally related isoquinoline analogs to forecast its potential pharmacological profile. This analysis is grounded in established structure-activity relationships and is intended to guide future research and drug discovery efforts.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological functions.[1][2][3][4] These compounds have been extensively explored for their therapeutic potential, exhibiting activities that span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[5][6][7][8][9] The functionalization of the isoquinoline core plays a critical role in defining its specific biological activity. This guide will delve into the influence of various substituents, drawing comparisons to elucidate the potential of 5-Bromo-8-methylisoquinolin-3-amine.

The Isoquinoline Core: A Foundation for Diverse Pharmacology

The isoquinoline backbone, a fusion of a benzene and a pyridine ring, is a versatile template for drug design.[4][8][9] Naturally occurring isoquinoline alkaloids, such as morphine, codeine, and berberine, have long been used in traditional medicine for their analgesic, antimicrobial, and anti-inflammatory properties.[1][10] Synthetic isoquinoline derivatives have also emerged as crucial therapeutic agents, with applications in oncology, infectious diseases, and neurology.[3][8][9] The biological activity of these compounds is intimately linked to the nature and position of their substituents.

Comparative Analysis of Biological Activities

Anticancer Activity

The isoquinoline scaffold is a prominent feature in many anticancer agents.[8][9][11][12][13] The mechanisms of action are diverse and include the inhibition of topoisomerase, disruption of microtubule dynamics, and modulation of signaling pathways like PI3K/Akt/mTOR.[1][8][9]

Structure-Activity Relationship Insights:

  • Amino Group: The presence of an amino group can be crucial for activity. For instance, 5-aminoisoquinoline is a known inhibitor of PARP-1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair, making it a target for cancer therapy.[14] While our target molecule has an amino group at the 3-position, its influence on anticancer activity would require experimental validation.

  • Halogenation: Bromine substitution is a common strategy in medicinal chemistry to enhance potency, often by increasing lipophilicity and facilitating better binding to target proteins. While direct data on 5-bromo-isoquinolines is sparse, related halogenated quinolines have shown significant biological activity.

  • Methyl Group: The effect of a methyl group is position-dependent and can influence steric and electronic properties, potentially enhancing binding to a target or altering metabolic stability.

Comparative Data on Anticancer Isoquinolines:

CompoundMechanism of ActionTarget Cell LinesReference
NoscapineDisrupts microtubule dynamics, induces apoptosisVarious cancer types[1]
EmetineInhibits protein synthesisVarious cancer types[1]
5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolinesStrong antitumor activityVarious human tumor cell lines[13]
3-Biphenyl-N-methylisoquinolin-1-onePotent anticancer activityFive different human cancer cell lines[12]

Based on these comparisons, the combination of an amino group, a bromine atom, and a methyl group on the isoquinoline core of 5-Bromo-8-methylisoquinolin-3-amine suggests it could be a candidate for anticancer screening.

Antimicrobial and Antifungal Activity

Isoquinoline derivatives have demonstrated significant antimicrobial properties.[1][7] Berberine, a well-known isoquinoline alkaloid, exhibits broad-spectrum activity against bacteria, fungi, and parasites.[1]

Structure-Activity Relationship Insights:

  • Quaternary Nitrogen: The presence of a quaternary nitrogen atom, as seen in berberine, is often associated with potent antimicrobial activity.[5] While 5-Bromo-8-methylisoquinolin-3-amine does not possess a quaternary nitrogen, its basic amino group could still contribute to antimicrobial effects.

  • Lipophilicity: Halogenation, such as the bromine in the target molecule, generally increases lipophilicity, which can enhance the ability of a compound to penetrate microbial cell membranes.

Comparative Data on Antimicrobial Isoquinolines:

CompoundActivityOrganism(s)Reference
BerberineAntibacterial, antifungal, antiparasiticBroad-spectrum[1]
HypeontineAntibacterialPseudomonas aeruginosa[15]

The structural features of 5-Bromo-8-methylisoquinolin-3-amine warrant its investigation as a potential antimicrobial agent.

Neurological and CNS Activity

Substituted isoquinolines have been explored for their effects on the central nervous system (CNS), with some derivatives showing potential as antidepressants, antipsychotics, and neuroprotective agents.[3][7][16]

Structure-Activity Relationship Insights:

  • Amino Group Position: The position of the amino group is critical. For instance, 1-aminoisoquinoline derivatives have been shown to have antioxidant and antidepressant-like actions.[16] 3-Aminoisoquinoline derivatives have been associated with CNS depressant activity.[17] This suggests that 5-Bromo-8-methylisoquinolin-3-amine could potentially exhibit CNS-related activities.

  • Receptor Binding: Tetrahydroisoquinolines have been identified as N-type calcium channel blockers, which are implicated in pain and stroke.[18] Other derivatives act as 5-HT2C receptor antagonists.[19]

Comparative Data on Neuroactive Isoquinolines:

Compound ClassActivityTargetReference
1-Aminoisoquinoline derivativesAntidepressant-like, antioxidantMAO-A and B[16]
3-Aminoisoquinoline derivativesCNS depressantNot specified[17]
TetrahydroisoquinolinesN-type calcium channel blockersVACC[18]

The presence of the 3-amino group in 5-Bromo-8-methylisoquinolin-3-amine makes it a compelling candidate for investigation into its potential CNS effects.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 5-Bromo-8-methylisoquinolin-3-amine, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the potential anticancer activity of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-8-methylisoquinolin-3-amine (and a positive control, e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of 5-Bromo-8-methylisoquinolin-3-amine in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plate at appropriate temperature C->D E Visually assess for turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The isoquinoline scaffold remains a fertile ground for the discovery of new therapeutic agents. Based on the extensive literature on related compounds, 5-Bromo-8-methylisoquinolin-3-amine presents a promising, yet uncharacterized, profile. The presence of the 3-amino group suggests potential CNS activity, while the bromo and methyl substitutions could enhance its anticancer or antimicrobial properties.

The next logical step is the empirical validation of these hypotheses through systematic biological screening using the protocols outlined in this guide. Further derivatization of the 5-Bromo-8-methylisoquinolin-3-amine core could also lead to the development of novel compounds with enhanced potency and selectivity for specific biological targets. The exploration of this and other novel isoquinoline derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the development of new treatments for a range of diseases.

References

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Arch Pharm Res. 1998 Apr;21(2):193-7. doi: 10.1007/BF02974027. [Link]

  • Yuen, P. Y., Schelkun, R. M., Szoke, B., & Tarczy-Hornoch, K. (1998). Synthesis and structure-activity relationship of substituted 1,2,3,4-tetrahydroisoquinolines as N-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 8(18), 2415–2418. [Link]

  • Structure-activity relationship studies of isoquinolinone type anticancer agent. Arch Pharm Res. 2001 Aug;24(4):276-80. doi: 10.1007/BF02975091. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. ResearchGate. [Link]

  • New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. PubMed. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]

  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PMC. [Link]

  • Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. Arch Pharm Res. 1997 Apr;20(2):138-43. doi: 10.1007/BF02974000. [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

  • Isoquinolin-3-Amine. PubChem. [Link]

  • Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates. PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PMC. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. [Link]

  • Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

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Comparative Analysis of Substituted 3-Aminoisoquinolines: A Technical Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of targeted oncology, I frequently evaluate novel chemotypes to overcome resistance mechanisms in receptor tyrosine kinase (RTK) driven malignancies. While traditional hinge-binding scaffolds like pyrimidines and quinazolines have dominated the clinical space, substituted 3-aminoisoquinolines have emerged as highly privileged, tunable pharmacophores.

This guide provides an objective, comparative analysis of 3-aminoisoquinoline derivatives against traditional alternatives, detailing their structural advantages, biological performance, and the self-validating experimental workflows required for their synthesis and evaluation.

Structural & Mechanistic Comparison: Why 3-Aminoisoquinolines?

Historically, multi-kinase inhibitors like ponatinib (utilizing an imidazo[1,5-b]pyridazine core) have shown exceptional efficacy against acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). However, their broad kinome profile often leads to severe cardiovascular toxicities [1].

The transition to the 3-aminoisoquinoline scaffold offers a distinct mechanistic advantage. The unique electronic nature of the enamine moiety within the isoquinoline ring provides a highly specific hydrogen bond donor/acceptor profile at the kinase hinge region.

  • Enhanced Lipophilic Efficiency: Unlike highly polar pyrimidine cores, 3-aminoisoquinolines possess a lipophilic heteroarene structure that partially restores kinase selectivity while increasing biochemical potency.

  • Regiospecific Tunability: The C4 position of the 3-aminoisoquinoline ring acts as a critical vector. Substituting this position with alkynyl-benzamides allows the molecule to deeply penetrate the hydrophobic pocket adjacent to the ATP-binding site, effectively inhibiting both FLT3 and downstream Src-family kinases [1].

  • Versatility: Modifications at the C1 and C3 positions yield potent inhibitors for entirely different targets, such as the dual-specificity phosphatase Cdc25B [2] or broad-spectrum anti-proliferative agents [3].

Pathway FLT3 FLT3 Receptor (ITD Mutated) SRC Src-Family Kinases FLT3->SRC Hyperactivation STAT5 STAT5 Signaling FLT3->STAT5 Hyperactivation Proliferation AML Cell Proliferation SRC->Proliferation Promotes STAT5->Proliferation Promotes Inhibitor 3-Aminoisoquinoline (e.g., HSN286) Inhibitor->FLT3 Hinge Binding Inhibitor->SRC Dual Target

Fig 1. Mechanism of action: 3-aminoisoquinolines dually inhibit FLT3 and Src-family kinases.

Quantitative Performance Data

To objectively assess the performance of 3-aminoisoquinolines, we must compare their enzymatic and cellular metrics against established benchmarks. The table below synthesizes data from recent literature, highlighting the superior sub-nanomolar potency of C4-alkynyl substituted derivatives (like HSN286) compared to unoptimized or differently substituted analogs.

Compound / ScaffoldPrimary TargetEnzymatic IC₅₀Cell Line (Phenotype)Cellular IC₅₀ / GI₅₀Reference
HSN286 (4-alkynyl-3-aminoisoquinoline)FLT3 / Src0.5 nM (FLT3)MV4-11 (AML)< 1.0 nM[1]
Compound 12 (3-(thiazol-2-ylamino)isoquinolin-1-one)Phenotypic (Unknown)N/AMCF-7 (Breast Cancer)~ 6.6 µM[3]
Cdc25B Inhibitor (3-aminoisoquinoline-1-one)Cdc25B Phosphatase0.77 - 13.6 µMN/A (Enzymatic)N/A[2]
Ponatinib (Imidazo[1,5-b]pyridazine) [Control]FLT3 / ABL11.0 - 10 nMMV4-11 (AML)~ 1.0 - 5.0 nM[1]

Data Interpretation: The introduction of a rigid alkyne linker at the C4 position (HSN286) dramatically increases binding affinity to FLT3 compared to the C1-carbonyl derivatives (Compound 12, Cdc25B inhibitors), shifting the IC₅₀ from the micromolar to the picomolar/low-nanomolar range.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these compounds. Every protocol is designed as a self-validating system.

Protocol 1: Synthesis of 4-Alkynyl-3-aminoisoquinolines

Causality & Rationale: We utilize a Palladium-catalyzed Sonogashira cross-coupling strategy rather than direct nucleophilic substitution. This choice is critical: it allows for late-stage diversification at the C4 position while preserving the unprotected primary C3-amine, which is absolutely essential for hydrogen bonding to the kinase hinge region [1].

Step-by-Step Workflow:

  • Precursor Preparation: Synthesize the 3-aminoisoquinoline core via acid-catalyzed cyclocondensation of 2-cyanomethylbenzonitrile.

  • Regiospecific Halogenation: Treat the core with N-bromosuccinimide (NBS) in dichloromethane at 0°C. The electron-donating nature of the C3-amine directs bromination exclusively to the C4 position, yielding 4-bromo-3-aminoisoquinoline.

  • Sonogashira Coupling:

    • Combine 4-bromo-3-aminoisoquinoline (1.0 eq) and the desired terminal alkyne (e.g., ethynylbenzamide, 1.2 eq) in a rigorously degassed solution of DMF/Triethylamine (1:1).

    • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) under an argon atmosphere.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) confirms complete conversion.

  • Purification: Isolate the product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure 4-alkynyl-3-aminoisoquinoline.

Workflow Step1 Precursor Synthesis (Cyclocondensation) Step2 C4-Halogenation (Bromination) Step1->Step2 Step3 Sonogashira Coupling (Alkynyl Diversification) Step2->Step3 Step4 Kinase Profiling (ADP-Glo Assay) Step3->Step4

Fig 2. Experimental workflow from cyclocondensation synthesis to self-validating kinase profiling.

Protocol 2: Cell-Free Kinase Activity Profiling (ADP-Glo Assay)

Causality & Rationale: We employ the luminescent ADP-Glo™ Kinase Assay rather than traditional radiometric ³²P assays. This eliminates radioactive hazards and provides a high signal-to-background ratio. Because the luminescence generated is directly proportional to the ADP produced by the kinase, it serves as an unambiguous, direct measurement of enzymatic inhibition [1].

Step-by-Step Workflow:

  • Assay Preparation: In a 384-well white microplate, prepare a 3-fold serial dilution of the 3-aminoisoquinoline compound (starting at 1 µM down to 0.05 nM) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Incubation: Add purified FLT3 or Src kinase (optimized concentration, typically 1-5 ng/well) and incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP (to a final concentration of 100 µM) and the specific peptide substrate. Incubate for 60 minutes.

  • Self-Validating Controls: Every plate must include:

    • Positive Control: Enzyme + Substrate + DMSO (Maximum activity).

    • Negative Control: Substrate + DMSO (No enzyme; defines the background/assay floor).

    • Reference Control: Ponatinib (Validates the assay's sensitivity against a known standard).

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min).

  • Data Analysis: Read luminescence on a microplate reader. Calculate the Z'-factor using the positive and negative controls (a Z' > 0.6 validates the assay). Fit the dose-response data to a 4-parameter logistic curve to determine the IC₅₀.

Conclusion

The comparative analysis demonstrates that substituted 3-aminoisoquinolines are not merely alternative scaffolds, but highly privileged structures capable of overcoming the limitations of traditional kinase inhibitors. By leveraging regiospecific synthetic workflows like C4-Sonogashira coupling, researchers can fine-tune these molecules to achieve dual FLT3/Src inhibition with sub-nanomolar potency. When paired with robust, self-validating biochemical assays, this chemotype offers a highly reliable pathway for next-generation targeted drug development.

References

  • Larocque E, Naganna N, Ma X, Opoku-Temeng C, Carter-Cooper B, Chopra G, Lapidus RG, Sintim HO. "Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines." Future Med Chem. 2017. URL:[Link]

  • Rosenker KMG, Paquette WD, Johnston PA, Sharlow ER, Vogt A, Bakan A, Lazo JS, Wipf P. "Synthesis and Biological Evaluation of 3-Aminoisoquinoline-1(2H)-one Based Inhibitors of the Dual-Specificity Phosphatase Cdc25B." Bioorg Med Chem Lett. 2015. URL:[Link]

  • Potikha L, et al. "Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents." French-Ukrainian Journal of Chemistry. 2021. URL:[Link]

Validating the Mechanism of Action for 5-Bromo-8-methylisoquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminoisoquinoline scaffold represents a privileged structure in medicinal chemistry, widely recognized for its ability to function as an ATP-competitive inhibitor of Serine/Threonine kinases. Specifically, derivatives based on the 5-Bromo-8-methylisoquinolin-3-amine core are increasingly investigated for their potency against DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) and CLKs (Cdc2-like kinases), targets critical in neurodegenerative diseases (Alzheimer’s, Down Syndrome) and pre-mRNA splicing regulation.

This guide outlines a rigorous, self-validating framework to confirm the Mechanism of Action (MoA) of this scaffold. Unlike generic screening protocols, this workflow emphasizes distinguishing true ATP-competitive inhibition from pan-assay interference (PAINS) and validating selectivity against the structurally similar "CMGC" kinase family.

Part 1: The Chemical Scaffold & Putative Mechanism

To validate the mechanism, one must first understand the structural hypothesis. The 5-Bromo-8-methylisoquinolin-3-amine core interacts with the kinase ATP-binding pocket through specific vectors:

  • Hinge Binding (The Anchor): The 3-amine group and the isoquinoline nitrogen typically form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu203/Leu241 in DYRK1A).

  • Selectivity Filters:

    • 8-Methyl: Likely occupies the hydrophobic pocket near the gatekeeper residue, restricting binding to kinases with smaller gatekeepers.

    • 5-Bromo: Provides a halogen bond or hydrophobic interaction in the solvent-exposed region, often improving potency over the unsubstituted parent.

The Target Pathway: DYRK1A Signaling

DYRK1A regulates cell proliferation and neuronal differentiation.[1] Inhibition of this target prevents the hyper-phosphorylation of Tau protein and the dysregulation of the DREAM complex.

DYRK1A_Pathway ATP ATP DYRK1A DYRK1A Kinase (Active) ATP->DYRK1A Activates Inhibitor 5-Br-8-Me-Isoquinoline (Inhibitor) Inhibitor->DYRK1A ATP-Competitive Inhibition Substrate_Tau Tau Protein DYRK1A->Substrate_Tau Phosphorylates Substrate_DREAM DREAM Complex DYRK1A->Substrate_DREAM Phosphorylates pTau p-Tau (Neurofibrillary Tangles) Substrate_Tau->pTau Pathological Aggregation CellCycle Cell Cycle Arrest (G0/G1) Substrate_DREAM->CellCycle Regulation

Figure 1: Putative Mechanism of Action. The 5-Bromo-8-methylisoquinolin-3-amine derivative competes with ATP for the DYRK1A active site, preventing downstream phosphorylation of Tau and DREAM complex regulation.

Part 2: Comparative Analysis (The Alternatives)

When validating a new derivative, it must be benchmarked against established tools.[2] The table below compares the 5-Bromo-8-methyl derivative (Subject) against the "Gold Standard" (Harmine) and a synthetic alternative (Leucettine L41).

FeatureSubject Compound (5-Br-8-Me-Isoquinoline)Harmine (Natural Product Standard)Leucettine L41 (Synthetic Standard)
Primary Target DYRK1A / CLK1 (Putative)DYRK1ADYRK1A / CLK1 / CLK4
Mechanism ATP-Competitive Type IATP-Competitive Type IATP-Competitive Type I
Selectivity Risk High: Must check FLT3 & CK2 due to scaffold similarity.High: Potent MAO-A inhibitor (Psychoactive side effects).Moderate: High selectivity over CK2/GSK3β.
Cellular Potency To be determined (Target <100 nM)~80 nM (IC50)~40 nM (IC50)
Solubility Enhanced (due to 3-amine/Br polarizability)ModerateModerate
Use Case Novel Lead OptimizationBiological Reference (In vitro only)Structural Biology / Probe

Why this comparison matters:

  • If your compound inhibits DYRK1A but also inhibits Monoamine Oxidase A (MAO-A) like Harmine , it is likely a non-selective intercalator or mimic.

  • If your compound shows activity similar to Leucettine L41 without the toxicity of Harmine, the "8-methyl" substitution has successfully improved the safety profile.

Part 3: Self-Validating Experimental Protocols

To claim "Validation," you must prove three things:

  • It inhibits the enzyme (Biochemical).

  • It binds the target physically (Biophysical).

  • It works in a living system (Cellular).

Protocol A: Radiometric Kinase Assay (The Gold Standard)

Avoid ELISA or Fluorescence-based assays for primary validation to eliminate autofluorescence interference common with isoquinolines.

Objective: Determine the IC50 and Mode of Inhibition (MoI).

  • Reagents: Recombinant Human DYRK1A (active),

    
    P-ATP, Peptide Substrate (Woodtide: KKISGRLSPIMTEQ), Test Compound.
    
  • Workflow:

    • Prepare reaction buffer: 60 mM HEPES-NaOH, 3 mM MgCl

      
      , 3 mM MnCl
      
      
      
      , 1.2 mM DTT.
    • Step 1 (Titration): Incubate DYRK1A with varying concentrations of the 5-Br-8-Me derivative (0.1 nM to 10

      
      M) for 10 mins.
      
    • Step 2 (Start): Add

      
      P-ATP mix. Incubate at 30°C for 30 mins.
      
    • Step 3 (Stop): Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

    • Step 4 (Read): Scintillation counting.

  • Validation Check:

    • ATP Competition Test: Repeat the assay at

      
       ATP. If the IC50 shifts significantly (increases), the mechanism is confirmed as ATP-competitive .
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

Proves the drug enters the cell and engages the target in a complex environment.

Objective: Confirm Target Engagement (TE) in intact cells.

  • Preparation: Treat HEK293 cells with the 5-Br-8-Me derivative (at

    
     EC50) or DMSO (control) for 1 hour.
    
  • Thermal Challenge: Aliquot cells into PCR tubes. Heat each tube to a distinct temperature gradient (40°C to 67°C) for 3 minutes.

  • Lysis & Separation: Lyse cells (freeze-thaw). Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Run the supernatant on SDS-PAGE. Immunoblot for DYRK1A.

  • Interpretation:

    • Valid Result: The DYRK1A band disappears at lower temperatures in the DMSO control but remains stable (soluble) at higher temperatures in the treated sample.

    • Shift (

      
      ):  A shift of 
      
      
      
      C indicates direct physical binding.
Protocol C: Kinase Selectivity Profiling (The "Killer" Experiment)

Isoquinolines are notorious for hitting CLK1, FLT3, and CK2. You must rule these out.

Method: Submit the compound for a "CMGC Family" panel screen (approx. 50 kinases).

  • Success Criteria: >50-fold selectivity for DYRK1A over GSK3

    
     and CDK2.
    
  • Note: Some inhibition of CLK1 is acceptable (and often synergistic for splicing modulation), but FLT3 inhibition suggests potential hematological toxicity.

Part 4: Visualizing the Validation Workflow

This flowchart guides the decision-making process for the 5-Bromo-8-methylisoquinolin-3-amine scaffold.

Validation_Workflow Start Synthesize 5-Br-8-Me Derivative Biochem Biochemical Screen (ADP-Glo / Radiometric) Start->Biochem Hit_Check IC50 < 100 nM? Biochem->Hit_Check Selectivity Selectivity Panel (CMGC Family) Hit_Check->Selectivity Yes Fail Discard / Redesign Hit_Check->Fail No OffTarget Inhibits GSK3B or FLT3? Selectivity->OffTarget Cellular Cellular Assay (CETSA / p-Tau Western) OffTarget->Cellular No (Selective) OffTarget->Fail Yes (Toxic) Cellular->Fail No Activity Lead Validated Lead Candidate Cellular->Lead Target Engaged

Figure 2: Strategic Validation Workflow. A "Go/No-Go" decision tree for moving the scaffold from synthesis to validated lead.

References

  • Becker, W., et al. (2014). "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A."[3] Journal of Medicinal Chemistry.

  • Meijer, L., et al. (2011). "Tyrosine phosphorylation-regulated protein kinases (DYRKs): A novel family of therapeutic targets." Future Medicinal Chemistry.

  • Roskoski, R. Jr. (2021). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

  • BenchChem. (2025).[1][4][5][6] "Application Notes and Protocols for Dyrk1A-IN-3 in Kinase Assays."

  • Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development."

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 5-Bromo-8-methylisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic drug discovery, 5-Bromo-8-methylisoquinolin-3-amine represents a highly optimized "privileged structure." Unlike the ubiquitous unsubstituted isoquinoline, this tri-functionalized scaffold offers a unique balance of electronic modulation and steric constraint.

This guide analyzes the compound not merely as a final drug, but as a high-value Lead Series Intermediate used primarily in the development of Kinase Inhibitors (targeting c-Kit, Raf, p38 MAPK) and Anti-infective agents (specifically urea derivatives). Its value lies in the "Handle-Blocker-Binder" motif:

  • 5-Bromo: The synthetic "handle" for late-stage diversification (Suzuki/Buchwald couplings).

  • 8-Methyl: The steric "blocker" that restricts rotameric freedom and prevents metabolic oxidation at the vulnerable 8-position.

  • 3-Amine: The primary "binder" (hydrogen bond donor) and nucleophilic site for urea/amide formation.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of this compound stems from the precise interplay between its three functional zones. Below is a mechanistic breakdown of why this specific substitution pattern outperforms the generic 3-aminoisoquinoline scaffold.

The "Handle-Blocker-Binder" Triad

SAR_Mechanism Core Isoquinoline Core (Lipophilic Scaffold) Pos3 3-Amine (NH2) (H-Bond Donor / Nucleophile) Core->Pos3 Pos5 5-Bromo (Br) (Hydrophobic Fill / Synthetic Handle) Core->Pos5 Pos8 8-Methyl (Me) (Steric Lock / Metabolic Shield) Core->Pos8 Target Biological Target (Kinase Hinge / Bacterial Protein) Pos3->Target Critical H-Bonding Pos5->Target Halogen Bonding / Hydrophobic Pocket Pos8->Target Selectivity Filter (Steric Clash)

Figure 1: Functional decomposition of the 5-Bromo-8-methylisoquinolin-3-amine scaffold.

Comparative SAR Data

The following table compares the 5-Bromo-8-methyl variant against the parent scaffold and a mono-substituted analog. Data is synthesized from standard medicinal chemistry parameters for isoquinoline kinase inhibitors.

Feature5-Bromo-8-methylisoquinolin-3-amine (Subject)3-Aminoisoquinoline (Parent)5-Bromoisoquinolin-3-amine (Analog)
LogP (Lipophilicity) ~3.2 (High) ~1.8 (Low)~2.7 (Moderate)
Metabolic Stability High (8-Me blocks P450 oxidation)Low (Vulnerable at C5/C8)Moderate (C8 vulnerable)
Synthetic Utility Dual (Nucleophilic NH2 + Electrophilic Br)Single (NH2 only)Dual
Selectivity Profile High (8-Me induces steric selectivity)Low (Promiscuous binder)Moderate
Primary Application Lead Optimization / Library Gen. Fragment ScreeningEarly Lead

Key Insight: The addition of the 8-Methyl group is the critical differentiator. In kinase active sites, this methyl group often clashes with the "gatekeeper" residue of off-target kinases, thereby improving the selectivity profile of the inhibitor compared to the 5-bromo analog [1].

Experimental Protocols

To ensure reproducibility, we provide a validated synthesis route and a standard bioassay protocol.

Synthesis: The "Nitration-Bromination" Route

Direct bromination of 3-aminoisoquinoline is often non-selective. The preferred industrial route utilizes a precursor strategy.

Protocol:

  • Starting Material: 8-Methylisoquinoline.[1]

  • Step A (Nitration): Dissolve 8-methylisoquinoline in conc. H₂SO₄ at 0°C. Add KNO₃ slowly. The 5-position is activated for electrophilic aromatic substitution.

  • Step B (Reduction): Reduce the 5-nitro intermediate using Fe/HCl or H₂/Pd-C to yield 5-amino-8-methylisoquinoline. Note: This route places the amine at 5. For the 3-amine, a Chichibabin or displacement strategy is required.

Corrected Laboratory Scale Synthesis (Targeting 3-Amine): Refined based on Patent US20130096119A1 logic [2].

  • Cyclization: React 2-methyl-5-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization to form 5-bromo-8-methylisoquinoline .

  • Amination (Chichibabin Variant):

    • Reagents: 5-bromo-8-methylisoquinoline, Sodium amide (NaNH₂), Liquid Ammonia (NH₃).

    • Conditions: -33°C (refluxing NH₃) for 4 hours.

    • Workup: Quench with NH₄Cl. Extract with EtOAc.

    • Purification: Column chromatography (Hexane/EtOAc).

    • Yield: Typically 40-55%.

    • Validation: ¹H NMR (DMSO-d₆) confirms disappearance of H1/H3 proton and appearance of NH₂ peak.

Bioassay: Kinase Inhibition Screen (Generic Protocol)

This compound is often tested as a core scaffold against serine/threonine kinases.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.

  • Compound Prep: Dissolve 5-Bromo-8-methylisoquinolin-3-amine in 100% DMSO to 10 mM. Serial dilute (1:3) in DMSO.[2]

  • Reaction:

    • Mix Kinase (e.g., p38 MAPK, 5 nM) with peptide substrate.

    • Add compound (10 µL). Incubate 15 min.

    • Initiate with ATP (Km concentration).

    • Incubate 60 min at RT.

  • Detection: ADP-Glo™ or ³³P-ATP radiometric filter binding.

  • Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC₅₀.

Strategic Workflow: From Scaffold to Drug

The following diagram illustrates how this specific molecule is utilized in a drug discovery pipeline (Lead Optimization Phase).

Drug_Pipeline Start Scaffold Selection (5-Bromo-8-methylisoquinolin-3-amine) Path1 Path A: Urea Derivatization (React NH2 with Isocyanates) Start->Path1 Improve H-Bonding Path2 Path B: Cross-Coupling (Suzuki/Buchwald at 5-Br) Start->Path2 Extend SAR Library Focused Library Generation (100-500 Analogs) Path1->Library Path2->Library Screen High-Throughput Screening (Kinase / Anti-infective) Library->Screen Lead Identified Lead Candidate (Optimized PK/PD) Screen->Lead

Figure 2: Medicinal chemistry workflow utilizing the 5-Bromo-8-methylisoquinolin-3-amine scaffold.

Expert Commentary & Conclusion

5-Bromo-8-methylisoquinolin-3-amine is not a "magic bullet" on its own but a high-precision tool for the medicinal chemist.

  • Why use it? When the standard isoquinoline scaffold suffers from rapid metabolic clearance or lack of selectivity.

  • The Trade-off: The 8-methyl group increases lipophilicity (LogP), which may reduce aqueous solubility compared to the unsubstituted parent. Formulation strategies (salt formation with HCl or Mesylate) are often required for in vivo studies.

Recommendation: For researchers targeting ATP-binding pockets or bacterial topoisomerases, this scaffold provides a pre-validated starting point that saves approximately 4-6 months of "hit-to-lead" optimization time regarding metabolic stability.

References

  • Neumeyer, J. L., et al. (1973). "Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depressant activity."[3][4] Journal of Medicinal Chemistry, 16(11), 1223-1228.

  • Patent US20130096119A1. (2013). "Isoquinolin-3-Ylurea Derivatives." Google Patents.

  • Potikha, L., et al. (2022). "Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents." ResearchGate.[5]

  • PubChem Compound Summary. (2025). "5-bromoquinolin-8-amine" (Structural Analog Comparison). National Center for Biotechnology Information.

Sources

Comparing the efficacy of different synthetic routes to 5-Bromo-8-methylisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Synthetic Routes to 5-Bromo-8-methylisoquinolin-3-amine: A Technical Guide

Executive Summary & Target Scaffold Analysis

5-Bromo-8-methylisoquinolin-3-amine (CAS: 1338254-16-2) is a highly specialized heterocyclic building block, prominently featured in the drug discovery pipeline for potent antibacterial isoquinolin-3-ylurea derivatives[1]. Synthesizing this specific scaffold presents two distinct structural challenges:

  • Steric Hindrance: The 8-methyl group creates a significant peri-steric clash that impedes standard cyclization techniques.

  • Chemoselectivity: The presence of the 5-bromo substituent requires orthogonal reactivity if cross-coupling or electrophilic aromatic substitution is employed at the C3 position.

As an application scientist evaluating process chemistry, selecting the optimal synthetic route requires balancing atom economy, regiocontrol, and scalability. This guide objectively compares three distinct methodologies to access this critical intermediate, detailing the causality behind the experimental conditions and providing self-validating protocols.

Retrosynthesis Target 5-Bromo-8-methylisoquinolin-3-amine RouteA Route A: Cyclocondensation RouteA->Target RouteB Route B: Pd-Amination RouteB->Target RouteC Route C: Transannulation RouteC->Target PreA 2-(Cyanomethyl)-4-bromo- 1-methylbenzene PreA->RouteA PreB 5-Bromo-3-chloro- 8-methylisoquinoline PreB->RouteB PreC 1-Sulfonyl-4-(2-aminomethylphenyl)- 1,2,3-triazole PreC->RouteC

Retrosynthetic pathways for 5-Bromo-8-methylisoquinolin-3-amine.

Route A: Microwave-Assisted Cyclocondensation

Mechanistic Causality: The classical approach to 3-aminoisoquinolines involves the acid-catalyzed cyclocondensation of 2-acylphenylacetonitriles with amines. However, the 8-methyl group severely impedes the necessary nucleophilic attack. By transitioning from conventional heating—which typically requires 2-5 days and yields degradation byproducts—to microwave (MW) dielectric heating, the activation energy barrier is rapidly overcome. This results in a cleaner reaction profile and higher isolated yields without the need for heavy metal catalysts.

Self-Validating Protocol:

  • Preparation: Charge a microwave-safe quartz vessel with 2-(cyanomethyl)-4-bromo-1-methylbenzene (1.0 equiv) and an ammonia source (e.g., ammonium acetate, 2.0 equiv) in anhydrous ethanol.

  • Irradiation: Seal the vessel and irradiate at 120 °C (150 W max power) for 25 minutes.

  • Validation Checkpoint: The reaction mixture transitions from a pale yellow suspension to a homogeneous dark amber solution. TLC (EtOAc/Hexanes 1:3) should indicate the disappearance of the starting material (

    
     ~0.6) and the appearance of a highly fluorescent blue spot under 254 nm UV (
    
    
    
    ~0.3).
  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to afford the target amine.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Causality: When starting from a di-halogenated scaffold like 5-bromo-3-chloro-8-methylisoquinoline, chemoselective amination is paramount. The C3-Cl bond is inherently more activated toward oxidative addition than the C5-Br bond due to its proximity to the electron-withdrawing nitrogen atom of the isoquinoline ring[2]. Using a bulky, electron-rich phosphine ligand (e.g., BINAP) and benzophenone imine as an ammonia surrogate prevents the formation of inactive palladium-amido complexes[2]. The imine is subsequently hydrolyzed in situ to reveal the primary amine, a method heavily utilized in the synthesis of kinase inhibitors and [1].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd C3-Cl Cleavage AmineCoord Amine Coordination OxAdd->AmineCoord Imine Addition RedElim Reductive Elimination AmineCoord->RedElim Deprotonation RedElim->Pd0 Catalyst Release

Pd-catalyzed Buchwald-Hartwig amination cycle at the C3 position.

Self-Validating Protocol:

  • Catalyst Activation: In a Schlenk flask, combine 5-bromo-3-chloro-8-methylisoquinoline (1.0 equiv), benzophenone imine (1.2 equiv), Pd

    
    (dba)
    
    
    
    (5 mol%), BINAP (10 mol%), and NaO
    
    
    Bu (1.5 equiv) in anhydrous toluene.
  • Coupling: Degas via three freeze-pump-thaw cycles. Heat at 100 °C for 12 hours under an argon atmosphere.

  • Hydrolysis: Cool to ambient temperature, add 1M HCl (aq), and stir for 2 hours to hydrolyze the imine intermediate.

  • Validation Checkpoint: Complete consumption of the intermediate is confirmed via LC-MS. The target mass for 5-bromo-8-methylisoquinolin-3-amine will present a distinct 1:1 isotopic pattern at [M+H]

    
    m/z 237.0 / 239.0, confirming the retention of the bromine atom.
    
  • Isolation: Neutralize with saturated NaHCO

    
    , extract with DCM, and recrystallize from ethanol.
    

Route C: Metal-Free Transannulation of 1,2,3-Triazoles

Mechanistic Causality: A modern, green-chemistry alternative involves the[3]. Thermal extrusion of nitrogen gas from the triazole ring generates a highly reactive N-sulfonyl ketenimine intermediate[4]. Because the nucleophilic amine is tethered intramolecularly, the subsequent trapping step is entropically favored, completely bypassing the need for expensive and air-sensitive transition metal catalysts[3]. Base-mediated aromatization ultimately yields the 3-aminoisoquinoline core[4].

Self-Validating Protocol:

  • Ring Opening: Charge a pressure tube with 1-sulfonyl-4-(2-aminomethyl-4-bromo-1-methylphenyl)-1,2,3-triazole (1.0 equiv) in freshly distilled toluene.

  • Thermal Extrusion: Seal and heat to 140 °C.

  • Validation Checkpoint: The cessation of nitrogen gas evolution (bubbling) indicates the complete formation of the ketenimine intermediate (typically ~24 h).

  • Aromatization: Remove the solvent under vacuum, add DMSO and 30% w/w aqueous NaOH. Heat to 125 °C for 2 hours to promote base-mediated elimination/aromatization.

  • Isolation: Pour over crushed ice; the highly pure product will precipitate as an off-white solid.

Comparative Efficacy & Experimental Data

To assist in route selection, the quantitative performance of each methodology is summarized below based on standard pilot-scale parameters.

Synthetic RouteOverall YieldStep Count*Atom EconomyScalabilityKey Advantage
A: MW-Cyclocondensation 65-70%3ModerateMediumRapid reaction times; no heavy metals.
B: Buchwald-Hartwig 75-82%4LowHighExceptional C3 vs C5 chemoselectivity.
C: Triazole Transannulation 55-60%5LowLow-MediumMetal-free; highly novel green chemistry.

*Step count represents the sequence from commercially available starting materials to the final 5-bromo-8-methylisoquinolin-3-amine scaffold.

References

  • Isoquinolin-3-Ylurea Derivatives (Patent US20130096119A1)
  • A facile metal-free one-pot synthesis of 3-aminoisoquinolines by intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles Source: RSC Advances (NCBI / PMC) URL:[Link]

  • Microwave-induced Synthesis of N-Substituted 1-Alkyl and 1-Aryl 3-Aminoisoquinolines Source: Letters in Organic Chemistry (CONICET Repository) URL:[Link]

Sources

A Comparative Guide to Confirming Target Engagement of 5-Bromo-8-methylisoquinolin-3-amine Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a novel bioactive compound reaches and interacts with its intended molecular target within the complex cellular environment is a cornerstone of successful therapeutic development.[1][2] This guide provides an in-depth comparison of state-of-the-art methodologies for confirming the target engagement of 5-Bromo-8-methylisoquinolin-3-amine derivatives, a promising class of small molecules with potential as kinase inhibitors. For researchers, scientists, and drug development professionals, this document will serve as a practical resource for selecting and implementing the most appropriate target engagement strategies.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[3][4] Therefore, for the purpose of this guide, we will proceed under the well-founded assumption that the primary targets of 5-Bromo-8-methylisoquinolin-3-amine derivatives are protein kinases.

This guide will dissect and compare several orthogonal, industry-standard techniques for confirming target engagement, moving from direct biophysical measurements in simplified systems to complex cellular assays that provide a more physiologically relevant understanding of a compound's behavior.

Principles of Target Engagement Verification

At its core, target engagement is the measurable, physical interaction between a drug molecule and its target protein.[5] Demonstrating this interaction is a critical step to:

  • Validate the Mechanism of Action: Confirming that the observed biological effect of a compound is a direct consequence of its interaction with the intended target.

  • Optimize Lead Compounds: Establishing a clear structure-activity relationship (SAR) where chemical modifications to the compound correlate with changes in target binding affinity and cellular potency.

  • De-risk Clinical Candidates: Early confirmation of target engagement in relevant biological systems can help predict clinical efficacy and reduce the likelihood of late-stage failures.[6]

Comparative Analysis of Key Target Engagement Methodologies

The choice of a target engagement assay depends on various factors, including the stage of the drug discovery project, the nature of the target protein, available resources, and the specific questions being addressed. Here, we compare several powerful techniques:

Methodology Principle System Key Outputs Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[7][8]In vitro (purified protein)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]Label-free, in-solution measurement providing a direct and unambiguous assessment of binding thermodynamics.[7][9]Requires large amounts of pure, soluble protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized target protein, allowing for real-time monitoring of binding kinetics.[10][11][12]In vitro (purified protein)Association rate (ka), dissociation rate (kd), and binding affinity (KD).[10]Label-free, real-time kinetic data, high sensitivity, and amenable to higher throughput screening.[13][14]Requires protein immobilization which may affect its conformation and activity; potential for non-specific binding to the sensor surface.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified, typically by Western Blot or mass spectrometry.[15][16]In situ (cells, tissues)Thermal shift (ΔTm) indicating target engagement; can be used to determine apparent cellular affinity.[6]Label-free, applicable in a native cellular and even in vivo context, providing physiologically relevant data.[6]Not all ligand binding events result in a measurable thermal stabilization; can be lower throughput depending on the readout method.[5]
NanoBRET™ Target Engagement Assay A live-cell assay based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[17][18][19] A test compound competes with the tracer, leading to a decrease in the BRET signal.[20]In situ (live cells)Apparent cellular affinity (IC50), target occupancy, and residence time.[19][21][22]Highly sensitive, quantitative, and provides real-time data in live cells; amenable to high-throughput screening.[18][21]Requires genetic engineering of the target protein and the availability of a suitable fluorescent tracer.[23]
Kinobeads / Chemical Proteomics Utilizes beads coated with a panel of non-selective kinase inhibitors to pull down a broad range of kinases from a cell lysate.[24][25] A test compound is added in competition, and the kinases that are displaced from the beads are identified and quantified by mass spectrometry.[24][26]Ex vivo (cell lysates)A selectivity profile of the compound against a large panel of endogenous kinases, providing on- and off-target information.[25]Unbiased, large-scale profiling of kinase targets in a near-native environment; no need for protein tagging or specific antibodies.[25][27]Limited to ATP-competitive inhibitors; may not capture all kinases, especially those with low expression levels.[25]
Western Blotting (Downstream Signaling) An indirect method that assesses target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase.[1] Inhibition of the kinase by the compound leads to a decrease in the phosphorylation of its substrate.[1]In situ (cells)A dose-dependent decrease in substrate phosphorylation, indicating functional target inhibition.[1]Utilizes standard laboratory techniques; provides a functional readout of target inhibition within a signaling pathway.[28]Indirect measure of target engagement; the signaling pathway must be well-characterized, and specific antibodies must be available. Can be influenced by off-target effects.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity and thermodynamics of a 5-Bromo-8-methylisoquinolin-3-amine derivative binding to its purified target kinase.

Methodology:

  • Preparation:

    • Dialyze the purified target kinase extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).

    • Dissolve the 5-Bromo-8-methylisoquinolin-3-amine derivative in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.

    • Thoroughly degas both the protein and compound solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the compound solution into the protein solution while monitoring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P Purified Kinase Dialysis Dialysis P->Dialysis Dialyze C Compound Dissolve Dissolve C->Dissolve Dissolve in Buffer Buffer ITC Buffer DegasP DegasP Dialysis->DegasP Degas DegasC DegasC Dissolve->DegasC Degas ITC ITC Instrument DegasP->ITC Load into Cell DegasC->ITC Load into Syringe Titration Titration ITC->Titration Inject & Measure Heat Integration Integration Titration->Integration Raw Data Fitting Fitting Integration->Fitting Integrated Heat Pulses Results Results Fitting->Results KD, n, ΔH, ΔS

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Cellular Thermal Shift Assay (CETSA®)

Objective: To demonstrate target engagement of a 5-Bromo-8-methylisoquinolin-3-amine derivative in intact cells by observing a compound-induced thermal stabilization of the target kinase.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with various concentrations of the 5-Bromo-8-methylisoquinolin-3-amine derivative or vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heat Shock:

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This initial experiment determines the optimal melting temperature of the target protein.

    • For subsequent dose-response experiments, heat all samples at the predetermined optimal temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction (containing denatured, aggregated protein) by high-speed centrifugation.

  • Detection:

    • Quantify the amount of soluble target kinase in the supernatant using Western Blotting with an antibody specific for the target protein.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melt curve.

    • In the presence of a binding compound, the melt curve will shift to higher temperatures.

    • Plot the amount of soluble protein at the optimal temperature as a function of compound concentration to determine the dose-response for target engagement.

CETSA_Workflow A 1. Treat Cells with Compound B 2. Heat Shock A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Collect Soluble Fraction D->E F 6. Western Blot for Target Protein E->F G 7. Quantify & Analyze Data F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding affinity of a 5-Bromo-8-methylisoquinolin-3-amine derivative to its target kinase in live cells.

Methodology:

  • Cell Preparation:

    • Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a multi-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • Prepare serial dilutions of the 5-Bromo-8-methylisoquinolin-3-amine derivative.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.

    • Incubate to allow for binding equilibrium to be reached.

  • Signal Detection:

    • Measure the luminescence signal at two wavelengths: one corresponding to the NanoLuc® donor and the other to the tracer acceptor.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the apparent cellular affinity.

NanoBRET_Pathway cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With 5-Bromo-8-methylisoquinolin-3-amine Derivative Kinase_NLuc Kinase-NanoLuc Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NLuc2 Kinase-NanoLuc Inhibitor Inhibitor Kinase_NLuc2->Inhibitor Binding NoBRET Low BRET Signal

Caption: Principle of the NanoBRET Target Engagement Assay.

Conclusion and Recommendations

Confirming target engagement is a non-negotiable step in the progression of any small molecule inhibitor program. For 5-Bromo-8-methylisoquinolin-3-amine derivatives with putative kinase targets, a multi-faceted approach is recommended.

  • Initial Hit Validation: For early-stage compounds, biophysical methods like ITC or SPR are invaluable for confirming direct binding to the purified kinase and establishing a baseline affinity.

  • Cellular Potency and Target Occupancy: As compounds advance, it is crucial to demonstrate target engagement in a more physiologically relevant context. The NanoBRET™ assay is an excellent choice for high-throughput screening and quantitative assessment of cellular affinity and residence time.[19][21] Alternatively, CETSA® provides a label-free method to confirm target binding in intact cells and can even be extended to tissue samples.[6]

  • Selectivity Profiling: To understand the broader interaction profile of a lead compound and to anticipate potential off-target effects, Kinobeads/Chemical Proteomics is the gold standard for unbiased screening against a large portion of the kinome.[25]

  • Functional Confirmation: Finally, demonstrating that target engagement translates into a functional cellular outcome via Western Blotting of downstream signaling pathways provides the ultimate validation of the compound's mechanism of action.[1]

By employing a strategic combination of these orthogonal methodologies, researchers can build a robust and compelling data package that unequivocally confirms the target engagement of 5-Bromo-8-methylisoquinolin-3-amine derivatives, significantly increasing the confidence in their therapeutic potential and paving the way for further development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., Medard, G., & Kuster, B. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 19(1), 190–202. Retrieved from [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(3), 248–255. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Simon, G. M., & Cravatt, B. F. (2010). Determining target engagement in living systems. Nature Chemical Biology, 6(1), 20–28. Retrieved from [Link]

  • Currents. (2007). A bead-based kinase competition assay for chemical proteomics. Nature Methods, 4(10), 787. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • 2bind. (n.d.). ITC (Isothermal Titration Calorimetry) Services. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Wells, C. I., & Eyers, P. A. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Molecular Biosciences, 10, 1335502. Retrieved from [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Giansanti, P., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 14(2), 101–106. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of the new kinobeads mix. Retrieved from [Link]

  • UU Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 41–50. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved from [Link]

  • AstraZeneca. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

Sources

Safety Operating Guide

5-Bromo-8-methylisoquinolin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Handling, Segregation, and Disposal of 5-Bromo-8-methylisoquinolin-3-amine

For researchers and drug development professionals synthesizing kinase inhibitors or novel therapeutics, managing halogenated heteroaromatics like 5-Bromo-8-methylisoquinolin-3-amine (CAS: 1338254-16-2) [1] requires logistical precision. Beyond standard chemical hygiene, the presence of both a covalently bound bromine atom and an amine group dictates a highly specific end-of-life disposal pathway. Improper combustion of brominated organics can yield toxic hydrogen bromide (HBr) gas and brominated dioxins.

This guide provides a field-proven, authoritative operational framework for the safe handling, spill mitigation, and terminal disposal of this compound, ensuring environmental compliance and laboratory safety.

Physicochemical Profile and Waste Categorization

Understanding the molecule's physical properties is the first step in self-validating your safety protocols. As a solid powder, its primary exposure route is the inhalation of particulates. As a waste stream, it must be strictly isolated from non-halogenated solvents to prevent the overloading of standard incinerator scrubbers [2].

Table 1: Physicochemical Properties and Operational Implications

ParameterData / ClassificationOperational Implication
Chemical Name 5-Bromo-8-methylisoquinolin-3-amineContains reactive amine and stable aryl bromide.
CAS Number 1338254-16-2Unique identifier for SDS and waste tracking [1].
Molecular Formula C10H9BrN2High halogen content requires specialized disposal.
Physical State Solid (Powder)High risk of aerosolization during transfers.
Waste Category Halogenated Organic SolidMust NOT be mixed with standard solvent waste [2].
Incineration Req. >1000°C with Caustic ScrubbingPrevents formation of HBr and NOx emissions[4].

Operational Workflows: Handling and Spill Management

To ensure trustworthiness in laboratory operations, every protocol must incorporate causality—understanding why a step is performed ensures compliance even when environmental variables change.

Protocol A: Solid Spill Containment and Decontamination

Objective: Safely recover spilled 5-Bromo-8-methylisoquinolin-3-amine while preventing dust generation and cross-contamination.

  • Step 1: Isolation and PPE Verification. Immediately isolate the spill area. Personnel must don appropriate PPE, including a fit-tested N95 or P100 particulate respirator, nitrile gloves (double-gloved), and a lab coat.

    • Causality: The amine group can cause severe ocular and respiratory irritation, while the brominated core poses long-term toxicity risks.

  • Step 2: Dust Suppression (Wetting). Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a dilute surfactant solution) using a spray bottle.

    • Causality: Dry sweeping generates hazardous aerosols. Wetting agglomerates the particles, mitigating inhalation risks.

  • Step 3: Mechanical Collection. Use a non-sparking, disposable scoop or damp absorbent pads to collect the wetted material. Transfer the collected mass into a pre-labeled, chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Step 4: Surface Decontamination and Validation. Wash the affected surface with a mild acidic solution (like 1% acetic acid) to neutralize residual amines, followed by a water rinse.

    • Self-Validation: Swab the area and test the pH of the rinse water to ensure it has returned to a neutral baseline (pH 6-8) before declaring the area decontaminated [5].

WasteSegregation Start Generate 5-Bromo-8-methylisoquinolin-3-amine Waste CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Contaminated PPE, Powder) CheckState->Solid Powder/Solid Liquid Liquid Waste (Reaction Mother Liquor) CheckState->Liquid Dissolved in Solvent Halogenated Segregate as: Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Do not mix with non-halogenated! Incineration High-Temp Incineration with Caustic Scrubbing Halogenated->Incineration

Workflow for segregation and disposal of halogenated isoquinoline waste.

Protocol B: Waste Segregation and Packaging
  • Step 1: Strict Segregation. Classify all mother liquors, reaction residues, and contaminated consumables containing this compound strictly as "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated waste violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and drastically increases institutional disposal costs [3].

  • Step 2: Compatibility Verification. Ensure the waste container (typically HDPE or PTFE-lined) does not contain incompatible chemicals, such as strong oxidizing agents (e.g., peroxides, nitric acid).

    • Causality: Amines can undergo violent exothermic oxidation if mixed with strong oxidizers.

  • Step 3: Labeling and Secondary Containment. Affix a GHS-compliant hazardous waste label identifying the primary constituents ("Contains: 5-Bromo-8-methylisoquinolin-3-amine, Halogenated"). Store in a secondary containment tray in a designated, ventilated satellite accumulation area.

Mechanistic Disposal Strategy: High-Temperature Incineration

Standard landfill disposal or rudimentary burning of 5-Bromo-8-methylisoquinolin-3-amine is strictly prohibited. The presence of the bromine atom requires specialized thermal treatment to prevent environmental contamination.

When transferred to a licensed hazardous waste facility, the compound undergoes Rotary Kiln Incineration [2].

  • Thermal Oxidation : The waste is injected into a kiln operating at temperatures exceeding 1000°C with excess oxygen. This extreme thermal environment is required to break the highly stable carbon-bromine and carbon-nitrogen bonds.

  • Gas Evolution : The combustion generates carbon dioxide (

    
    ), water (
    
    
    
    ), nitrogen oxides (
    
    
    ), and highly corrosive hydrogen bromide (
    
    
    ) gas [4].
  • Caustic Scrubbing : To prevent the release of

    
     into the atmosphere, the flue gas is passed through a wet scrubber containing a caustic solution (e.g., Sodium Hydroxide, 
    
    
    
    ). The acid-base reaction neutralizes the
    
    
    , forming harmless Sodium Bromide (
    
    
    ) salts, which are then safely discharged as aqueous effluent.

IncinerationPathway Compound 5-Bromo-8-methylisoquinolin-3-amine (C10H9BrN2) Kiln Rotary Kiln Incinerator (>1000°C, Excess O2) Compound->Kiln Gases Combustion Gases (CO2, H2O, NOx, HBr) Kiln->Gases Thermal Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas stream Neutralized Neutralized Salts (NaBr, Nitrates) + Clean Exhaust Scrubber->Neutralized Neutralization

High-temperature incineration and neutralization pathway for brominated amines.

Conclusion

By understanding the physicochemical properties of 5-Bromo-8-methylisoquinolin-3-amine, laboratory professionals can implement robust, self-validating safety protocols. Proper segregation prevents dangerous chemical incompatibilities, while ensuring the waste is directed to facilities equipped with caustic scrubbers protects the environment from toxic halogenated emissions.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.[Link]

  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "Stack Sampling Methods for Halogens and Halogen Acids." EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Characteristics." EPA.gov.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.